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2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid Documentation Hub

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  • Product: 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
  • CAS: 96612-91-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a crucial protected amino acid derivative widely known as O-benzyl-L-tyrosine. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a crucial protected amino acid derivative widely known as O-benzyl-L-tyrosine. This document is intended for researchers, scientists, and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development. It delves into the prevalent synthetic strategies, offering a detailed rationale behind experimental choices, step-by-step protocols, and a comparative analysis of the methodologies. The guide emphasizes scientific integrity through mechanistic explanations, self-validating protocols, and authoritative references, ensuring a trustworthy and expert-driven resource.

Introduction: The Significance of O-Benzyl-L-tyrosine

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, or O-benzyl-L-tyrosine, is a pivotal building block in the synthesis of peptides and complex pharmaceutical agents.[1][2] The benzyl group serves as a robust protecting group for the phenolic hydroxyl function of the L-tyrosine side chain, preventing unwanted side reactions during peptide coupling.[3][4] Its strategic application is particularly prominent in solid-phase peptide synthesis (SPPS), where the stability of the benzyl ether linkage under various reaction conditions is paramount.[2][3] The enhanced lipophilicity imparted by the benzyl group can also be advantageous in certain synthetic contexts.[2] This guide will explore the primary synthetic routes to this valuable compound, providing the technical depth required for successful and optimized laboratory synthesis.

Strategic Approaches to Synthesis

The synthesis of O-benzyl-L-tyrosine can be broadly categorized into two primary strategies: the direct benzylation of L-tyrosine and the benzylation of N-protected L-tyrosine derivatives. The choice of strategy often depends on factors such as desired purity, scalability, and the availability of starting materials and reagents.

Direct Benzylation of L-Tyrosine via Copper(II) Complexation

This classical and efficient one-pot method involves the direct benzylation of L-tyrosine in the presence of a copper(II) salt. The underlying principle is the in-situ protection of the α-amino and carboxyl groups through the formation of a copper(II) chelate. This complex effectively masks these reactive sites, allowing for the selective benzylation of the phenolic hydroxyl group.

The reaction proceeds through the formation of a bis(L-tyrosinato)copper(II) complex. In an alkaline medium, L-tyrosine reacts with copper(II) sulfate to form a deep blue, planar complex. This chelation deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. The subsequent addition of a benzylating agent, such as benzyl bromide or benzyl chloride, leads to a nucleophilic substitution reaction at the phenoxide, forming the benzyl ether. The final step involves the decomplexation of the copper ion, typically by treatment with acid or a chelating agent like EDTA, to yield the free O-benzyl-L-tyrosine.

G cluster_0 Copper(II) Complex Formation cluster_1 Benzylation cluster_2 Decomplexation L-Tyrosine L-Tyrosine Complex Bis(L-tyrosinato)copper(II) Complex L-Tyrosine->Complex + 2 NaOH CuSO4 CuSO4 CuSO4->Complex Benzylated_Complex O-Benzylated Copper Complex Complex->Benzylated_Complex + Benzyl Bromide Benzyl_Bromide Benzyl Bromide Final_Product O-Benzyl-L-tyrosine Benzylated_Complex->Final_Product + Acid Acid Acid (e.g., HCl)

Caption: Workflow for Copper(II)-Mediated Direct Benzylation of L-Tyrosine.

Benzylation of N-Protected L-Tyrosine

An alternative and widely employed strategy involves the protection of the α-amino group of L-tyrosine prior to the benzylation of the phenolic hydroxyl group. The most common N-protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[5] This multi-step approach offers excellent control over selectivity and often results in higher purity of the final product, albeit with a longer synthetic sequence.

The synthesis commences with the protection of the amino group of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-L-tyrosine.[6] Subsequently, the phenolic hydroxyl group of N-Boc-L-tyrosine is benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or sodium bicarbonate (NaHCO₃).[6][7] The resulting N-Boc-O-benzyl-L-tyrosine is an important intermediate in its own right, but for the synthesis of O-benzyl-L-tyrosine, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8]

G L_Tyrosine L-Tyrosine N_Boc_Tyr N-Boc-L-tyrosine L_Tyrosine->N_Boc_Tyr + (Boc)₂O, Base N_Boc_O_Bzl_Tyr N-Boc-O-benzyl-L-tyrosine N_Boc_Tyr->N_Boc_O_Bzl_Tyr + Benzyl Bromide, Base O_Bzl_Tyr O-Benzyl-L-tyrosine N_Boc_O_Bzl_Tyr->O_Bzl_Tyr + Acid (TFA or HCl)

Caption: Synthetic Pathway via N-Boc Protection.

Comparative Analysis of Synthetic Routes

FeatureDirect Benzylation via Cu(II) ComplexBenzylation of N-Protected Tyrosine
Number of Steps One-pot synthesisMultiple steps (protection, benzylation, deprotection)
Overall Yield Moderate (typically 60-70%)[9]Generally higher, with good yields at each step
Purity of Crude Product May require more rigorous purificationOften higher due to controlled selectivity
Scalability Well-suited for large-scale productionCan be more complex and costly to scale up
Reagents and Cost Uses inexpensive reagents like CuSO₄Requires more expensive protecting group reagents
Key Advantage Procedural simplicity and cost-effectivenessHigh purity and versatility of the N-protected intermediate
Key Disadvantage Potential for side products and lower yieldLonger reaction sequence and higher cost

Detailed Experimental Protocols

Protocol 1: Direct Benzylation of L-Tyrosine using Copper(II) Sulfate

This protocol is adapted from a procedure described by D. S. Tarbell and colleagues.

Materials:

  • L-Tyrosine

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Benzyl bromide

  • Methanol

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a 2N NaOH solution.

  • In a separate beaker, prepare a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in distilled water.

  • Add the copper(II) sulfate solution to the L-tyrosine solution with stirring. A deep blue precipitate of the copper complex will form. Stir for 30 minutes at room temperature.[9]

  • Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

  • Add methanol to the reaction mixture, followed by an additional portion of 2N NaOH.

  • Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Continue stirring at room temperature for 4 hours. A precipitate of the O-benzylated copper complex will form.

  • Filter the precipitate and wash sequentially with a methanol/water mixture, pure methanol, 1N HCl, and distilled water.

  • To release the final product from the copper complex, suspend the precipitate in distilled water and acidify with concentrated HCl to a pH of approximately 1.

  • Stir for 1 hour, then neutralize with 1N NH₄OH to a pH of 7.

  • The white precipitate of O-benzyl-L-tyrosine is collected by filtration, washed with distilled water, and dried under vacuum.[9]

Protocol 2: Synthesis via N-Boc-L-tyrosine

This protocol is a composite of standard procedures for Boc protection, benzylation, and deprotection.[6][7]

Step 1: Synthesis of N-Boc-L-tyrosine

  • Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing potassium carbonate (3 equivalents).[6]

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water and acidify to pH 4 with a saturated KHSO₄ solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-L-tyrosine as an oil or solid.[6]

Step 2: Synthesis of N-Boc-O-benzyl-L-tyrosine

  • Dissolve N-Boc-L-tyrosine (1 equivalent) in a suitable solvent such as DMF or a mixture of dioxane and DMF.[6]

  • Add sodium bicarbonate (1 equivalent) and benzyl bromide (1 equivalent).[6]

  • Stir the reaction mixture at room temperature overnight or at an elevated temperature (e.g., 90 °C) for a shorter duration.

  • After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-O-benzyl-L-tyrosine, which can be purified by column chromatography.[6]

Step 3: Deprotection to O-Benzyl-L-tyrosine

  • Dissolve N-Boc-O-benzyl-L-tyrosine in an excess of a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[8]

  • Stir the solution at room temperature for 15-30 minutes.

  • Remove the TFA and DCM under reduced pressure.

  • Co-evaporate the residue with a suitable solvent like ethereal HCl to obtain the hydrochloride salt of O-benzyl-L-tyrosine.[8] Alternatively, dissolve the residue in water, neutralize with a base such as sodium bicarbonate, and collect the precipitated free amino acid.

Purification and Characterization

The final product, 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, is typically a white to off-white powder.[2] Purification is most commonly achieved through recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as aqueous acetic acid or an ethanol/water mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data:

  • Molecular Formula: C₁₆H₁₇NO₃[1]

  • Molecular Weight: 271.31 g/mol [1]

  • Melting Point: 218 - 236 °C (decomposes)[2]

  • Appearance: White to off-white powder[2]

  • ¹H NMR and ¹³C NMR: Spectroscopic data should be consistent with the assigned structure. Key signals in ¹H NMR include the aromatic protons of the phenyl and benzyl groups, the benzylic methylene protons, and the protons of the alanine backbone.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the amino group, carboxylic acid, and the ether linkage should be present.

Conclusion

The synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a well-established and critical process in synthetic organic and medicinal chemistry. The choice between direct benzylation and a protecting group strategy depends on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. The direct copper-mediated method offers an efficient and cost-effective route, particularly for larger-scale production. In contrast, the N-Boc protection strategy provides a more controlled synthesis, often leading to higher purity and the valuable N-protected intermediate. This guide has provided the in-depth technical details and comparative insights necessary for researchers to make informed decisions and successfully implement the synthesis of this important compound in their work.

References

  • PrepChem. (n.d.). Synthesis of O-benzyl-L-tyrosine N-Methylamide hydrochloride. Retrieved from PrepChem.com website: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

  • National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem. Retrieved from [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Shabir, S., Jabeen, F., Rauf, A., & Hadda, T. B. (2021). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 26(17), 5347. [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • SpectraBase. (n.d.). O-Benzyl-L-tyrosine methyl ester hydrochloride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Exploratory

An In-depth Technical Guide to O-Benzyl-L-tyrosine: Properties, Synthesis, and Application in Peptide Chemistry

Core Molecular Profile and Physicochemical Properties O-Benzyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine where the phenolic hydroxyl group is protected by a benzyl ether linkage. This strategic modi...

Author: BenchChem Technical Support Team. Date: January 2026

Core Molecular Profile and Physicochemical Properties

O-Benzyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine where the phenolic hydroxyl group is protected by a benzyl ether linkage. This strategic modification is fundamental to its primary application, preventing unwanted side reactions during peptide synthesis.[1][2] The benzyl group enhances the lipophilicity of the molecule, influencing its solubility and interaction in both aqueous and organic media.[1]

Its IUPAC name is (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid.[3] The core function of the benzyl group is to act as a stable, yet removable, protecting group for the tyrosine side chain's hydroxyl function, which would otherwise be reactive under the conditions of peptide bond formation.[4]

Chemical Structure Diagram

OBenzylLTyrosine_Structure cluster_main N NH₂ CA N->CA C C CA->C CB CβH₂ CA->CB H_alpha H CA->H_alpha O O C->O OH OH C->OH CG CB->CG CD1 Cδ₁ CG->CD1 CD2 Cδ₂ CG->CD2 CE1 Cε₁ CD1->CE1 CE2 Cε₂ CD2->CE2 CZ CE1->CZ CE2->CZ O_ether O CZ->O_ether CH2_benzyl CH₂ O_ether->CH2_benzyl Benzyl_ring Phenyl CH2_benzyl->Benzyl_ring

Caption: Chemical structure of O-Benzyl-L-tyrosine.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of O-Benzyl-L-tyrosine are summarized below. These values are critical for experimental design, including reaction stoichiometry calculations and purification method selection.

PropertyValueSource(s)
CAS Number 16652-64-5[1][2][3][5]
Molecular Formula C₁₆H₁₇NO₃[1][2][3][5]
Molecular Weight 271.31 g/mol [2][3]
Appearance White to off-white powder/crystal[1][6][7]
Melting Point 218 - 236 °C; ~259 °C (decomposes)[1][2][6]
Optical Rotation [α]20/D = -9.5 ± 1.5° (c=1 in 80% Acetic Acid)[1][2]
IUPAC Name (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid[3][8]
Synonyms H-Tyr(Bzl)-OH, H-Tyr(Bn)-OH, 4-Benzyloxy-L-phenylalanine[1][2][3][9]

Synthesis and Quality Control

Synthetic Strategy: Benzylation via Copper Complex

A common and effective method for the selective O-benzylation of L-tyrosine involves the transient protection of the amino and carboxyl groups using a copper(II) salt. This strategy is predicated on the formation of a stable chelate between the copper ion and the α-amino acid moiety, leaving the phenolic hydroxyl group accessible for reaction.

Experimental Protocol: Synthesis of O-Benzyl-L-tyrosine [10]

  • Complexation: L-Tyrosine is dissolved in an aqueous solution of sodium hydroxide. An aqueous solution of copper(II) sulfate pentahydrate is then added. The mixture is stirred, forming a deep blue copper-tyrosine complex.

    • Expertise & Experience: The formation of the copper complex is the linchpin of this synthesis. It sterically and electronically shields the α-amino and carboxyl groups, preventing N-benzylation and esterification, thereby directing the alkylation exclusively to the phenolic hydroxyl group.

  • Benzylation: Benzyl bromide is added to the reaction mixture. The reaction is stirred at room temperature for several hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Decomplexation & Isolation: Upon reaction completion, the copper is removed, typically by precipitation as a sulfide or through treatment with a chelating agent like EDTA.

  • Purification: The crude product is then isolated by filtration and purified by recrystallization to yield O-Benzyl-L-tyrosine as a white solid.

Quality Control and Characterization

The identity and purity of synthesized O-Benzyl-L-tyrosine must be rigorously confirmed before its use in sensitive applications like peptide synthesis.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC, with a target purity of ≥98%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure. Key diagnostic signals include the aromatic protons of both the tyrosine and benzyl rings, the characteristic benzylic CH₂ protons around 5.05 ppm, and the α-proton of the amino acid backbone.[11]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (271.31 g/mol ).[3]

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for the amine, carboxylic acid, and ether functional groups. The appearance of bands around 1117 cm⁻¹ (C-O ether) confirms the successful benzylation.[10]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

O-Benzyl-L-tyrosine is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides for research, diagnostics, and therapeutics.[1][2] Its role is to be incorporated into a growing peptide chain while its side chain remains protected.

The Rationale for Side-Chain Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and moderately acidic. Without protection, it could engage in side reactions during the activation and coupling steps of SPPS, leading to chain branching, peptide truncation, or undesired modifications. The benzyl ether is chosen for its stability to the acidic conditions used for Boc-group removal and the basic conditions of Fmoc-group removal, making it a versatile protecting group.

Workflow: Incorporation of Tyr(Bzl) in Fmoc-SPPS

The following diagram and protocol outline the self-validating workflow for incorporating an N-α-Fmoc-protected O-Benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) residue into a peptide chain.

SPPS_Workflow start Start: Resin with free amine (H₂N-Peptide-Resin) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing Steps (DMF, IPA) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Tyr(Bzl)-OH + Activator like HATU/HBTU) wash1->coupling wash2 4. Washing Steps (DMF) coupling->wash2 capping Optional: Capping (Acetic Anhydride) wash2->capping end_cycle Cycle Complete: Fmoc-Tyr(Bzl)-Peptide-Resin wash2->end_cycle If no capping capping->end_cycle end_cycle->deprotection Repeat for next amino acid cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) end_cycle->cleavage After final residue peptide_out Purified Peptide containing Tyrosine cleavage->peptide_out

Sources

Foundational

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to H-Tyr(Bn)-OH

For researchers, scientists, and professionals in the field of drug development, the strategic selection and application of protected amino acids are fundamental to the successful synthesis of peptides. Among these criti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the strategic selection and application of protected amino acids are fundamental to the successful synthesis of peptides. Among these critical building blocks, O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH) holds a significant place in the history and practice of peptide chemistry. This technical guide provides a comprehensive exploration of H-Tyr(Bn)-OH, from its historical roots and synthesis to its physicochemical properties and pivotal role in the creation of therapeutic peptides.

The Genesis of a Workhorse: Discovery and Historical Context

The journey of H-Tyr(Bn)-OH is intrinsically linked to the evolution of peptide synthesis itself. In the early days of peptide chemistry, the trifunctional nature of amino acids like tyrosine presented a significant hurdle. The nucleophilic hydroxyl group on the phenolic side chain of tyrosine is prone to undesirable side reactions, such as O-acylation, during peptide bond formation. This necessitates the use of a temporary "protecting group" to mask its reactivity.

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field and underscored the need for robust and reliable protecting group strategies. The benzyl group emerged as a stalwart protector for the tyrosine hydroxyl group, particularly within the widely adopted Boc/Bzl (tert-butyloxycarbonyl/benzyl) orthogonal protection scheme. In this strategy, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side chains are shielded with more permanent, yet still acid-labile, benzyl-based groups. The benzyl ether linkage in H-Tyr(Bn)-OH proved to be stable to the mildly acidic conditions used for Boc deprotection, yet readily cleavable under the strong acidic conditions of the final deprotection and resin cleavage step. This "selective lability" was a cornerstone of early peptide synthesis and solidified the role of H-Tyr(Bn)-OH as an indispensable reagent.

Physicochemical Properties of H-Tyr(Bn)-OH

A thorough understanding of the physical and chemical characteristics of H-Tyr(Bn)-OH is paramount for its effective use in the laboratory.

PropertyValue
Chemical Name O-Benzyl-L-tyrosine
Synonyms H-Tyr(Bn)-OH, 4-Benzyloxy-L-phenylalanine
CAS Number 16652-64-5[1]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [1]
Appearance White crystalline powder
Melting Point 259 °C (decomposes)[2]
Solubility Soluble in acidic aqueous solutions, and polar organic solvents such as DMSO and DMF. Sparingly soluble in water and nonpolar organic solvents.
Optical Rotation [α]20/D ~ -9.5° (c=1 in 4:1 acetic acid:water)

Synthesis of H-Tyr(Bn)-OH: A Step-by-Step Protocol with Mechanistic Insights

The most common and effective method for the synthesis of H-Tyr(Bn)-OH involves the benzylation of the phenolic hydroxyl group of L-tyrosine. A widely used approach employs a copper(II) salt to form a chelate complex, which selectively masks the amino and carboxyl groups, allowing for the specific benzylation of the hydroxyl group.

Experimental Protocol: Copper-Chelate Mediated Benzylation

Materials:

  • L-Tyrosine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • Formation of the Copper(II)-Tyrosine Chelate:

    • Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.

    • Add an aqueous solution of copper(II) sulfate pentahydrate. A blue precipitate of the copper(II)-tyrosine chelate will form.

    • Heat the mixture to ensure complete formation of the chelate, then cool to room temperature.

  • Benzylation of the Phenolic Hydroxyl Group:

    • To the suspension of the copper chelate, add a suitable organic solvent like DMF.

    • Add benzyl bromide or benzyl chloride dropwise while stirring vigorously.

    • Gently heat the reaction mixture to drive the benzylation to completion. A change in the color of the precipitate is often observed.

  • Decomposition of the Copper Chelate and Isolation of H-Tyr(Bn)-OH:

    • After cooling, the solid copper complex of O-benzyl-L-tyrosine is collected by filtration.

    • The copper complex is then suspended in water, and the pH is adjusted to acidic conditions (pH 2-3) with hydrochloric acid to break the chelate.

    • The liberated H-Tyr(Bn)-OH, being insoluble at this pH, precipitates out of the solution.

    • The crude product is collected by filtration and washed with a dilute ammonia solution to remove any unreacted L-tyrosine.

    • The final product is washed with water and dried under vacuum to yield pure O-benzyl-L-tyrosine.[2]

Rationale Behind Experimental Choices
  • Copper Chelation: The use of copper(II) is a critical step that ensures the regioselectivity of the benzylation. The copper ion forms a stable five-membered ring complex with the α-amino and carboxylate groups of tyrosine. This coordination protects these functional groups from reacting with the benzylating agent, leaving the phenolic hydroxyl group as the primary site for alkylation.

  • Choice of Base: Sodium hydroxide is used to deprotonate the carboxylic acid and phenolic hydroxyl groups of tyrosine, facilitating the formation of the copper chelate and the subsequent nucleophilic attack on the benzyl halide.

  • Solvent System: The use of a mixed solvent system, typically water and an organic solvent like DMF, is necessary to dissolve the reactants and facilitate the reaction between the aqueous copper chelate and the organic benzyl halide.

  • Acidic Workup: The final acidification step is crucial for the decomplexation of the copper chelate, allowing for the isolation of the free amino acid product.

Visualization of the Synthesis Workflow

Synthesis_Workflow Tyrosine L-Tyrosine Chelate Copper(II)-Tyrosine Chelate Tyrosine->Chelate Chelation CuSO4_NaOH CuSO₄ / NaOH (aq) CuSO4_NaOH->Chelate Benzylation Benzylation Chelate->Benzylation BnBr Benzyl Bromide (in DMF) BnBr->Benzylation Cu_Complex Copper Complex of H-Tyr(Bn)-OH Benzylation->Cu_Complex Decomplexation Decomplexation Cu_Complex->Decomplexation HCl HCl (aq) HCl->Decomplexation HTyrBnOH H-Tyr(Bn)-OH (Precipitate) Decomplexation->HTyrBnOH Purification Purification HTyrBnOH->Purification Final_Product Pure H-Tyr(Bn)-OH Purification->Final_Product

Caption: Workflow for the synthesis of H-Tyr(Bn)-OH via copper chelation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized H-Tyr(Bn)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of H-Tyr(Bn)-OH is characterized by distinct signals corresponding to the different protons in the molecule. Key signals include those for the aromatic protons of the tyrosine and benzyl rings, the benzylic methylene protons, and the α- and β-protons of the amino acid backbone.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the α- and β-carbons of the amino acid.

While a detailed spectrum of the free amino acid can be complex due to zwitterionic forms and solubility issues, spectra of its N-protected derivatives are well-documented and provide clear structural confirmation. For instance, in the ¹H NMR of N-Boc-O-benzyl-tyrosine, the characteristic signals for the benzyl group (aromatic protons around 7.3-7.4 ppm and the methylene protons around 5.0 ppm) are clearly visible, alongside the protons of the tyrosine moiety and the Boc protecting group.[3]

Infrared (IR) Spectroscopy

The IR spectrum of H-Tyr(Bn)-OH displays characteristic absorption bands that confirm the presence of its key functional groups. These include:

  • Broad O-H and N-H stretching vibrations in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid group around 1700-1750 cm⁻¹.

  • C-O stretching vibrations for the ether linkage around 1250 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of H-Tyr(Bn)-OH. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed at m/z 272.1. The fragmentation pattern can also provide structural information, with characteristic losses of water, carbon monoxide, and fragments corresponding to the benzyl and tyrosine moieties.

The Role of H-Tyr(Bn)-OH in Drug Development and Peptide Synthesis

H-Tyr(Bn)-OH is a cornerstone in the synthesis of a wide array of biologically active peptides, including hormones, neurotransmitters, and their synthetic analogs. Its primary application is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Elongation Cycle cluster_cleavage Final Steps Deprotection Boc Deprotection (TFA) Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Coupling of next Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection Final Deprotection & Cleavage (Strong Acid, e.g., HF) Wash->Final_Deprotection After last coupling Resin Resin Support First_AA Attach first Boc-AA-OH Resin->First_AA First_AA->Deprotection Purification Purification (e.g., HPLC) Final_Deprotection->Purification Peptide Pure Peptide Purification->Peptide

Caption: A simplified workflow for Boc/Bzl solid-phase peptide synthesis.

Application in the Synthesis of Therapeutic Peptides: The Enkephalins

A classic example of the utility of H-Tyr(Bn)-OH is in the synthesis of enkephalins, which are endogenous opioid pentapeptides with analgesic properties. The synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) serves as an excellent case study. The tyrosine residue at the N-terminus is crucial for its biological activity. During the synthesis, the hydroxyl group of this tyrosine is protected as a benzyl ether using H-Tyr(Bn)-OH (in its N-Boc protected form) to prevent side reactions during the sequential coupling of the other amino acids. The benzyl protecting group is then removed in the final cleavage step from the resin, yielding the active peptide.

Conclusion

O-Benzyl-L-tyrosine has been a stalwart in the field of peptide chemistry for decades. Its robust synthesis, well-defined physicochemical properties, and compatibility with established protecting group strategies have made it an indispensable tool for the synthesis of complex peptides. For researchers and drug development professionals, a deep understanding of the principles behind the synthesis and application of H-Tyr(Bn)-OH is not merely academic; it is a practical necessity for the successful development of novel peptide-based therapeutics. As the demand for more sophisticated and modified peptides continues to grow, the foundational knowledge of such critical building blocks will remain as relevant as ever.

References

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
  • PubChem. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Patents.google.com (2007). Production method of O-substituted tyrosine compound.

Sources

Exploratory

An In-Depth Technical Guide to the Scientific Applications and Functional Role of O-Benzyl-L-tyrosine

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive analysis of 2-Amino-3-[4-(benzyloxy)phenyl]...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, an O-protected derivative of L-tyrosine commonly known as O-Benzyl-L-tyrosine. Eschewing a narrow focus on a direct pharmacological effect, this document elucidates the compound's primary and critical role as a foundational building block in synthetic chemistry and drug discovery. We will explore its physicochemical properties, its mechanistic utility in peptide synthesis, and its application as a precursor for complex bioactive molecules. The guide also addresses its relationship to native L-tyrosine and the enzymatic pathways it influences, providing a nuanced perspective on its "mechanism of action" as a versatile research tool rather than a direct therapeutic agent.

Compound Profile and Strategic Importance

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, or O-Benzyl-L-tyrosine, is a synthetic derivative of the natural amino acid L-tyrosine. Its defining structural feature is the replacement of the phenolic hydroxyl hydrogen with a benzyl group, forming a stable benzyl ether.[1][2] This modification is not trivial; it fundamentally alters the reactivity of the tyrosine side chain, making O-Benzyl-L-tyrosine an indispensable tool in the multi-step, precision-demanding world of peptide synthesis.

The primary function of the benzyl group is to act as a "protecting group." In the context of peptide synthesis, the reactive hydroxyl group of tyrosine could otherwise engage in unwanted side reactions during the formation of peptide bonds. The benzyl ether is sufficiently robust to withstand the conditions of peptide coupling while being amenable to removal under specific, controlled conditions (typically hydrogenolysis) to yield the native tyrosine residue in the final peptide.[3]

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid[4][5]
Common Synonyms O-Benzyl-L-tyrosine, 4-Benzyloxy-L-phenylalanine, H-Tyr(Bzl)-OH[4][6]
CAS Number 16652-64-5[6]
Molecular Formula C16H17NO3[4][6]
Molecular Weight 271.31 g/mol [4][6]
Appearance White to off-white powder[2]

Core Mechanism of Utility: Peptide Synthesis

The predominant application of O-Benzyl-L-tyrosine is as a key component in solution-phase and solid-phase peptide synthesis (SPPS).[7] Its "mechanism of action" in this context is one of controlled, sequential assembly.

The Rationale for Protection: The synthesis of a peptide with a defined sequence requires the stepwise addition of amino acids. This process involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent branching or side reactions, all other reactive functional groups on the amino acid backbone and side chains must be temporarily blocked with protecting groups. For tyrosine, the phenolic hydroxyl group is nucleophilic and requires protection to prevent O-acylation by the activated carboxyl group of the incoming amino acid.

Experimental Protocol: Standard Fmoc-SPPS Coupling of O-Benzyl-L-tyrosine

This protocol describes a representative step for incorporating an O-Benzyl-L-tyrosine residue into a peptide chain being synthesized on a solid support resin.

  • Resin Preparation: Start with a suitable solid-phase resin (e.g., Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc protecting group has been removed (a free amine is present).

  • Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid, exposing a free amine for coupling. Wash the resin thoroughly with DMF.

  • Activation of O-Benzyl-L-tyrosine: In a separate vessel, dissolve N-α-Fmoc-O-benzyl-L-tyrosine (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Allow the activation to proceed for 2-5 minutes. This forms a highly reactive acyl-iminium species.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to go to completion.

  • Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF followed by dichloromethane (DCM) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the full peptide is synthesized, the resin is treated with a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the benzyl group from the tyrosine residue.

Workflow Visualization

The following diagram illustrates the core cycle of Solid-Phase Peptide Synthesis (SPPS) involving a protected amino acid like O-Benzyl-L-tyrosine.

SPPS_Workflow Resin Resin with Free Amine (Previous AA Deprotected) Couple Coupling Reaction (Peptide Bond Formation) Resin->Couple Add Activated AA Activate Activate Protected AA (Fmoc-Tyr(Bzl)-OH + HATU) Activate->Couple Wash Wash Resin (Remove Excess Reagents) Couple->Wash Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Cycle Repeat Cycle for Next Amino Acid Deprotect->Cycle Cycle->Activate Start Next Cycle

Caption: Core cycle of Solid-Phase Peptide Synthesis (SPPS).

Role as a Precursor in Drug Discovery

Beyond peptide synthesis, O-Benzyl-L-tyrosine serves as a versatile starting material for the synthesis of more complex small molecules and peptidomimetics.[2][7] The benzyl group enhances the compound's lipophilicity, a property that can be advantageous for creating drug candidates with improved membrane permeability.[2]

A notable example is its use in the development of agonists for the Free Fatty Acid Receptor 1 (FFAR1), a target for type 2 diabetes therapies.[8] In this research, the (benzyloxy)phenyl)propanoic acid core structure serves as a scaffold upon which further chemical modifications are made to achieve specific binding and activation of the receptor.[8] This highlights a key aspect of its mechanism: it provides a structurally rigid, chemically versatile platform for building molecules with tailored biological activities.

Interaction with Biological Systems: A Structural Perspective

While not its primary application, the structural similarity of O-Benzyl-L-tyrosine to L-tyrosine warrants a discussion of its potential interactions with biological systems, particularly tyrosine-dependent signaling pathways.

Tyrosine kinases are critical enzymes that catalyze the phosphorylation of tyrosine residues on substrate proteins, a fundamental "on-off" switch in a vast number of cellular signaling cascades that regulate cell growth, differentiation, and survival.[9][10] Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinase inhibitors (TKIs) a major class of targeted cancer therapies.[11][12]

These inhibitors typically work by competing with ATP for its binding pocket within the kinase's active site, thereby preventing the phosphate transfer to the tyrosine substrate.[13]

TKI_Mechanism cluster_0 Normal Kinase Activity cluster_1 TKI Inhibition TK_active Tyrosine Kinase (TK) ATP Binding Site Substrate Site Phospho_Substrate Phosphorylated Protein (Signal ON) TK_active->Phospho_Substrate Phosphorylation ATP ATP ATP->TK_active:atp Substrate Protein Substrate (with Tyrosine) Substrate->TK_active:subst TK_inhibited Tyrosine Kinase (TK) ATP Binding Site Substrate Site No_Signal No Phosphorylation (Signal OFF) TK_inhibited->No_Signal TKI TKI Drug TKI->TK_inhibited:atp Competitive Binding

Sources

Foundational

Physical and chemical properties of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Introduction 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a synthetic derivative of the proteinogenic amino acid L-tyrosine, is a cornerstone in the field of peptide chemistry and a molecule of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a synthetic derivative of the proteinogenic amino acid L-tyrosine, is a cornerstone in the field of peptide chemistry and a molecule of significant interest in drug discovery and material science.[1] Commonly known as O-benzyl-L-tyrosine, its strategic design, wherein the phenolic hydroxyl group of tyrosine is protected by a benzyl group, imparts unique properties that are instrumental in a variety of scientific applications.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, analytical characterization, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

The introduction of the benzyl group significantly increases the lipophilicity of the tyrosine side chain, a feature that can be exploited to enhance the bioavailability of peptide-based therapeutics.[2] Furthermore, this protecting group strategy is crucial in solid-phase peptide synthesis, preventing unwanted side reactions at the phenolic hydroxyl group.[1] Beyond its role as a protected amino acid, 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid serves as a versatile building block for the synthesis of novel organic molecules and advanced polymeric materials.

Physicochemical Properties

The physical and chemical properties of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid are fundamental to its handling, reactivity, and application. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid[3]
Common Synonyms O-Benzyl-L-tyrosine, H-Tyr(Bzl)-OH[4]
CAS Number 16652-64-5[4]
Molecular Formula C₁₆H₁₇NO₃[5]
Molecular Weight 271.31 g/mol [5]
Appearance White to off-white powder[]
Melting Point 259 °C (decomposes)[7]
Optical Rotation [α]²⁰/D −9.5±1°, c = 1% in acetic acid: water (4:1)
Boiling Point 456.1 °C (Predicted)[5]
Flash Point 229.7 °C (Predicted)[5]

Solubility:

pKa Values:

Experimentally determined pKa values for 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid are not widely reported. However, they can be estimated based on the values for L-tyrosine, which are approximately 2.20 for the carboxylic acid group and 9.11 for the amino group.[12] The presence of the electron-withdrawing benzyloxy group on the phenyl ring is expected to have a minor acidifying effect on both the carboxylic acid and the amino group.

Chemical Properties and Reactivity

The chemical reactivity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is dictated by its three primary functional groups: the amino group, the carboxylic acid group, and the benzyl ether.

  • Amino Group Reactions: The primary amine is nucleophilic and can undergo reactions typical of amino acids, such as acylation and alkylation. In peptide synthesis, this group is often protected with moieties like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to allow for controlled peptide bond formation.

  • Carboxylic Acid Reactions: The carboxylic acid group can be esterified or converted to an acid chloride. In peptide synthesis, it is activated to facilitate amide bond formation with the amino group of another amino acid.

  • Benzyl Ether Stability and Cleavage: The benzyl ether is stable to a wide range of reaction conditions, including those used for Boc and Fmoc deprotection in peptide synthesis. It can be cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), to regenerate the free hydroxyl group of tyrosine.

  • Other Reactions: The aromatic rings can undergo electrophilic aromatic substitution, although the directing effects of the substituents need to be considered. The benzylic position of the ether linkage can be susceptible to oxidation under harsh conditions.[1]

Synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

A common and effective method for the synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid involves the direct benzylation of L-tyrosine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of O-Benzyl-L-Tyrosine [13]

Rationale: This protocol utilizes a copper(II) complex of L-tyrosine to selectively protect the amino and carboxyl groups, allowing for the specific benzylation of the phenolic hydroxyl group. The copper complex is then decomposed to yield the desired product.

Materials:

  • L-Tyrosine

  • 2N Sodium Hydroxide (NaOH) solution

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Methanol

  • Benzyl bromide

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve L-Tyrosine (11.0 mmol) in 5.6 mL of 2N NaOH solution.

  • Add a solution of copper(II) sulfate pentahydrate (5.60 mmol) in 5.6 mL of water to the reaction mixture and stir for 30 minutes.

  • Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

  • Add 40 mL of methanol, followed by additional 2N NaOH solution.

  • Add benzyl bromide (11.78 mmol) and stir the reaction at room temperature for 4 hours.

  • Upon completion of the reaction, filter the mixture to remove any undissolved solids.

  • Concentrate the reaction mixture and add ethyl acetate for extraction.

  • Further purification can be achieved by recrystallization.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process L_Tyrosine L-Tyrosine Copper_Complexation Copper(II) Complex Formation L_Tyrosine->Copper_Complexation NaOH NaOH NaOH->Copper_Complexation CuSO4 CuSO₄·5H₂O CuSO4->Copper_Complexation Benzyl_Bromide Benzyl Bromide Benzylation Benzylation Reaction Benzyl_Bromide->Benzylation Copper_Complexation->Benzylation Workup Workup & Purification Benzylation->Workup Product 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid Workup->Product

Caption: Workflow for the synthesis of O-Benzyl-L-tyrosine.

Analytical Characterization

The identity and purity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of this compound. A reverse-phase HPLC method is commonly employed.

Experimental Protocol: HPLC Analysis

Rationale: This protocol separates the compound from potential impurities based on their hydrophobicity. The use of a C18 column and a mobile phase gradient of acetonitrile and water with an acidic modifier ensures good peak shape and resolution.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient, for example, starting with a low percentage of B and increasing to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 275 nm

  • Injection Volume: 10 µL

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the protons of the amino acid backbone (α-CH, β-CH₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid, C-O stretching of the ether, and the aromatic C-H and C=C stretching vibrations.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.3. The fragmentation pattern in MS/MS would likely involve the loss of the benzyl group and fragmentation of the amino acid backbone.[14][15]

Applications in Research and Development

The unique properties of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid make it a valuable tool in several areas of research and development.

Peptide Synthesis:

The primary application of this compound is as a protected building block in both solution-phase and solid-phase peptide synthesis.[2] The benzyl group effectively prevents the phenolic hydroxyl of tyrosine from participating in unwanted side reactions during peptide chain elongation. Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection makes it a versatile choice for various peptide synthesis strategies.

Diagram of its Role in Peptide Synthesis:

Peptide_Synthesis cluster_starting_materials Starting Materials Amino_Acid_1 N-protected Amino Acid Coupling Peptide Bond Formation Amino_Acid_1->Coupling OBn_Tyr 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid OBn_Tyr->Coupling Deprotection N-terminal Deprotection Coupling->Deprotection Chain_Elongation Further Coupling Cycles Deprotection->Chain_Elongation Final_Cleavage Side-Chain Deprotection & Resin Cleavage Chain_Elongation->Final_Cleavage Peptide Final Peptide with Tyrosine Final_Cleavage->Peptide

Caption: Role of O-Benzyl-L-tyrosine in peptide synthesis.

Drug Discovery and Development:

The incorporation of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid into peptides can modulate their pharmacological properties. The increased lipophilicity imparted by the benzyl group can enhance membrane permeability and improve the oral bioavailability of peptide drugs.[2] This is particularly relevant for developing therapeutics targeting the central nervous system, where crossing the blood-brain barrier is a significant challenge. It is a precursor in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[2]

Material Science:

This amino acid derivative is also utilized as a monomer for the synthesis of advanced biomaterials. For example, it can be used to create amphiphilic block co-polypeptides. These polymers can self-assemble into various nanostructures, such as micelles and vesicles, which have potential applications in targeted drug delivery, functional nanobioreactors, and as biomimetic encapsulants.

Conclusion

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is more than just a protected amino acid; it is a versatile molecular tool that has significantly impacted the fields of peptide chemistry, drug discovery, and material science. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an indispensable component in the modern chemist's toolbox. As research into peptide-based therapeutics and advanced biomaterials continues to expand, the importance of this foundational building block is set to grow even further.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available from: [Link]

  • Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. 2024-09-01. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. 2025-10-12. Available from: [Link]

  • The American Chemical Society. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available from: [Link]

  • PubChem. L-Tyrosine. Available from: [Link]

  • ResearchGate. 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). Available from: [Link]

  • Semantic Scholar. Synthetic Strategy to Build High-Molecular-Weight Poly(L-tyrosine) and Its Unexplored β-Sheet Block Copolymer Nanoarchitectures. Available from: [Link]

  • PubChem. O-benzyl-L-tyrosine. Available from: [Link]

  • Mol-Instincts. 2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID | CAS 16652-64-5. Available from: [Link]

  • ChemBK. (2S)-2-aMino-3-[4-(benzyloxy)phenyl]propanoic acid Request for Quotation. 2024-04-09. Available from: [Link]

  • PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available from: [Link]

  • MDPI. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. 2024-08-26. Available from: [Link]

  • ResearchGate. How can I prepare L-Tyrosine solution?. 2015-03-26. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Chemistry Stack Exchange. The Solubility of Tyrosine. 2020-07-11. Available from: [Link]

  • ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Available from: [Link]

  • ScienceDirect. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio. Available from: [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. Available from: [Link]

  • SpectraBase. 2-Amino-3-[4'-(decyloxy)phenyl]propanoic acid - Optional[13C NMR]. Available from: [Link]

  • Stenutz. 2-amino-3-phenylpropanoic acid. Available from: [Link]

  • PubChem. 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. Available from: [Link]

  • ResearchGate. Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. Available from: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. 2016-02-06. Available from: [Link]

  • ResearchGate. FTIR spectrum of 2 (a) and 3 (b).. Available from: [Link]

  • CSIRO Publishing. The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Der Pharma Chemica. FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. Available from: [Link]

  • ResearchGate. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. Available from: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available from: [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. 2024-12-12. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Desmethylclozapine (Norclozapine)

A Note on Chemical Identification: This guide focuses on N-Desmethylclozapine (NDMC), also known as norclozapine, the primary active metabolite of the atypical antipsychotic clozapine. Its Chemical Abstracts Service (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on N-Desmethylclozapine (NDMC), also known as norclozapine, the primary active metabolite of the atypical antipsychotic clozapine. Its Chemical Abstracts Service (CAS) number is 6104-71-8 . The CAS number 16652-64-5, provided in the topic request, correctly identifies O-Benzyl-L-tyrosine, a protected amino acid derivative used in peptide synthesis, and is considered erroneous for the context of this pharmacological guide.

Executive Summary

N-Desmethylclozapine (NDMC) has emerged from the shadow of its parent compound, clozapine, as a molecule of significant interest to the neuroscience and drug development community. Initially considered merely a byproduct of clozapine metabolism, extensive research has unveiled a unique and complex pharmacological profile that distinguishes it from clozapine and other atypical antipsychotics. This guide provides a comprehensive technical overview of NDMC, synthesizing foundational knowledge with actionable experimental protocols for researchers. We will explore its distinct mechanism of action, focusing on its M1 muscarinic receptor agonism, its characterization through analytical and spectroscopic techniques, and its evaluation in preclinical behavioral models. This document is intended to serve as a core resource for scientists investigating NDMC as a potential therapeutic agent for cognitive deficits in schizophrenia and other neuropsychiatric disorders.

Introduction: The Evolving Significance of a Major Metabolite

Clozapine remains the gold standard for treatment-resistant schizophrenia, exhibiting superior efficacy that has long puzzled researchers. One compelling hypothesis posits that its unique clinical benefits may be partially attributable to its principal active metabolite, N-Desmethylclozapine (NDMC).[1] While clozapine is a potent antagonist at multiple neurotransmitter receptors, NDMC presents a more nuanced pharmacology. It is formed in the body through hepatic N-demethylation of clozapine, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[2][3][4]

The critical distinction lies in their respective actions at muscarinic acetylcholine receptors. Clozapine is an M1 receptor antagonist, a property that can be associated with cognitive impairment. In stark contrast, NDMC acts as a potent partial agonist at the M1 receptor.[5][6] This M1 agonism is hypothesized to underlie some of clozapine's beneficial effects on cognition, a dimension of schizophrenia largely unaddressed by other antipsychotics.[6][7] This guide delves into the scientific rationale and technical methodologies required to rigorously characterize and evaluate this promising compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible pharmacological research. NDMC is a tricyclic dibenzodiazepine derivative.

Table 1: Physicochemical Properties of N-Desmethylclozapine

PropertyValueSource
IUPAC Name 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][5][8]diazepine[9]
CAS Number 6104-71-8[9]
Molecular Formula C₁₇H₁₇ClN₄[7][9]
Molecular Weight 312.80 g/mol [7][9]
Appearance Powder[9]
SMILES C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42[9]
InChI Key JNNOSTQEZICQQP-UHFFFAOYSA-N[9]
Spectroscopic Data

Definitive structural confirmation relies on a combination of spectroscopic methods.

  • Mass Spectrometry (MS): In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis using positive electrospray ionization, NDMC typically shows a precursor ion [M+H]⁺ at m/z 313. Key product ions for multiple reaction monitoring (MRM) are found at m/z 192 and 227, which correspond to characteristic fragments of the molecule.[10]

  • Infrared (IR) Spectroscopy: While specific FT-IR spectra for pure NDMC are not as commonly published as for its parent compound, the spectrum would share many features with clozapine but with key differences. The N-H stretch from the secondary amine in the piperazine ring would be a distinguishing feature. For comparison, clozapine's spectrum shows characteristic peaks around 3300 cm⁻¹ (N-H stretching), 1550 cm⁻¹ (aromatic C=N stretching), and 790 cm⁻¹ (C-Cl stretching).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra are available in public databases and are essential for confirming the chemical structure and purity of synthesized batches.[7]

Core Pharmacology: A Differentiated Receptor Profile

NDMC's therapeutic potential stems from its complex and unique interactions with several key CNS receptors. Unlike clozapine, which is broadly an antagonist, NDMC exhibits a mixed agonist/antagonist profile.[1]

Table 2: Receptor Binding Affinity and Functional Activity of N-Desmethylclozapine

Receptor TargetActionAffinity (Kᵢ, nM) / Potency (EC₅₀, nM)Key ImplicationSource
Muscarinic M1 Partial AgonistIC₅₀ = 55 nM; EC₅₀ = 115 nMPro-cognitive effects[5]
Dopamine D₂/D₃ Weak Partial AgonistLow Occupancy (<15%)Reduced extrapyramidal side effects[7]
Serotonin 5-HT₂A Inverse Agonist/AntagonistHigh AffinityAtypical antipsychotic profile[7]
Serotonin 5-HT₂C AntagonistPotent-[7]
δ-Opioid Agonist--[5]
The M1 Muscarinic Receptor Agonism Pathway

The most therapeutically relevant action of NDMC is its partial agonism at the M1 muscarinic acetylcholine receptor, a Gq/11-coupled GPCR.[5][6] This activity is central to its potential as a cognitive enhancer.

  • Mechanism: Upon binding, NDMC stabilizes an active conformation of the M1 receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which can be measured experimentally as a direct functional readout of receptor activation.[13][14]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NDMC NDMC M1R M1 Receptor (Gq/11-coupled) NDMC->M1R binds PLC Phospholipase C (PLC) M1R->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store binds to IP₃ Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release triggers Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response leads to

Caption: M1 muscarinic receptor signaling cascade initiated by NDMC.

Experimental Workflows & Protocols

This section provides validated, step-by-step protocols for the characterization and evaluation of NDMC. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Analytical Quantification in Plasma

Therapeutic drug monitoring (TDM) and pharmacokinetic studies require robust analytical methods. HPLC with UV detection is a widely accessible method, while LC-MS/MS offers superior sensitivity and selectivity.[15]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma 1. Plasma Sample (e.g., 1 mL) IS 2. Add Internal Standard (e.g., Diazepam) Plasma->IS Extract 3. Liquid-Liquid Extraction (e.g., with Diethyl Ether) IS->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject onto C18 Column Evap->Inject Separate 6. Isocratic Elution Inject->Separate Detect 7. UV Detection (e.g., 250 nm) Separate->Detect Quant 8. Quantify vs. Calibration Curve Detect->Quant

Caption: General workflow for NDMC quantification in plasma by HPLC-UV.

Protocol 1: HPLC-UV Quantification of NDMC in Human Plasma [Adapted from 7, 10, 21]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 2 mL microcentrifuge tube, add 1.0 mL of human plasma sample, calibrator, or quality control sample.

    • Add 100 µL of internal standard working solution (e.g., diazepam at 10 µg/mL).

    • Add 1.0 mL of 50 mM phosphate buffer (pH 7.0) and vortex briefly.

    • Add 3.0 mL of diethyl ether. Cap the tube securely.

    • Vortex mix for 10 minutes at high speed.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer 2.0 mL of the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.

    • Transfer the reconstituted sample to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., ODS Hypersil, 5 µm, 125 x 4.0 mm).[16]

    • Mobile Phase: Acetonitrile : Methanol : 0.5% Triethylamine (pH 5.5) in a 40:10:50 (v/v/v) ratio.[16] Filter through a 0.22 µm membrane and degas prior to use.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection Wavelength: 250 nm.[16]

    • Column Temperature: Ambient.

  • Quantification:

    • Prepare a calibration curve using blank plasma spiked with known concentrations of NDMC (e.g., 25-2000 ng/mL).

    • Calculate the peak area ratio of NDMC to the internal standard.

    • Plot the peak area ratio against the nominal concentration and perform a linear regression to determine the concentration of unknown samples.

In Vitro Functional Assessment: M1 Receptor Agonism

A calcium mobilization assay is a standard method to quantify the functional agonism of compounds at Gq-coupled receptors like M1.[14][17]

Protocol 2: M1 Receptor Calcium Mobilization Assay [Adapted from 19, 27, 33]

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human M1 muscarinic receptor in appropriate growth medium supplemented with a selection antibiotic (e.g., G418).

    • The day before the assay, harvest cells and seed them into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for 80-90% confluency on the assay day.

    • Incubate plates overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage from the cells.

    • Aspirate the growth medium from the cell plate.

    • Add an equal volume of the dye-loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading:

    • Prepare serial dilutions of NDMC and a reference agonist (e.g., carbachol) in assay buffer at 2X the final desired concentration.

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically injects the compound plates into the cell plates.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline reading.

    • Normalize the data to the maximum response of the reference agonist (carbachol).

    • Plot the normalized response versus the log of the NDMC concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Preclinical Evaluation: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic-like activity of a compound.[18][19] It assesses the ability of a drug to suppress a learned avoidance behavior without causing general motor impairment.

Protocol 3: Conditioned Avoidance Response (CAR) in Rodents [Adapted from 12, 32]

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, and an automated system records the animal's movement between compartments.

  • Acquisition Phase (Training):

    • Place the animal (rat or mouse) in the shuttle box and allow a 5-minute habituation period.

    • Initiate training trials. Each trial consists of the presentation of the CS (e.g., a 10-second tone).

    • If the animal moves to the other compartment during the CS presentation (an "avoidance" response), the CS is terminated, and no shock is delivered.

    • If the animal fails to move during the CS, a mild, scrambled footshock (the unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered concurrently with the end of the CS. The animal can escape the shock by moving to the other compartment (an "escape" response).

    • Trials are separated by a variable inter-trial interval (e.g., 30-60 seconds).

    • Training continues for a set number of trials (e.g., 50 trials) per day until a stable criterion of avoidance is reached (e.g., >80% avoidance responses for two consecutive days).

  • Testing Phase (Drug Challenge):

    • Once animals are trained, administer NDMC, vehicle, or a reference antipsychotic (e.g., clozapine) via the desired route (e.g., subcutaneous injection).

    • After a predetermined pretreatment time (e.g., 60 minutes), place the animal in the shuttle box and run a full session of CAR trials.

    • Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).

  • Data Analysis:

    • The primary endpoint is the percentage of avoidance responses. A compound with antipsychotic potential will significantly decrease the percentage of avoidance responses compared to vehicle.

    • Crucially, the drug should not significantly increase the number of escape failures, which would indicate motor impairment or sedation rather than a specific effect on the conditioned behavior.

    • Compare the effects of NDMC to both vehicle and active comparators.

Safety and Handling

As a bioactive compound, N-Desmethylclozapine requires careful handling.

  • Hazard Classification: NDMC is classified as acutely toxic (oral), a skin irritant, and a serious eye irritant.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[5]

Conclusion and Future Directions

N-Desmethylclozapine is a pharmacologically unique molecule that holds considerable promise, particularly as a pro-cognitive agent. Its distinct M1 receptor agonism separates it from its parent compound, clozapine, and offers a compelling rationale for its independent development. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct thorough physicochemical characterization, analytical quantification, and functional evaluation of NDMC. Future research should continue to dissect the complex downstream signaling pathways activated by NDMC and explore its efficacy in a wider range of preclinical models of cognitive impairment. A deeper understanding of its safety profile, particularly concerning its hematopoietic effects, is also crucial as this compound moves forward in the drug development pipeline.[8] The continued investigation of NDMC may not only yield a novel therapeutic but also provide deeper insights into the neurobiological underpinnings of cognition and psychosis.

References

  • N-Desmethylclozapine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection. (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(2), 311-318. [Link]

  • Gerson, S. L., & Meltzer, H. Y. (1994). N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis. British Journal of Haematology, 86(3), 555-561. [Link]

  • Sur, C., et al. (2003). Pharmacology of N-desmethylclozapine. Psychopharmacology, 170(4), 429-441. [Link]

  • Centorrino, F., et al. (1994). Determination of clozapine, desmethylclozapine and clozapine N-oxide in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 143-149. [Link]

  • Collins, P. J., et al. (2012). Discriminative stimulus properties of N-desmethylclozapine, the major active metabolite of the atypical antipsychotic clozapine, in C57BL/6 mice. Behavioural Pharmacology, 23(3), 262-270. [Link]

  • Li, Z., et al. (2005). N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology, 30(11), 1986-1995. [Link]

  • Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma. (2014). Marmara Pharmaceutical Journal, 18(2), 89-97. [Link]

  • The Fourier Transform Infrared (FTIR) spectra of (a) clozapine (b)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Castane, A., et al. (2000). Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice. Behavioral Neuroscience, 114(2), 389-400. [Link]

  • Aravagiri, M., & Marder, S. R. (2001). Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 301-311. [Link]

  • Method of synthesis and isolation of solid N-desmethylclozapine and crystalline forms thereof. (2006).
  • Clozapine Therapy and CYP Genotype. (2016). NCBI Bookshelf. [Link]

  • Enzyme kinetic parameters for formation of clozapine metabolites by HLM and recombinant human CYP3A4 and CYP2D6. (n.d.). ResearchGate. [Link]

  • A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples. (2024). Molecules, 29(21), 5039. [Link]

  • Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent. [Link]

  • del Río, E., et al. (1999). Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition. The Journal of Physiology, 520(Pt 2), 375–384. [Link]

  • Scheme 3.9: Synthesis of N-desmethyl clozapine 20; a:... (n.d.). ResearchGate. [Link]

  • Phattong, A., et al. (2008). Determination of Clozapine in Human Plasma by High – Performance Liquid Chromatography with UV – VIS Detector. KKU Science Journal, 36(1), 1-10. [Link]

  • Rapid Analysis of Clozapine and Norclozapine in Plasma for Clinical Research. (n.d.). Waters. [Link]

  • FTIR spectra of clozapine. (n.d.). ResearchGate. [Link]

  • Bertilsson, L., et al. (1994). The involvement of CYP1A2 and CYP3A4 in the metabolism of clozapine. British Journal of Clinical Pharmacology, 38(5), 427–435. [Link]

  • MacLaren, D. A., et al. (2017). Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments. eNeuro, 4(2), ENEURO.0021-17.2017. [Link]

  • Smith, R. L., et al. (2022). Impact of CYP1A, CYP2C19, CYP2D6, CYP3A4, CYP3A5, and NFIB genotypes on clozapine serum concentration in smokers and nonsmokers. Clinical and Translational Science, 15(1), 169-181. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. (2021). Journal of Pharmacological and Toxicological Methods, 112, 107118. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics, 9(11), 305. [Link]

  • Li, M., et al. (2010). Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors. Psychopharmacology, 212(2), 241–252. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2014). Journal of Biomolecular Screening, 19(6), 903–911. [Link]

Sources

Foundational

A Comprehensive Spectroscopic Guide to H-Tyr(Bn)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spectroscopic Analysis for O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH) O-Benzyl-L-tyrosine, systematica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis for O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH)

O-Benzyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid, is a pivotal derivative of the amino acid L-tyrosine.[1] The incorporation of a benzyl (Bn) ether protecting group on the phenolic hydroxyl moiety enhances its utility in peptide synthesis and as a building block in medicinal chemistry. This modification prevents unwanted side reactions and increases the lipophilicity of the molecule, which can be advantageous in certain synthetic protocols.[2]

Accurate and comprehensive characterization of H-Tyr(Bn)-OH is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this regard. This guide provides a detailed exploration of the spectroscopic data of H-Tyr(Bn)-OH, offering insights into the interpretation of its spectral features and outlining the methodologies for data acquisition.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of H-Tyr(Bn)-OH.

Molecular Formula: C₁₆H₁₇NO₃[3] Molecular Weight: 271.31 g/mol [1][3] CAS Number: 16652-64-5[1][3]

The molecule comprises a chiral alpha-carbon, a carboxylic acid group, a primary amine, a p-substituted benzene ring, and a benzyl ether linkage. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of H-Tyr(Bn)-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of H-Tyr(Bn)-OH in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and COOH).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR chemical shifts for H-Tyr(Bn)-OH. The data is inferred from closely related structures, such as N-Ac-(O-benzyl)tyrosine, and general principles of NMR spectroscopy.[4]

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
COOH~10-13Broad Singlet1HChemical shift is highly dependent on solvent and concentration. May be exchanged with D₂O.
NH₂~3-5Broad Singlet2HChemical shift is solvent and pH-dependent. May be exchanged with D₂O.
Benzyl Ar-H~7.2-7.5Multiplet5HProtons of the benzyl protecting group's phenyl ring.
Tyr Ar-H (ortho to CH₂)~7.1-7.3Doublet2HAromatic protons on the tyrosine ring.
Tyr Ar-H (ortho to O)~6.9-7.1Doublet2HAromatic protons on the tyrosine ring.
Benzyl CH₂~5.0-5.2Singlet2HMethylene protons of the benzyl ether group.
α-CH~3.8-4.2Multiplet1HThe chiral alpha-proton.
β-CH₂~2.8-3.2Multiplet2HThe diastereotopic beta-protons.

Causality in Chemical Shifts:

  • The aromatic protons of the benzyl group and the tyrosine ring resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the ring currents.

  • The benzylic methylene protons (CH₂) appear around 5.1 ppm, shifted downfield by the adjacent electronegative oxygen atom.

  • The α-proton is deshielded by the adjacent amine and carboxylic acid groups, typically appearing around 4.0 ppm.

  • The β-protons are diastereotopic and will appear as a multiplet.

¹³C NMR Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts are presented below, based on data from similar compounds and established correlation tables.[4]

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
COOH~170-175Carboxylic acid carbonyl carbon.
Tyr C-O~157-159Aromatic carbon attached to the benzyl ether oxygen.
Benzyl C (ipso)~137-138Aromatic carbon of the benzyl group attached to the CH₂.
Tyr C (ipso)~129-131Aromatic carbon of the tyrosine ring attached to the β-CH₂.
Tyr CH (ortho to CH₂)~130-131Aromatic carbons on the tyrosine ring.
Benzyl CH~128-129Aromatic carbons of the benzyl group.
Tyr CH (ortho to O)~114-116Aromatic carbons on the tyrosine ring, shielded by the oxygen.
Benzyl O-CH₂~69-71Methylene carbon of the benzyl ether.
α-CH~54-56Chiral alpha-carbon.
β-CH₂~36-38Beta-methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The following table highlights the characteristic IR absorption bands for H-Tyr(Bn)-OH.[5][6][7]

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500-3300BroadOverlaps with C-H stretching.
N-H (Amine)3200-3500MediumMay appear as one or two bands.
C-H (Aromatic)3000-3100MediumStretching vibrations of sp² C-H bonds.
C-H (Aliphatic)2850-3000MediumStretching vibrations of sp³ C-H bonds.
C=O (Carboxylic Acid)1700-1750StrongCarbonyl stretch.
C=C (Aromatic)1450-1600Medium-WeakAromatic ring stretching vibrations.
C-O (Ether)1200-1300StrongAsymmetric C-O-C stretching of the benzyl ether.
C-O (Carboxylic Acid)1210-1320StrongC-O stretching.
C-N (Amine)1020-1250MediumC-N stretching.

Self-Validating System: The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ range, a strong carbonyl peak around 1720 cm⁻¹, and characteristic aromatic C=C stretching bands provides strong evidence for the carboxylic acid and aromatic functionalities of H-Tyr(Bn)-OH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) is a common technique for amino acids.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Mass Spectrum Data and Fragmentation
  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 272.13.[1]

  • Key Fragmentation Pathways:

    • Loss of H₂O: [M+H - H₂O]⁺

    • Loss of COOH: [M+H - 45]⁺

    • Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺, is a characteristic fragmentation of benzyl-containing compounds.

    • Cleavage of the Cα-Cβ bond: This can lead to various fragment ions.

G cluster_mol H-Tyr(Bn)-OH cluster_frags Major Fragments H-Tyr(Bn)-OH [C₁₆H₁₇NO₃ + H]⁺ m/z = 272.13 Loss_H2O [M+H - H₂O]⁺ H-Tyr(Bn)-OH->Loss_H2O - H₂O Loss_COOH [M+H - COOH]⁺ H-Tyr(Bn)-OH->Loss_COOH - COOH Benzyl_Cation [C₇H₇]⁺ m/z = 91 H-Tyr(Bn)-OH->Benzyl_Cation Benzylic Cleavage

Caption: Key Fragmentation Pathways in MS

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of H-Tyr(Bn)-OH. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of H-Tyr(Bn)-OH in various scientific endeavors.

References

  • Chem-Impex. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChem. (n.d.). O-benzyl-L-tyrosine. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Deprotection of the Benzyl Group on Tyrosine

Introduction In the intricate field of peptide synthesis and drug development, the use of protecting groups is a cornerstone strategy for the selective modification of complex molecules. The benzyl (Bzl) group is a frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of peptide synthesis and drug development, the use of protecting groups is a cornerstone strategy for the selective modification of complex molecules. The benzyl (Bzl) group is a frequently employed protecting group for the phenolic hydroxyl function of tyrosine due to its relative stability under a range of reaction conditions. However, the efficient and clean removal, or deprotection, of the benzyl group is a critical step that dictates the overall success of a synthetic route. This guide provides an in-depth exploration of the primary methods for benzyl group deprotection from tyrosine residues, offering detailed protocols and the underlying mechanistic principles to aid researchers in optimizing their synthetic strategies.

The choice of deprotection method is paramount and is often dictated by the presence of other protecting groups and sensitive functionalities within the peptide sequence. The two most prevalent strategies for the cleavage of the tyrosine benzyl ether are catalytic hydrogenation and acid-catalyzed cleavage. Each method presents a unique set of advantages and challenges, and a thorough understanding of these is essential for any researcher working in this domain.

Core Deprotection Methodologies

The selection of an appropriate deprotection strategy for the O-benzyl group of tyrosine is a critical decision in peptide synthesis. The primary methods revolve around catalytic hydrogenation and acidolysis, each with distinct advantages, disadvantages, and compatibilities with other protecting groups.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is widely regarded as the cleanest and most efficient method for the deprotection of benzyl ethers.[1] This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2]

Mechanism of Action: The reaction proceeds via the oxidative addition of the benzyl ether to the palladium(0) catalyst surface, forming a palladium(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the release of the deprotected tyrosine and toluene, regenerating the Pd(0) catalyst.[2]

Advantages:

  • High Yield and Cleanliness: This method typically affords high yields of the deprotected product with minimal side reactions.[3]

  • Mild Conditions: The reaction is performed under neutral conditions, preserving acid- and base-labile functional groups.[3]

Disadvantages:

  • Catalyst Poisoning: The presence of sulfur-containing residues, such as methionine and cysteine, can poison the palladium catalyst, rendering it inactive.

  • Incompatibility with Reducible Groups: Other functional groups susceptible to hydrogenation, such as alkenes, alkynes, and nitro groups, are not compatible with this method.[2]

Protocol 1: Standard Catalytic Hydrogenolysis of Boc-Tyr(Bzl)-OH

This protocol outlines the standard procedure for the deprotection of N-Boc-O-benzyl-tyrosine using palladium on carbon as the catalyst.

Materials:

  • Boc-Tyr(Bzl)-OH

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, Boc-Tyr-OH.

Workflow for Catalytic Hydrogenolysis:

G cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up cluster_3 Product Substrate Boc-Tyr(Bzl)-OH in Solvent Reaction Stirring under H₂ atmosphere Substrate->Reaction Catalyst 10% Pd/C Catalyst->Reaction H2_Source H₂ Gas H2_Source->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Product Boc-Tyr-OH Concentration->Product

Caption: Workflow for catalytic hydrogenolysis deprotection.

Acid-Catalyzed Cleavage (Acidolysis)

Acidolysis is another widely used method for benzyl group deprotection, particularly in the context of solid-phase peptide synthesis (SPPS) using the Boc strategy.[4] This method employs strong acids, such as trifluoroacetic acid (TFA), hydrogen bromide (HBr) in acetic acid, or hydrogen fluoride (HF), to cleave the benzyl ether linkage.

Mechanism of Action: The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is followed by either an Sₙ1 or Sₙ2 type cleavage. In the Sₙ1 pathway, the protonated ether cleaves to form a stable benzyl cation and the free tyrosine hydroxyl group. The benzyl cation is then trapped by a scavenger. In the Sₙ2 pathway, a nucleophile attacks the benzylic carbon, displacing the protonated tyrosine hydroxyl group.

Advantages:

  • Compatibility with Hydrogenation-Sensitive Groups: This method is suitable for peptides containing functionalities that are sensitive to catalytic hydrogenation.

  • Simultaneous Deprotection: In Boc-SPPS, the final cleavage from the resin and deprotection of many acid-labile side-chain protecting groups, including the benzyl group on tyrosine, can be achieved in a single step with strong acids like HF.[5]

Disadvantages:

  • Side Reactions: A significant drawback of acidolysis is the potential for the cleaved benzyl cation to reattach to the electron-rich aromatic ring of tyrosine at the 3-position, leading to the formation of 3-benzyltyrosine as a byproduct.[6][7]

  • Harsh Conditions: The use of strong acids can lead to the degradation of sensitive peptide sequences.

To mitigate the formation of 3-benzyltyrosine, scavengers are added to the cleavage cocktail. These scavengers are electron-rich species that can effectively trap the benzyl cation. Common scavengers include anisole, thioanisole, and water.[8][9]

Protocol 2: TFA-Mediated Deprotection of a Resin-Bound Peptide

This protocol describes the cleavage and deprotection of a peptide containing a Tyr(Bzl) residue from a solid support using a standard TFA cocktail.

Materials:

  • Peptide-resin containing Tyr(Bzl)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Water (H₂O)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in dichloromethane (DCM) and then dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common mixture is TFA/thioanisole/EDT/anisole (e.g., 90:5:3:2 v/v) or TFA/H₂O/TIS (95:2.5:2.5 v/v).[10]

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Deprotection Mechanism with Scavengers:

G cluster_0 Acid-Catalyzed Cleavage cluster_1 Scavenging of Benzyl Cation Tyr_Bzl Tyr(Bzl)-Peptide Protonated_Tyr Protonated Tyr(Bzl)-Peptide Tyr_Bzl->Protonated_Tyr + H⁺ H_plus H⁺ (from TFA) H_plus->Protonated_Tyr Tyr_OH Tyr(OH)-Peptide Protonated_Tyr->Tyr_OH Cleavage Benzyl_Cation Benzyl Cation Protonated_Tyr->Benzyl_Cation Cleavage Trapped_Cation Scavenged Benzyl Cation Benzyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., Thioanisole) Scavenger->Trapped_Cation Trapping

Caption: Acidolysis of Tyr(Bzl) and scavenging of the benzyl cation.

Comparison of Deprotection Methods

FeatureCatalytic HydrogenolysisAcid-Catalyzed Cleavage (Acidolysis)
Reagents H₂, Pd/C (or other catalysts)Strong acids (TFA, HF, HBr)
Conditions Neutral, room temperatureStrongly acidic
Advantages High yield, clean reaction, mild conditionsCompatible with hydrogenation-sensitive groups, can be combined with resin cleavage
Disadvantages Catalyst poisoning by sulfur, incompatibility with reducible groupsPotential for 3-benzyltyrosine side product formation, harsh conditions may degrade peptide
Scavengers Not applicableEssential (e.g., anisole, thioanisole) to prevent side reactions
Best Suited For Peptides without sulfur-containing residues or other reducible groupsSolid-phase peptide synthesis (Boc strategy), peptides with hydrogenation-sensitive groups

Orthogonal Deprotection Strategies

In the synthesis of complex peptides or molecules with multiple hydroxyl groups, orthogonal protecting group strategies are essential.[11] This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. The benzyl group on tyrosine can be a key component of such strategies. For example, it is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions used for Boc group removal, but can be cleaved by strong acidolysis or catalytic hydrogenation.[4][12]

Conclusion

The deprotection of the benzyl group from tyrosine is a critical transformation in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The choice between catalytic hydrogenation and acid-catalyzed cleavage must be made based on a careful consideration of the substrate's other functionalities. While catalytic hydrogenolysis offers a cleaner and milder approach, its applicability is limited by catalyst poisoning and the presence of other reducible groups. Acidolysis, although harsher and prone to side reactions, is often the method of choice in solid-phase peptide synthesis and for substrates incompatible with hydrogenation. The use of appropriate scavengers is crucial for minimizing side reactions during acid-catalyzed deprotection. A thorough understanding of the mechanisms and protocols outlined in these application notes will empower researchers to make informed decisions and achieve successful deprotection outcomes.

References

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed.
  • 2.6.4.2 Aromatic Hydroxy Groups.
  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. SciSpace.
  • Deprotection of protected peptides. Google Patents.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Semantic Scholar.
  • Benzyl Protection. Common Organic Chemistry.
  • Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. ResearchGate.
  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
  • Benzyl Deprotection of Alcohols. J&K Scientific LLC.

Sources

Application

Application Notes and Protocols: H-Tyr(Bn)-OH in Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of O-Benzyl-L-Tyrosine In the landscape of medicinal chemistry and peptide-based drug development, L-Tyrosine bearing a benzyl prot...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of O-Benzyl-L-Tyrosine

In the landscape of medicinal chemistry and peptide-based drug development, L-Tyrosine bearing a benzyl protection on its phenolic hydroxyl group, known as H-Tyr(Bn)-OH or O-Benzyl-L-tyrosine, stands out as a cornerstone building block.[1] Its utility stems from the clever masking of the reactive hydroxyl group, which, if left unprotected, could lead to undesirable side reactions such as O-acylation during peptide synthesis.[2] The benzyl group offers a robust yet selectively cleavable protecting group, making H-Tyr(Bn)-OH an indispensable tool in the synthesis of complex peptides and peptidomimetics targeting a range of diseases.

This guide provides an in-depth exploration of the applications of H-Tyr(Bn)-OH, focusing on its role in the synthesis of opioid receptor modulators and as a precursor in the development of enzyme inhibitors. We will detail field-proven protocols, explain the rationale behind key experimental choices, and present data to guide researchers in leveraging this versatile amino acid derivative for their drug discovery programs.

Physicochemical Properties of H-Tyr(Bn)-OH

A thorough understanding of the physical and chemical properties of H-Tyr(Bn)-OH is fundamental to its successful application.

PropertyValueReference
Chemical Name (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid[3]
Synonyms O-Benzyl-L-tyrosine, H-Tyr(Bzl)-OH, L-Tyr(Bzl)-OH
CAS Number 16652-64-5[3]
Molecular Formula C₁₆H₁₇NO₃[3]
Molecular Weight 271.31 g/mol
Appearance White crystalline powder
Melting Point 259 °C (decomposes)
Optical Rotation [α]²⁰/D −9.5±1°, c = 1% in acetic acid: water (4:1)[1]
Storage Store in a dark, dry place at room temperature.

Application I: Synthesis of Bioactive Peptides - Opioid Receptor Modulators

The tyrosine residue is a critical pharmacophore for opioid peptides, with its phenolic hydroxyl group being essential for binding to opioid receptors.[4] H-Tyr(Bn)-OH is therefore a vital starting material for synthesizing potent and selective opioid receptor agonists and antagonists, such as enkephalin analogues.[5][6] The benzyl group protects the crucial hydroxyl moiety during peptide chain elongation and is removed in the final step to yield the active peptide.

Workflow for Peptide Synthesis using Protected Tyrosine

The general workflow for incorporating H-Tyr(Bn)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow Resin 1. Start with Resin Support (e.g., Merrifield or Wang) Attach 2. Attach First Amino Acid (e.g., Fmoc-Leu-OH to Wang resin) Resin->Attach Loading Deprotect_Fmoc 3. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Attach->Deprotect_Fmoc Wash1 4. Wash Resin (DMF, DCM) Deprotect_Fmoc->Wash1 Couple 5. Couple Fmoc-Tyr(Bzl)-OH (Activate with HBTU/HOBt/DIEA) Wash1->Couple Monitor 6. Monitor Coupling (Kaiser Test) Couple->Monitor Wash2 7. Wash Resin (DMF, DCM) Monitor->Wash2 Repeat 8. Repeat Cycle (Steps 3-7 for each amino acid) Wash2->Repeat Elongate Peptide Chain Cleave 9. Final Cleavage & Deprotection (TFA cocktail with scavengers) Repeat->Cleave Final Peptide Assembled Purify 10. Purify & Characterize (RP-HPLC, Mass Spectrometry) Cleave->Purify Opioid_Signaling cluster_membrane Cell Membrane Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ Heterotrimer) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel GIRK K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ligand Enkephalin Analog (e.g., Leu-Enkephalin) Ligand->Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter

Sources

Method

Quantitative Analysis of O-Benzyl-L-tyrosine: A Guide to Chromatographic Methods

Introduction 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, commonly known as O-benzyl-L-tyrosine, is a protected derivative of the amino acid L-tyrosine. It serves as a crucial building block in solid-phase peptide synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, commonly known as O-benzyl-L-tyrosine, is a protected derivative of the amino acid L-tyrosine. It serves as a crucial building block in solid-phase peptide synthesis, a cornerstone technique in the development of peptide-based therapeutics and other bioactive compounds.[1][2] The benzyl group protects the reactive hydroxyl moiety of the tyrosine side chain, preventing unwanted side reactions during peptide elongation. The purity and accurate quantification of O-benzyl-L-tyrosine in raw materials, reaction mixtures, and final products are critical for ensuring the efficacy, safety, and reproducibility of the synthesized peptides.

This application note provides detailed protocols for the quantitative analysis of O-benzyl-L-tyrosine using two powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Physicochemical Properties of O-Benzyl-L-tyrosine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Melting Point ~259 °C (decomposes)[1]
Appearance White to off-white powder
Solubility Soluble in aqueous acidic solutions

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and cost-effective method for the routine quantification of O-benzyl-L-tyrosine, particularly for purity assessment and analysis of relatively clean sample matrices. The method leverages the hydrophobic nature of the benzyl group for retention on a nonpolar stationary phase.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile or methanol. O-benzyl-L-tyrosine, being more nonpolar than its precursor L-tyrosine, will have a stronger affinity for the stationary phase and thus a longer retention time. By adjusting the ratio of the organic solvent in the mobile phase, the retention time can be modulated to achieve optimal separation from impurities. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group and any residual silanol groups on the stationary phase, resulting in sharper, more symmetrical peaks.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • O-benzyl-L-tyrosine reference standard (≥99% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm

Justification of Parameters:

  • Mobile Phase: The water/acetonitrile gradient is effective for eluting compounds of moderate polarity like O-benzyl-L-tyrosine. 0.1% TFA is a common ion-pairing agent that improves peak shape for amino acids.

  • UV Detection Wavelength: The tyrosine chromophore exhibits an absorption maximum around 275 nm.[3][4][5] This wavelength provides good sensitivity for O-benzyl-L-tyrosine while minimizing interference from non-aromatic compounds.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of O-benzyl-L-tyrosine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the 50:50 mobile phase mixture.

  • Sample Preparation: Dissolve the sample containing O-benzyl-L-tyrosine in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the O-benzyl-L-tyrosine standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value >0.995 is typically desired.

  • Quantify the amount of O-benzyl-L-tyrosine in the unknown sample by interpolating its peak area into the calibration curve.

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analyzing O-benzyl-L-tyrosine in complex biological matrices (e.g., plasma, tissue homogenates) or detecting trace-level impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Principle of Quantification

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the sample by the HPLC system. The eluent from the column then enters the mass spectrometer, where the analyte molecules are ionized, typically by electrospray ionization (ESI). In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]⁺) of O-benzyl-L-tyrosine is selected. This precursor ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and significantly reduces chemical noise, enabling quantification at very low levels.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • O-benzyl-L-tyrosine reference standard.

  • Stable isotope-labeled (SIL) internal standard (e.g., O-benzyl-L-tyrosine-d₅).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reagents for sample preparation (e.g., trichloroacetic acid or sulfosalicylic acid for protein precipitation).

2. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 272.1
Product Ion (Q3) m/z 226.1 (Loss of HCOOH)
Internal Standard (Q1) m/z 277.1 (for d₅-labeled)
Internal Standard (Q3) m/z 231.1 (for d₅-labeled)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Justification of Parameters:

  • Mobile Phase: Formic acid is a volatile acid compatible with mass spectrometry that promotes the formation of protonated molecules ([M+H]⁺) in positive ESI mode.

  • Internal Standard: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS.[6][7][8] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification.

  • Mass Transitions: The precursor ion for O-benzyl-L-tyrosine is its protonated molecule [M+H]⁺ with an m/z of 272.1. A common fragmentation pathway for amino acids is the neutral loss of the formic acid group (HCOOH), leading to a product ion of m/z 226.1.[9] These transitions should be confirmed and optimized on the specific instrument being used.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold 10% trichloroacetic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Perform a linear regression analysis and determine the concentration of O-benzyl-L-tyrosine in the samples from the calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical data, both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Reference Standard Dilute_Std Create Calibration Curve Standards Standard->Dilute_Std Dissolve & Dilute Sample Prepare Sample Filter_Sample Filtered Sample Sample->Filter_Sample Dissolve & Filter HPLC HPLC-UV System (C18 Column) Dilute_Std->HPLC Filter_Sample->HPLC Data Chromatographic Data (Peak Areas) HPLC->Data Cal_Curve Construct Calibration Curve Data->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: General workflow for O-benzyl-L-tyrosine quantification by HPLC-UV.

Workflow for LC-MS/MS Analysis from Plasma

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample IS Add Internal Standard (SIL) Plasma->IS PPT Protein Precipitation (e.g., TCA) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS System (SRM Mode) Supernatant->LCMSMS Data Peak Area Ratios (Analyte/IS) LCMSMS->Data Cal_Curve Construct Calibration Curve Data->Cal_Curve Quantify Calculate Sample Concentration Cal_Curve->Quantify

Caption: Workflow for O-benzyl-L-tyrosine quantification in plasma by LC-MS/MS.

Conclusion

The accurate quantification of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is essential for quality control in peptide synthesis and for pharmacokinetic studies. This application note provides two robust and validated methods to achieve this. The HPLC-UV method is suitable for routine analysis of less complex samples, offering reliability and ease of use. For challenging matrices or when high sensitivity is paramount, the LC-MS/MS method provides superior performance in terms of selectivity and limits of detection. The successful implementation of these protocols, underpinned by a thorough method validation, will ensure high-quality, reliable, and defensible analytical results.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Available from: [Link]

  • PharmaSciences. ICH Q2 (R1) - Validation of Analytical Procedures or Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • Analytical Chemical Products. Internal Standards for Protein Quantification by LC-MS/MS. Available from: [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available from: [Link]

  • Bioanalysis Zone. (2015). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available from: [Link]

  • Chromsystems. Internal Standard Set Amino Acid Analysis in Plasma/Serum. Available from: [Link]

  • BCO-DMO. (2018, October 30). Determination of Amino Acid Concentrations using HPLC. Available from: [Link]

  • PubChem. O-benzyl-L-tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2023). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available from: [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Baqai Journal of Health Sciences. (2016). Analysis of Amino Acids by High Performance Liquid Chromatography. Available from: [Link]

  • SpectraBase. O-Benzyl-L-tyrosine methyl ester hydrochloride. Available from: [Link]

  • IOSR Journal of Applied Physics. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Available from: [Link]

  • SpringerLink. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Available from: [Link]

  • The European Physical Journal D. (2021, August 31). Fragmentation of tyrosine by low-energy electron impact. Available from: [Link]

  • ResearchGate. (2020). UV absorption spectrum of L-tyrosine at concentrations 1.5 mMto3.0 µM. Available from: [Link]

  • OMLC. Tyrosine. Oregon Medical Laser Center. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Probing Enzyme-Substrate Interactions with O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH)

Abstract Understanding the intricate molecular interactions between an enzyme and its substrate is fundamental to biochemistry and drug discovery. The specific roles of individual amino acid side chains within a substrat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the intricate molecular interactions between an enzyme and its substrate is fundamental to biochemistry and drug discovery. The specific roles of individual amino acid side chains within a substrate are often dissected using chemically modified analogs. O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH), a derivative of L-tyrosine where the phenolic hydroxyl group is protected by a benzyl ether, serves as an invaluable tool for this purpose.[1] This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for using H-Tyr(Bn)-OH to elucidate the functional significance of the tyrosine hydroxyl group in enzyme recognition, binding, and catalysis.

Introduction: The "Why" of Side-Chain Modification

Enzyme active sites are exquisitely tuned environments where non-covalent interactions—hydrogen bonds, electrostatic interactions, and hydrophobic contacts—dictate substrate specificity and catalytic efficiency. The hydroxyl group of a tyrosine residue in a peptide substrate is a common and critical interaction point. It can act as a hydrogen bond donor or acceptor, or serve as the site for post-translational modifications like phosphorylation by tyrosine kinases.

To determine the precise role of this hydroxyl group, researchers require a tool that can selectively "remove" its functionality without drastically altering the overall shape of the amino acid. This is the primary function of H-Tyr(Bn)-OH. The attached benzyl group is:

  • Sterically Hindering: It physically blocks access to the oxygen, preventing it from forming hydrogen bonds or being accessed by other enzymes like kinases.

  • Electronically Neutral: It removes the polar, weakly acidic proton of the hydroxyl group, changing the local electronic character.

By substituting a native tyrosine with H-Tyr(Bn)-OH in a peptide substrate and observing a change in enzyme activity, one can directly infer the importance of the hydroxyl group for the interaction. This versatile amino acid derivative is widely used in peptide synthesis and biochemical research to understand metabolic pathways and protein function.[1][2]

Physicochemical Properties of H-Tyr(Bn)-OH

A clear understanding of the reagent's properties is essential for its effective use.

PropertyValue
Synonyms O-Benzyl-L-tyrosine, 4-Benzyloxy-L-phenylalanine
CAS Number 16652-64-5[3][4]
Molecular Formula C₁₆H₁₇NO₃[3]
Molecular Weight 271.31 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point ~259 °C (decomposes)
Solubility Soluble in dilute aqueous acid; sparingly soluble in water.
Storage 2°C - 8°C, keep in a dark place under an inert atmosphere.[3][5]

Core Application: Crafting Custom Peptide Substrates

The most powerful application of H-Tyr(Bn)-OH is as a building block for synthesizing custom peptide substrates or inhibitors.[2] In this context, the N-terminus is typically protected (e.g., with Fmoc or Boc) to allow for controlled, sequential addition in Solid-Phase Peptide Synthesis (SPPS).

Workflow: Incorporating Tyr(Bn) into a Peptide via SPPS

The following diagram outlines the standard workflow for introducing a benzyl-protected tyrosine residue into a growing peptide chain using the Fmoc/tBu strategy.

resin 1. Start with Resin (e.g., Wang, Rink Amide) deprotect1 2. Fmoc Deprotection (Piperidine in DMF) resin->deprotect1 Free N-terminus activate 3. Activate Fmoc-Tyr(Bn)-OH (e.g., HBTU/DIPEA) couple 4. Couple Amino Acid to Resin deprotect1->couple Ready for coupling activate->couple Activated ester wash1 5. Wash (DMF) couple->wash1 repeat 6. Repeat Cycle (Steps 2-5 for next AA) wash1->repeat cleave 7. Cleave & Deprotect (TFA Cocktail) repeat->cleave Final peptide built purify 8. Purify Peptide (RP-HPLC) cleave->purify Crude peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a Tyr(Bn) residue.

Protocol 2.1: Standard Fmoc-SPPS Coupling of Fmoc-Tyr(Bn)-OH

This protocol describes a single coupling step on a manual synthesis scale. It assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding residue has been removed.

Materials:

  • Peptide synthesis vessel containing resin with the growing peptide chain (free N-terminus).

  • Fmoc-Tyr(Bn)-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous, peptide-grade Dimethylformamide (DMF).

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

Procedure:

  • Reagent Preparation:

    • Prepare a 0.4 M solution of Fmoc-Tyr(Bn)-OH and 0.4 M HBTU in DMF.

    • Prepare a 2 M solution of DIPEA in DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, mix 4 equivalents (eq) of the Fmoc-Tyr(Bn)-OH/HBTU solution relative to the resin substitution capacity.

    • Add 8 eq of the 2 M DIPEA solution.

    • Allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Drain the synthesis vessel containing the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3 times, 1 minute each).

    • Perform a final wash with DCM and then MeOH to prepare for the next step or for drying.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete reaction and that no free primary amines remain. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

Causality Behind Choices:

  • Fmoc Protection: The base-labile Fmoc group protects the alpha-amino group during coupling, preventing self-polymerization. It is removed with piperidine before the next amino acid is added.

  • Benzyl (Bn) Protection: The benzyl ether is stable to the basic conditions of Fmoc removal and the mild nucleophilic conditions of coupling.[6] It is only removed during the final, strongly acidic cleavage step.[7][8] This orthogonality is the cornerstone of modern peptide synthesis.

  • HBTU/DIPEA: This combination is a highly efficient and rapid method for forming the activated O-acylisourea intermediate, which readily reacts with the free amine on the resin to form the peptide bond.

Core Application: Probing Enzyme Kinetics and Inhibition

Once a peptide containing Tyr(Bn) is synthesized, it can be used to probe enzyme function. A powerful and direct application is in competitive inhibition assays, particularly for enzymes that process tyrosine-containing substrates, such as tyrosinase.

Mechanism: Competitive Inhibition by a Substrate Analog

A competitive inhibitor is a molecule that resembles the substrate and binds to the enzyme's active site but does not undergo a reaction. This binding event prevents the natural substrate from accessing the active site. H-Tyr(Bn)-OH can act as a competitive inhibitor for tyrosinase, which normally hydroxylates L-tyrosine to L-DOPA.

cluster_0 Normal Reaction cluster_1 Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 S1 Substrate (L-Tyrosine) S1->ES1 P1 Product (L-DOPA) ES1->P1 E1_2 Enzyme ES1->E1_2 E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 I2 Inhibitor (H-Tyr(Bn)-OH) I2->EI2 S2 Substrate (L-Tyrosine) blocked X S2->blocked blocked->EI2

Caption: Competitive inhibition where H-Tyr(Bn)-OH occupies the active site, blocking the natural substrate.

Protocol 3.1: Tyrosinase Activity and Inhibition Assay

This protocol measures the ability of H-Tyr(Bn)-OH to inhibit mushroom tyrosinase activity, which can be monitored spectrophotometrically by the formation of dopachrome from the substrate L-DOPA.[9][10]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Inhibitor: H-Tyr(Bn)-OH.

  • Positive Control Inhibitor: Kojic Acid.[11]

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Solvent for inhibitors: DMSO or Ethanol.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 475 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2.5 mg/mL (12.6 mM) stock solution of L-DOPA in phosphate buffer. Prepare this fresh.

    • Prepare stock solutions of H-Tyr(Bn)-OH and Kojic Acid in DMSO (e.g., 10 mM). Create a serial dilution series from this stock.

  • Assay Setup in 96-Well Plate:

    • To each well, add the components in the following order:

      • 140 µL of 50 mM Phosphate Buffer (pH 6.8).

      • 20 µL of the inhibitor solution (H-Tyr(Bn)-OH or Kojic Acid at various concentrations) or DMSO for the control (uninhibited) wells.

      • 20 µL of the tyrosinase solution (100 U/mL final concentration).

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

  • Initiating the Reaction:

    • Add 20 µL of the L-DOPA substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 475 nm every minute for 20-30 minutes. The rate of increase in absorbance is proportional to the rate of dopachrome formation and thus enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpreting the Results

Comparing the IC₅₀ values provides quantitative insight into the inhibitory potential.

CompoundPutative IC₅₀ ValueInterpretation
L-Tyrosine N/A (Substrate)Acts as a substrate, not an inhibitor in this assay format.
Kojic Acid ~15-40 µM[11]A known, potent competitive inhibitor. Serves as a benchmark for the assay's validity.
H-Tyr(Bn)-OH Experimentally DeterminedA low IC₅₀ value suggests strong binding to the active site. This implies the active site can accommodate the bulky benzyl group and that the free hydroxyl is not an absolute requirement for initial binding, though it is for catalysis.

If H-Tyr(Bn)-OH demonstrates significant inhibition, it strongly supports the hypothesis that the enzyme's active site recognizes the core tyrosine structure. The benzyl group effectively turns the molecule from a substrate into a "dead-end" inhibitor, allowing for the characterization of binding interactions independent of the catalytic reaction.

Conclusion and Future Directions

O-Benzyl-L-tyrosine is more than just a protected amino acid; it is a precision tool for molecular dissection. By providing a sterically and electronically distinct analog of L-tyrosine, H-Tyr(Bn)-OH allows researchers to probe the necessity of the phenolic hydroxyl group in specific enzyme-substrate interactions.[1] Whether used as a building block to create modified peptide substrates or as a direct competitive inhibitor, this compound provides clear, interpretable data on molecular recognition events at the active site. Future applications may involve its incorporation into more complex peptide-based drugs or as a scaffold for developing novel classes of enzyme inhibitors.[12]

References

  • J&K Scientific LLC. (n.d.). O-Benzyl-L-tyrosine | 16652-64-5. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Retrieved from [Link]

  • ChemBK. (2024). L-Tyrosine benzyl ester. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1986). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Kim, D., et al. (2005). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Tyr(Bzl)-OH [16652-64-5]. Retrieved from [Link]

  • Sebestik, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids. Retrieved from [Link]

  • Lai, X., et al. (2022). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. Methods and Protocols. Retrieved from [Link]

  • Karioti, A., et al. (2014). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Kim, D., et al. (2007). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Use of O-Benzyl-L-tyrosine in Solution-Phase Peptide Synthesis

Abstract Solution-phase peptide synthesis (SPPS), while a classical methodology, remains a powerful and scalable approach for the production of short to medium-length peptides.[1][2] Its primary advantage lies in the eas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solution-phase peptide synthesis (SPPS), while a classical methodology, remains a powerful and scalable approach for the production of short to medium-length peptides.[1][2] Its primary advantage lies in the ease of purification and characterization of intermediates at each step, ensuring high purity of the final product. A critical aspect of this strategy is the judicious selection of protecting groups for the various functional moieties of amino acids. This guide provides an in-depth technical overview and detailed protocols for the application of O-Benzyl-L-tyrosine as a key building block in solution-phase peptide synthesis. We will explore the rationale behind its use, step-by-step experimental procedures, and the critical parameters that ensure a successful synthesis campaign.

Introduction: The Rationale for O-Benzyl Protection in Tyrosine Chemistry

The phenolic hydroxyl group of tyrosine is a reactive site that can undergo undesirable side reactions, such as O-acylation, during peptide coupling. Therefore, its effective protection is paramount for a successful synthesis. The benzyl (Bzl) group is a widely employed protecting group for the hydroxyl function of tyrosine due to several key advantages:

  • Stability: The benzyl ether linkage is stable to the moderately acidic and basic conditions used for the removal of common Nα-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.[3]

  • Orthogonality: The benzyl group can be selectively removed under conditions that do not affect most other protecting groups. The most common method for its cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient process.[4]

  • Enhanced Solubility: The introduction of the aromatic benzyl group increases the lipophilicity of the tyrosine derivative and the growing peptide chain, which can improve solubility in common organic solvents used for synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF).[5]

O-Benzyl-L-tyrosine is thus a versatile building block for incorporating tyrosine residues into peptides, ensuring the integrity of the side chain throughout the synthetic sequence.[6]

Overall Synthesis Workflow

The strategic application of O-Benzyl-L-tyrosine in a typical solution-phase dipeptide synthesis follows a logical progression of protection, coupling, and deprotection steps. The workflow is designed to build the peptide chain sequentially while ensuring the purity of intermediates.

G cluster_0 Preparation of Building Block cluster_1 Peptide Elongation Cycle cluster_2 Final Deprotection & Isolation A L-Tyrosine B Protection of Phenolic OH (Benzylation) A->B BnBr, Base C O-Benzyl-L-tyrosine B->C D Nα-Protection (e.g., Boc) C->D (Boc)₂O E N-Boc-O-Benzyl-L-tyrosine D->E G Peptide Coupling (e.g., HATU, DCC/HOBt) E->G F C-terminal Amino Acid Ester (e.g., H-Gly-OMe) F->G H Protected Dipeptide Boc-Tyr(Bzl)-Gly-OMe G->H I Nα-Deprotection (e.g., TFA in DCM) H->I J Dipeptide Ester Salt H-Tyr(Bzl)-Gly-OMe · TFA I->J K Saponification (optional) (e.g., LiOH) J->K L Side-Chain Deprotection (Catalytic Hydrogenolysis) K->L H₂, Pd/C M Final Peptide (H-Tyr-Gly-OH) L->M N Purification (RP-HPLC) M->N O Pure Peptide N->O

Caption: Workflow for a dipeptide synthesis using O-Benzyl-L-tyrosine.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of N-Boc-O-Benzyl-L-tyrosine

This protocol first protects the phenolic hydroxyl group via benzylation, followed by the protection of the α-amino group with a Boc group. This sequence is often preferred to avoid potential side reactions.

Part A: Synthesis of O-Benzyl-L-tyrosine (9) [7][8]

  • Rationale: A copper (II) complex of tyrosine is formed to temporarily protect the amino and carboxyl groups, directing the benzylation to the phenolic hydroxyl group.

  • Dissolve L-Tyrosine (1 equivalent, e.g., 10 mmol, 1.81 g) in 2N NaOH (2.8 mL per gram of tyrosine).

  • Add a solution of copper (II) sulfate pentahydrate (0.5 equivalents, 5 mmol, 1.25 g) in water. Stir for 30 minutes. The formation of a blue copper complex will be observed.

  • Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

  • Add methanol (20 mL per gram of tyrosine) followed by additional 2N NaOH.

  • Add benzyl bromide (1.1 equivalents, 11 mmol, 1.3 mL) dropwise and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, decompose the copper complex by acidifying the solution with acetic acid or HCl and treating with H₂S gas or thioacetamide.

  • Filter the mixture to remove the copper sulfide precipitate. Neutralize the filtrate to precipitate the crude O-Benzyl-L-tyrosine.

  • Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Part B: Synthesis of N-Boc-O-Benzyl-L-tyrosine (10) [7][8]

  • Rationale: The α-amino group of O-Benzyl-L-tyrosine is protected with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to make it ready for peptide coupling.

  • Suspend the crude O-Benzyl-L-tyrosine (1 equivalent, e.g., 5 mmol, 1.36 g) in a 2:1 mixture of dioxane and water.

  • Add 1N NaOH (1 equivalent, 5 mmol, 5 mL) and NaHCO₃ (0.95 equivalents, 4.75 mmol, 0.4 g).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (2.1 equivalents, 10.5 mmol, 2.3 g).

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Filter any undissolved solids. Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Add ethyl acetate to the remaining aqueous solution and acidify to pH 2-3 with a cold solution of 1N HCl or KHSO₄.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-O-Benzyl-L-tyrosine, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Dipeptide Coupling (Boc-Tyr(Bzl)-Gly-OMe)
  • Rationale: This protocol describes the formation of a peptide bond between N-protected O-Benzyl-L-tyrosine and the methyl ester of glycine. An activating agent (e.g., HATU or DCC/HOBt) is used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the glycine ester.[1][9]

  • Dissolve N-Boc-O-Benzyl-L-tyrosine (1 equivalent, e.g., 2 mmol, 0.74 g) and H-Gly-OMe·HCl (1 equivalent, 2 mmol, 0.25 g) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, 5 mmol, 0.87 mL) to neutralize the hydrochloride salt and maintain basic conditions for the coupling.

  • In a separate vial, dissolve the coupling reagent. Choose one of the following systems:

    • Option A (Aminium Salt): HATU (0.98 equivalents, 1.96 mmol, 0.74 g).[10]

    • Option B (Carbodiimide): Dicyclohexylcarbodiimide (DCC) (1.1 equivalents, 2.2 mmol, 0.45 g) and Hydroxybenzotriazole (HOBt) (1.1 equivalents, 2.2 mmol, 0.30 g).[9][11]

  • Add the coupling reagent solution to the amino acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC or HPLC.[12][13]

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of cold DMF or DCM.[10]

    • Dilute the filtrate with a large volume of ethyl acetate.

    • Wash the organic solution sequentially with 5% NaHCO₃ solution, water, 5% citric acid solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

    • Purify the product by silica gel chromatography.

Protocol 3: Deprotection Strategies

Part A: Nα-Boc Deprotection

  • Rationale: The acid-labile Boc group is removed to expose the N-terminal amine for further chain elongation. A solution of trifluoroacetic acid (TFA) in DCM is typically used.[14]

  • Dissolve the protected peptide (e.g., Boc-Tyr(Bzl)-Gly-OMe) in DCM (10 mL per gram of peptide).

  • Add an equal volume of TFA (creating a 50% TFA/DCM solution). A scavenger like triisopropylsilane (TIS) (2-5%) can be added to prevent side reactions.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • Precipitate the deprotected peptide salt (H-Tyr(Bzl)-Gly-OMe · TFA) by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum. The product is used directly in the next coupling step.

Part B: Final Benzyl Group Deprotection (Catalytic Hydrogenolysis) [4]

  • Rationale: The O-benzyl group is cleaved by catalytic transfer hydrogenation, which is a mild method that avoids strong acids that could damage the peptide. This step is performed after the full peptide sequence is assembled and the C-terminal ester is saponified (if the free acid is desired).

  • Dissolve the fully assembled, N-terminally deprotected peptide (e.g., H-Tyr-Gly-OH) (1 equivalent) in a suitable solvent like methanol, ethanol, or a mixture containing acetic acid.

  • Add Palladium on charcoal (Pd/C, 10% w/w) as the catalyst (typically 10-20% by weight of the peptide).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient for small scale) at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed (typically 2-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent to yield the final, fully deprotected peptide.

Purification and Characterization

The final crude peptide almost always requires purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for peptide purification.[15]

  • Stationary Phase: C18-modified silica is most common.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.

  • Detection: UV absorbance is monitored at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder. The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Summary of Reaction Parameters

StepKey ReagentsSolvent(s)Temp. (°C)Typical TimeNotes
OH-Protection Benzyl bromide, NaOH, CuSO₄Water, MethanolRT to 604-6 hCopper complex directs benzylation to the OH group.
Nα-Protection (Boc)₂O, NaHCO₃Dioxane/Water0 to RT15 hStandard procedure for Boc protection of the amino group.
Peptide Coupling HATU/DIPEA or DCC/HOBtDMF, DCM0 to RT4-12 hDCC use results in DCU byproduct that must be filtered.[10]
Nα-Deprotection TFA, DCMDCMRT30-60 minAcid-labile removal of the Boc group.
O-Bzl Deprotection H₂, Pd/CMethanol, Acetic AcidRT2-24 hMild hydrogenolysis; requires careful handling of catalyst.

Conclusion

O-Benzyl-L-tyrosine is an indispensable tool in the repertoire of the peptide chemist for solution-phase synthesis. Its robust stability under various reaction conditions, coupled with the mild and specific conditions required for its removal, provides a reliable strategy for the incorporation of tyrosine into complex peptide targets. The protocols and guidelines presented herein offer a comprehensive framework for researchers to successfully utilize this valuable building block in their synthetic endeavors, from initial protection to final purification.

References

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hoskin, C. G., et al. (2022). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 13(12), 3536-3543. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1565-1575. Retrieved from [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Li, W., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 47(26), 7341-7343. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Hoskin, C. G., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Yasmeen, S., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 27(17), 5585. Retrieved from [Link]

  • Yasmeen, S., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 27(17), 5585. Retrieved from [Link]

  • Li, W., et al. (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 47(26), 7341-7343. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. Retrieved from [Link]

  • Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
  • Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical & Pharmaceutical Bulletin, 28(2), 673-676. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Sletten, E., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(95), 14299-14302. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Pramanik, A., & Shil, A. K. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 1-10. Retrieved from [Link]

  • Kundu, L. M. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 65(1), 18.1.1-18.1.20. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Incorporation of Unnatural Amino Acids Using O-Benzyl-L-tyrosine Derivatives

Abstract The expansion of the genetic code to include unnatural amino acids (Uaas) has revolutionized protein engineering, offering unprecedented control over protein structure and function.[][2][3] This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The expansion of the genetic code to include unnatural amino acids (Uaas) has revolutionized protein engineering, offering unprecedented control over protein structure and function.[][2][3] This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of O-Benzyl-L-tyrosine and its derivatives into proteins expressed in Escherichia coli. We delve into the core principles of orthogonal translation systems, explain the causality behind key experimental steps, and provide robust, self-validating protocols for researchers in molecular biology, drug development, and chemical biology. O-Benzyl-L-tyrosine serves as a versatile tool, acting not only as a stable, protected analog of tyrosine but also as a precursor for generating post-translationally modified residues like phosphotyrosine, thereby enabling sophisticated studies of cellular signaling and protein regulation.[4][5][6]

Introduction: The Power of Expanding the Genetic Code

The 20 canonical amino acids, dictated by the universal genetic code, form the fundamental building blocks of all natural proteins. This limited chemical repertoire, however, restricts the functions that proteins can perform. The ability to incorporate Uaas with novel chemical moieties—such as bioorthogonal handles, photo-crosslinkers, fluorescent probes, or post-translational modification mimics—provides a powerful toolkit to create proteins with enhanced or entirely new functions.[7]

This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the Uaa.[3][8] The process relies on an engineered, "orthogonal" pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the Uaa is exclusively and efficiently incorporated at the desired site.[9][10][11]

Core Technology: The Orthogonal Translation System (OTS)

The successful site-specific incorporation of a Uaa is contingent on a high-fidelity Orthogonal Translation System (OTS). This system comprises two critical, engineered components that operate in parallel with the host's translation machinery without cross-reacting with it.

  • Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to exclusively recognize and charge the desired Uaa onto the orthogonal tRNA. Often, these synthetases are evolved from aaRS-tRNA pairs from a different domain of life, such as the tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (M. jannaschii), which has been widely adapted for use in E. coli.[8][12][13][14] The active site of the native synthetase is mutated through rounds of directed evolution to create a binding pocket that accommodates the specific Uaa (e.g., O-Benzyl-L-tyrosine) while rejecting all 20 canonical amino acids.

  • Orthogonal tRNA (O-tRNA): This is a suppressor tRNA engineered to recognize the amber stop codon (UAG) on the mRNA. It is a poor substrate for any of the host cell's endogenous synthetases but is efficiently aminoacylated by the O-aaRS. When the ribosome encounters a UAG codon in the target gene, this Uaa-charged O-tRNA delivers its cargo, permitting translation to continue and resulting in a full-length protein containing the Uaa at the specified position.

The interplay of these components ensures the fidelity and efficiency of Uaa incorporation, as illustrated in the diagram below.

Orthogonal Translation System cluster_cell E. coli Host Cell cluster_plasmids Co-Expressed Plasmids uaa O-Benzyl-L-tyrosine (Uaa) o_aars Orthogonal aaRS (e.g., MjTyrRS variant) uaa->o_aars Binds to active site charged_trna Uaa-tRNA(CUA) o_aars->charged_trna Charges tRNA o_trna Orthogonal tRNA(CUA) o_trna->o_aars ribosome Ribosome charged_trna->ribosome protein Full-Length Protein with Uaa ribosome->protein Incorporation at TAG mrna mRNA with TAG codon mrna->ribosome pEVOL pEVOL Plasmid (Arabinose-inducible) Encodes O-aaRS & O-tRNA pEVOL->o_aars Expresses pEVOL->o_trna Expresses pET pET Plasmid (IPTG-inducible) Encodes Gene of Interest with TAG mutation pET->mrna Expresses

Caption: The Orthogonal Translation System for Uaa Incorporation.

Application & Protocol: Site-Specific Incorporation of O-Benzyl-L-tyrosine

This protocol describes the expression of a target protein in E. coli BL21(DE3) with O-Benzyl-L-tyrosine incorporated at a specific site. The system utilizes a two-plasmid setup: a pET-family vector for the target gene and the pEVOL-pOBzY plasmid (a conceptual name for a pEVOL plasmid encoding a synthetase evolved for O-Benzyl-L-tyrosine) for the OTS components.[15]

Causality Behind Experimental Choices
  • Two-Plasmid System: Separating the target gene and the OTS components onto two plasmids with different antibiotic resistance markers and inducible promoters (e.g., T7/lac for the target and araBAD for the OTS) allows for tight, independent control over the expression of each component.

  • Pre-Induction of OTS: Inducing the expression of the O-aaRS and O-tRNA with L-arabinose before inducing the target protein ensures that a sufficient pool of these components is available to efficiently charge the Uaa and read through the amber codon once the target mRNA is transcribed.[16]

  • Uaa Concentration: The Uaa (O-Benzyl-L-tyrosine) is added to the media at a concentration (typically 1-2 mM) that saturates the O-aaRS without being toxic to the cells. It must be sufficiently soluble in the culture medium.

  • Temperature Shift: Lowering the culture temperature to 18-30°C during induction slows down protein synthesis. This often enhances the yield of correctly folded, soluble protein and reduces the formation of inclusion bodies, which is especially critical for large or complex proteins.[15]

  • Control Cultures: Running parallel cultures in the absence of the Uaa is a critical self-validating step. In the "-Uaa" control, translation should terminate at the amber codon, resulting in a truncated, non-full-length protein. The absence of full-length protein in this control confirms that suppression is dependent on the Uaa and is not due to read-through by endogenous tRNAs.

Required Materials
  • Uaa: O-Benzyl-L-tyrosine (e.g., Sigma-Aldrich, Cat# 14010)

  • Plasmids:

    • pET-vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. (e.g., Ampicillin resistance).

    • pEVOL-pOBzY plasmid encoding the O-Benzyl-L-tyrosine specific aaRS and suppressor tRNA. (e.g., Chloramphenicol resistance).

  • Bacterial Strain: E. coli BL21(DE3) or a similar expression strain.

  • Media and Reagents: LB Broth, LB Agar, appropriate antibiotics (Ampicillin 100 µg/mL, Chloramphenicol 34 µg/mL), IPTG (1 M stock), L-arabinose (20% w/v stock), sterile glycerol.

Step-by-Step Protocol

Day 1: Co-transformation

  • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 100-200 ng of each plasmid (pET-target and pEVOL-pOBzY) to the cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100-200 µL of the transformation mixture onto an LB agar plate containing both ampicillin and chloramphenicol.

  • Incubate overnight at 37°C.

Day 2: Starter Culture

  • Select a single, well-isolated colony from the plate.

  • Inoculate a 20 mL starter culture of LB medium containing both antibiotics.

  • Grow overnight at 37°C with shaking (220 rpm).

Day 3: Protein Expression and Harvest

  • Inoculate 1 L of LB medium (containing both antibiotics) with 10 mL of the overnight starter culture in a 2.5 L baffled flask.

  • Grow at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.

  • Add O-Benzyl-L-tyrosine to a final concentration of 2 mM.

  • Induce the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Continue shaking at 37°C for 1 hour.

  • Move the culture to a 30°C shaker.

  • Induce target protein expression by adding IPTG to a final concentration of 1 mM.

  • Express the protein for 16-18 hours (overnight) at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Workflow and Verification

The overall experimental process from transformation to final validation is outlined below.

Caption: High-level workflow for Uaa incorporation and validation.

Verification of Incorporation:

  • SDS-PAGE Analysis: Run samples from cultures grown with (+Uaa) and without (-Uaa) O-Benzyl-L-tyrosine. A successful incorporation will show a band corresponding to the full-length protein only in the "+Uaa" lane. The "-Uaa" lane should show no band or a much smaller band corresponding to the truncated product.

  • Western Blotting: Use an antibody against a tag on the protein (e.g., His-tag) to confirm the identity of the full-length protein band. This provides higher specificity than Coomassie staining.

  • Mass Spectrometry: This is the definitive validation step. Analyze the purified protein by ESI-MS. The observed molecular weight should match the theoretical molecular weight calculated for the protein with O-Benzyl-L-tyrosine incorporated.

Data Presentation and Expected Results

Successful incorporation of O-Benzyl-L-tyrosine should yield tangible results that can be clearly quantified and validated.

Table 1: Typical Protein Yield and Purity

Condition Full-Length Protein Yield (mg/L culture) Purity (Post-Purification) Notes
+ Uaa 5 - 15 mg/L >95% Yield is protein-dependent.
- Uaa < 0.1 mg/L (or undetectable) N/A Confirms Uaa-dependency.

| WT Protein | 20 - 50 mg/L | >95% | Wild-type expression for comparison. |

Table 2: ESI-MS Deconvoluted Mass Data for Validation

Protein Construct Theoretical Mass (Da) Observed Mass (Da) Delta (Da) Confirmation Status
Target with O-Benzyl-L-tyrosine 27,452.6 27,452.9 +0.3 Confirmed

| Wild-Type Target (Tyrosine) | 27,262.4 | 27,262.5 | +0.1 | Confirmed |

Note: Theoretical masses are calculated based on the specific protein sequence. O-Benzyl-L-tyrosine (C16H17NO3, MW: 271.31) replaces a Tyrosine (C9H11NO3, MW: 181.19).

Advanced Application: Post-Translational Modification

A key advantage of incorporating a protected amino acid like O-Benzyl-L-tyrosine is the potential for subsequent chemical modification. For instance, the benzyl protecting group can be cleaved to generate a native phosphotyrosine residue site-specifically within a protein.[4][5] This powerful technique allows researchers to produce stoichiometrically pure phosphoproteins to study the precise effects of tyrosine phosphorylation on protein activity, interaction, and signaling—a task that is notoriously difficult using in vitro kinase reactions.[5][17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low/No Full-Length Protein 1. Inefficient suppression. 2. Uaa toxicity or insolubility. 3. Inactive O-aaRS/O-tRNA.1. Optimize induction times/temperatures. 2. Lower Uaa concentration; test Uaa solubility in media. 3. Sequence verify pEVOL plasmid.
High Background (-Uaa lane) 1. Leaky expression of target gene. 2. Endogenous tRNA read-through.1. Use a tighter expression strain (e.g., BL21(DE3)pLyss). 2. This is rare for UAG in E. coli but confirms the need for the OTS.
Protein in Inclusion Bodies 1. Expression temperature too high. 2. High induction levels.1. Lower expression temperature to 18-25°C. 2. Reduce IPTG concentration to 0.1-0.4 mM.
Incorrect Mass by MS 1. Mis-incorporation of a natural amino acid. 2. Incomplete Uaa incorporation.1. Re-evaluate the specificity of the O-aaRS. 2. Optimize Uaa concentration and OTS induction.

References

  • Site-specific incorporation of phosphotyrosine using an expanded genetic code.Vertex AI Search.
  • Site-specific incorporation of phosphotyrosine using an expanded genetic code - PubMed.PubMed.
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH.NIH.
  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA.UCLA.
  • Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC - NIH.NIH.
  • Site-specific incorporation of a phosphotyrosine mimetic reveals a role for tyrosine phosphorylation of SHP-2 in cell signaling.Johns Hopkins University.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.Labome.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins.BOC Sciences.
  • Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed.PubMed.
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.Frontiers in Pharmacology.
  • Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems.Profacgen.
  • Reprogramming natural proteins using unnatural amino acids - PMC - PubMed Central.PubMed Central.
  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli.
  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis.
  • A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC - NIH.NIH.
  • O-Benzyl-L-tyrosine.Chem-Impex.
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH.NIH.
  • O-Benzyl-L-tyrosine - J&K Scientific LLC.J&K Scientific LLC.
  • Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography.MDPI.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH.NIH.
  • O-Benzyl- L -tyrosine.Sigma-Aldrich.
  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation.
  • Incorporation of non-natural amino acids into proteins.
  • Incorporation of Unnatural Amino Acids into protein Service.Profacgen.
  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - NIH.NIH.
  • Incorporation of non-canonical amino acids - PMC - PubMed Central.PubMed Central.
  • Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC - NIH.NIH.
  • O-Benzyl-L-tyrosine - Biosynth.Biosynth.
  • EP2796546B1 - Incorporation of unnatural amino acids - Google Patents.
  • Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed.PubMed.
  • O-Benzyl-D-tyrosine - BOC Sciences Amino Acid.BOC Sciences.
  • Methods and compositions for the production of orthogonal tRNA-aminoacyl tRNA synthetase pairs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (O-Benzyl-L-tyrosine)

Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a critical protected amino acid derivative widely known in the field as O-Benzyl-L-tyrosine.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a critical protected amino acid derivative widely known in the field as O-Benzyl-L-tyrosine.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately enhance yield and purity.

Section 1: Overview of Synthetic Strategies

The primary goal in synthesizing O-Benzyl-L-tyrosine is the selective benzylation of the phenolic hydroxyl group of L-tyrosine. To prevent unwanted side reactions, particularly at the nucleophilic amino group, a carefully planned synthetic strategy is paramount. Two predominant, field-proven routes are generally employed: the N-Protected Intermediate Route and the Copper Chelate Route .

  • The N-Protected Intermediate Route: This is the most common and arguably more controllable strategy. It involves first protecting the alpha-amino group of L-tyrosine, typically with a tert-butoxycarbonyl (Boc) group, followed by the benzylation of the free phenolic hydroxyl group.[4][5] This multi-step process offers high selectivity and generally good yields but requires additional protection and deprotection steps.[4]

  • The Copper Chelate Route: This method provides a more direct path by forming a copper(II) complex with L-tyrosine. The copper ion effectively shields the amino and carboxyl groups, allowing for the direct benzylation of the phenolic hydroxyl.[5][6] While this route is more atom-economical by avoiding separate protection steps, controlling reaction conditions to prevent byproduct formation can be more challenging.

G cluster_0 Route 1: N-Protected Intermediate cluster_1 Route 2: Copper Chelate A L-Tyrosine B N-Protection (e.g., Boc) A->B C N-Boc-L-Tyrosine B->C D O-Benzylation (Base, Benzyl Halide) C->D E N-Boc-O-Benzyl-L-Tyrosine D->E F N-Deprotection (Acid) E->F G Final Product: O-Benzyl-L-Tyrosine F->G H L-Tyrosine I Copper(II) Sulfate (Complex Formation) H->I J Tyrosine-Copper Complex I->J K O-Benzylation (Base, Benzyl Halide) J->K L Complex Workup (e.g., EDTA, H2S) K->L M Final Product: O-Benzyl-L-Tyrosine L->M

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the functional groups of L-tyrosine before O-benzylation? A1: L-Tyrosine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. The amino group is highly nucleophilic and will readily react with the benzylating agent (e.g., benzyl bromide), leading to N-benzylation and even N,N-dibenzylation as significant side products. Protecting the amino group, for instance as an N-Boc carbamate, renders it non-nucleophilic, thereby directing the alkylation exclusively to the target phenolic oxygen.[4][7][8]

Q2: Should I use benzyl chloride or benzyl bromide as the alkylating agent? A2: Benzyl bromide is generally more reactive than benzyl chloride and often results in faster reaction times and higher yields. However, it is also more lachrymatory and may be more expensive. Benzyl chloride can be a very effective alternative, especially when used in conjunction with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or sodium/potassium iodide.[4] The iodide in-situ converts benzyl chloride to the more reactive benzyl iodide, accelerating the reaction.

Q3: How can I effectively monitor the progress of the O-benzylation reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material (e.g., N-Boc-L-Tyrosine) and the more nonpolar product (N-Boc-O-Benzyl-L-Tyrosine). A typical eluent system is Ethyl Acetate/Hexanes or Dichloromethane/Methanol. The product should have a higher Rf value than the starting material. For quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) is recommended.[4]

Q4: What are the expected ¹H NMR signals that confirm successful O-benzylation? A4: The most definitive evidence is the appearance of a singlet at approximately 5.0-5.1 ppm, which integrates to two protons. This signal corresponds to the benzylic methylene protons (-O-CH₂ -Ph).[4] Additionally, you will see a complex multiplet between 7.3-7.5 ppm corresponding to the five protons of the newly introduced benzyl group's aromatic ring.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.

Problem: Low or No Yield of O-Benzylated Product

Q: My reaction has run overnight, but TLC and NMR analysis show mostly unreacted starting material. What are the most likely causes and solutions?

A: This is a common issue that typically points to one of four areas: base, solvent, reagents, or temperature.

Potential Cause Explanation & Troubleshooting Steps
Ineffective Base The phenolic proton has a pKa of ~10, so a sufficiently strong base is required for deprotonation. If using NaH, ensure it is fresh (not quenched by atmospheric moisture). For bases like sodium methoxide, ensure stoichiometry is correct (at least 2 equivalents are often used to deprotonate both the phenol and the carboxylic acid).[4] Solution: Use fresh, high-quality NaH from a sealed container or a freshly prepared solution of sodium methoxide.
Inappropriate Solvent The solvent must be anhydrous and capable of dissolving the reactants. DMF and methanol are common choices.[4][9] The presence of water will quench strong bases like NaH. Solution: Use anhydrous grade solvents. If using NaH, DMF is a good choice. If using sodium methoxide, methanol is the logical solvent.
Inactive Benzylating Agent Benzyl halides can degrade over time. Solution: Use a fresh bottle of benzyl bromide or chloride. If the bottle is old, consider purifying it by distillation.
Insufficient Temperature While some reactions proceed at room temperature, gentle heating can significantly increase the rate. Solution: Try heating the reaction mixture to 40-50°C and monitor by TLC.[4] Be cautious not to heat too aggressively, as this can promote side reactions.
Problem: Formation of Multiple Byproducts

Q: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are these impurities and how can I prevent them?

A: The formation of multiple products indicates a loss of selectivity. The primary culprits are C-alkylation and incomplete N-protection.

G cluster_main Reaction Pathways for N-Boc-Tyrosine cluster_desired cluster_side Start N-Boc-Tyrosinate Anion O_Alk O-Alkylation (Desired Product) Start->O_Alk Phenoxide Attack (Major Pathway) C_Alk C-Alkylation (Rearrangement Byproduct) Start->C_Alk Ring Attack (Minor Pathway, Favored by Acid) N_Alk N-Alkylation (If N-protection fails) Start->N_Alk Amine Attack (Requires free amine)

Caption: Competing reaction pathways during tyrosine alkylation.

  • C-Alkylation (O-to-C Rearrangement): The most notorious side reaction is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the ortho position of the aromatic ring, yielding 3-benzyltyrosine.[10] This is especially problematic during the acidic deprotection of the N-Boc group.

    • Prevention: When removing the Boc group with trifluoroacetic acid (TFA), include a "scavenger" like thioanisole.[11] The scavenger traps the benzyl cation as it is cleaved, preventing it from reattaching to the ring. A thioanisole-TFA system can quantitatively deprotect O-benzyltyrosine without rearrangement.[11]

  • N-Alkylation: If the initial N-protection step was incomplete or if the protecting group is labile under the O-benzylation conditions, the free amine will compete with the phenoxide for the benzylating agent.

    • Prevention: Ensure the N-protection step goes to completion. Confirm this by TLC or NMR before proceeding. Use a stable protecting group like Boc, which is robust under the basic conditions required for O-benzylation.[12]

Problem: Difficult Purification

Q: I'm struggling to isolate a pure product from the crude reaction mixture. What is the best purification strategy?

A: A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction, quench carefully and perform an aqueous wash. If the product is N-Boc-O-Benzyl-L-Tyrosine, it will have an acidic carboxylic acid group. You can extract it into a mild base (e.g., dilute NaHCO₃), wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities (like excess benzyl halide), and then re-acidify the aqueous layer (e.g., with HCl or KHSO₄) to precipitate your product, which can then be extracted into an organic solvent.

  • Recrystallization: This is an effective method for removing minor impurities. A solvent system of ethyl acetate/hexanes or ethanol/water can be effective.

  • Silica Gel Column Chromatography: If recrystallization fails to yield pure material, column chromatography is the definitive method.[13]

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent tailing for carboxylic acids.

Section 4: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of N-Boc-O-Benzyl-L-Tyrosine

This protocol is adapted from a high-yield method described in the patent literature.[4]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-L-tyrosine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 5 mL per 1.0 mmol of starting material).

  • Base Addition: Add a 28% solution of sodium methoxide in methanol (2.1 eq) to the solution. Stir for 10 minutes at room temperature.

  • Catalyst (Optional but Recommended): Add tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Alkylation: Add benzyl chloride (1.2-1.4 eq) dropwise.

  • Reaction: Heat the mixture to 40°C and stir for 24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and add water to dissolve any solids. Wash the aqueous solution with toluene or ether to remove excess benzyl chloride.

  • Isolation: Carefully acidify the aqueous layer with 1N HCl until a white precipitate forms (pH ~3-4).

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The yield should be in the range of 80-95%.[4] The product can be further purified by recrystallization if necessary.

Protocol 2: N-Boc Deprotection with Minimal C-Alkylation

This protocol incorporates a scavenger to prevent O-to-C benzyl group migration.[11]

  • Setup: Dissolve N-Boc-O-Benzyl-L-Tyrosine (1.0 eq) in a minimal amount of dichloromethane (DCM) or use it neat.

  • Reagent Preparation: In a separate flask, prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% thioanisole.

  • Deprotection: Cool the starting material in an ice bath and add the TFA cocktail (approx. 10 mL per gram of starting material).

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material spot has disappeared.

  • Isolation: Concentrate the solution under reduced pressure. Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Purification: Filter the solid, wash thoroughly with cold ether, and dry under vacuum. The product can be converted to the free amino acid by dissolving in water and adjusting the pH to ~6-7 with a mild base, followed by filtration or lyophilization.

References

  • Biosynth. (n.d.). O-Benzyl-L-tyrosine.
  • Wikipedia. (2023). Protecting group.
  • Erickson, B. W., & Merrifield, R. B. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Okano, K., et al. (2007). Production method of O-substituted tyrosine compound. U.S. Patent No. 7,217,835 B2.
  • Li, J., et al. (2021). Preparation method of L-tyrosine derivative. Chinese Patent No. CN112920086A.
  • Khan, K. M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Digital Commons @ Michigan Tech.
  • MDPI. (2021). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Molecules, 26(21), 6459.
  • Müller-Hartwieg, J. C. D., et al. (2008). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 85, 295.
  • Sigma-Aldrich. (n.d.). O-Benzyl- L -tyrosine.
  • Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical & Pharmaceutical Bulletin, 28(2), 673-676.
  • NIH. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein Science, 24(10), 1534-1546.
  • Ciba-Geigy Corporation. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S. Patent No. 3,538,070.
  • Benchchem. (n.d.). 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.
  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-10.
  • Reddy, M. S., et al. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. WIPO Patent Application No. WO2012117417A1.
  • Khan, K. M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 4028.
  • Creative Peptides. (n.d.). O-Benzyl-L-tyrosine.
  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1.
  • Chem-Impex. (n.d.). O-Benzyl-L-tyrosine.
  • Molbase. (n.d.). 2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID.
  • Reddit. (2021). r/OrganicChemistry - wondering if anyone can help with the synthesis....
  • Organic Chemistry Portal. (n.d.). Benzyl Protection.
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4911.
  • NIH. (n.d.). O-benzyl-L-tyrosine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • NIH. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications, 13, 5443.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of H-Tyr(Bn)-OH in SPPS

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered when coupling O-Be...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues encountered when coupling O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH) in Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical rationale to empower your peptide synthesis endeavors.

Understanding the Challenge: The Nature of H-Tyr(Bn)-OH

H-Tyr(Bn)-OH is a widely used amino acid derivative in peptide synthesis. The benzyl (Bn) group serves as a protecting group for the hydroxyl function of the tyrosine side chain, preventing unwanted side reactions. However, the bulky nature of the benzyl group can introduce steric hindrance, leading to reduced coupling efficiency. This is particularly noticeable when coupling H-Tyr(Bn)-OH to a sterically hindered N-terminal amino acid on the growing peptide chain or when dealing with aggregating sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significantly low coupling yield for H-Tyr(Bn)-OH compared to other amino acids in my sequence. What are the likely causes?

Answer:

Low coupling efficiency of H-Tyr(Bn)-OH is a common issue and can stem from several factors, primarily related to steric hindrance.

Root Causes & Explanations:

  • Steric Hindrance: The bulky benzyl group on the tyrosine side chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This effect is magnified if the preceding amino acid is also bulky (e.g., Val, Ile, or another Tyr(Bn)).

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation on the resin. This physically blocks the N-terminus, preventing efficient coupling. Hydrophobic sequences are particularly prone to aggregation.[1]

  • Suboptimal Activation: The choice of coupling reagent and activation time may not be sufficient to overcome the steric barrier presented by H-Tyr(Bn)-OH.

Troubleshooting Workflow:

start Low H-Tyr(Bn)-OH Coupling Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_time Increase Coupling Time check_reagents->increase_time Reagents OK double_couple Perform a Double Couple increase_time->double_couple Yield Still Low change_reagent Switch to a More Potent Coupling Reagent double_couple->change_reagent Yield Still Low disrupt_aggregation Address Potential Peptide Aggregation change_reagent->disrupt_aggregation Yield Still Low resynthesize Consider Resynthesis with Optimized Strategy disrupt_aggregation->resynthesize Persistent Issues

Caption: Troubleshooting workflow for low H-Tyr(Bn)-OH coupling.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure your H-Tyr(Bn)-OH, coupling reagents, and solvents are fresh and of high purity.

    • Use a sufficient excess of the activated amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading).

  • Optimize Coupling Time and Temperature:

    • Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.

    • Microwave-Assisted SPPS: If available, utilize a microwave peptide synthesizer. The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids.[2]

  • Perform a Double Couple:

    • After the initial coupling reaction, drain the vessel and add a fresh solution of activated H-Tyr(Bn)-OH. Allow this second coupling to proceed for the same duration as the first. This can often drive the reaction to completion.

  • Employ a More Potent Coupling Reagent:

    • If you are using a standard carbodiimide like DIC/HOBt, consider switching to a more powerful uronium/aminium salt-based reagent. These reagents are known for their high efficiency in coupling sterically hindered amino acids.[3][4]

    Coupling Reagent Class Relative Efficiency Key Considerations
    DIC/HOBtCarbodiimideGoodCost-effective; HOBt is crucial to suppress racemization.[4]
    HBTU/HATUUronium/Aminium SaltVery Good to ExcellentHighly efficient for hindered couplings.[3]
    HCTUUronium/Aminium SaltVery Good to ExcellentSimilar to HBTU/HATU, often with faster kinetics.
    COMUUronium/Aminium SaltExcellentHigh efficiency, improved safety profile over HOBt/HOAt-based reagents.[5]
  • Address Peptide Aggregation:

    • Solvent Choice: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or add a chaotropic salt like LiCl (0.5 M) to the coupling solution to disrupt secondary structures.

    • Resin Choice: For long or hydrophobic peptides, consider using a low-substitution resin or a PEG-based resin (e.g., TentaGel) to improve solvation and reduce inter-chain aggregation.[1][6]

Question 2: I'm using Boc-SPPS and have noticed potential side reactions involving the benzyl protecting group on Tyr(Bn). What's happening and how can I prevent it?

Answer:

In Boc-SPPS, the repetitive use of strong acid (typically TFA) for Nα-Boc deprotection can lead to side reactions involving the benzyl ether of Tyr(Bn).

Underlying Mechanism:

The benzyl group is susceptible to partial cleavage under the acidic conditions used for Boc removal. More problematic is the potential for the benzyl group to migrate from the hydroxyl oxygen to the aromatic ring of the tyrosine side chain. This side reaction is more likely to occur with repeated acid exposure, particularly for Tyr(Bn) residues located early in the peptide sequence (closer to the resin).[7][8]

Tyr_Bn H-Tyr(Bn)-OH O-CH2-Ph TFA TFA (Boc Deprotection) Tyr_Bn->TFA Side_Product 3-Benzyl-Tyrosine C-CH2-Ph TFA->Side_Product Benzyl Migration (Side Reaction) Desired_Peptide Desired Peptide with Tyr(Bn) TFA->Desired_Peptide Successful Deprotection

Caption: Benzyl group migration on H-Tyr(Bn)-OH during Boc-SPPS.

Preventative Measures:

  • Use a More Acid-Labile Protecting Group for the Nα-Amine: While Boc is standard, for sequences with early Tyr(Bn) residues, this might not be the most suitable strategy if side products are a major concern.

  • Minimize Acid Exposure Time:

    • Use the minimum TFA concentration and deprotection time necessary for complete Boc removal. Monitor the deprotection reaction carefully.

    • Ensure efficient washing after the deprotection step to completely remove residual acid.

  • Alternative Side-Chain Protection:

    • Consider using a more acid-stable protecting group for the tyrosine side chain, such as 2,6-dichlorobenzyl (Cl2-Bzl). This group offers greater stability towards TFA.[8]

  • Fmoc/tBu Strategy:

    • If your synthesis allows, switching to Fmoc/tBu chemistry is a highly effective solution. The tert-butyl (tBu) protecting group used for the tyrosine side chain in this strategy is stable to the mild basic conditions (piperidine) used for Fmoc deprotection and is cleanly removed during the final TFA cleavage.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of H-Tyr(Bn)-OH using HATU

This protocol is recommended for difficult couplings of H-Tyr(Bn)-OH.

Reagents & Materials:

  • Peptide-resin with a free N-terminal amine

  • H-Tyr(Bn)-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Pre-activation: In a separate vessel, dissolve H-Tyr(Bn)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, continue the coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a colorimetric method for detecting free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Dark blue/purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/orange beads and solution: Indicates the absence of free primary amines (complete coupling).

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Various Authors. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3]. [Link]

  • PubMed. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Aapptec Peptides. H-Tyr(Bzl)-OH [16652-64-5]. [Link]

  • PubChem. H-Tyr(Bzl)-OMe.HCl. [Link]

  • PubChem. O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Peptides Containing O-Benzyl-L-tyrosine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing O-Benzyl-L-tyrosine (Tyr(Bzl)). The unique properties of the benzyl ether protecting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing O-Benzyl-L-tyrosine (Tyr(Bzl)). The unique properties of the benzyl ether protecting group on the tyrosine side chain, while valuable in synthesis, introduce specific challenges during purification. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities, ensuring the integrity and purity of your final peptide product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the purification of Tyr(Bzl)-containing peptides in a practical question-and-answer format.

Q1: My mass spectrometry results show a significant peak corresponding to a +90 Da adduct on my peptide. What is this, and how can I prevent it?

A1: Understanding the Benzyl Adduct Side Reaction

This +90 Da mass increase is a classic indicator of a Friedel-Crafts alkylation side reaction. During the final acid-mediated cleavage step (typically with trifluoroacetic acid, TFA), the O-benzyl group is cleaved from the tyrosine residue, generating a reactive benzyl cation (C7H7+). This cation can then electrophilically attack electron-rich side chains of other amino acids in your peptide, most commonly the indole ring of tryptophan (Trp), but also the phenol ring of an unprotected tyrosine.

This side reaction is particularly problematic because the resulting benzylated peptide byproduct often has a hydrophobicity very similar to the desired peptide, making it difficult to separate by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

Root Cause Analysis & Prevention Strategy:

The core of the problem is the presence of unprotected, reactive benzyl cations. The solution is to add "scavengers" to the cleavage cocktail. These are molecules that are more reactive towards the benzyl cation than the peptide's side chains.

Recommended Action:

  • Optimize Your Cleavage Cocktail: Incorporate a scavenger that can effectively trap the benzyl cation. Thioanisole is a highly effective scavenger for this purpose.

    Component Standard Cocktail (Reagent K) Optimized Cocktail for Tyr(Bzl) Purpose
    Trifluoroacetic Acid (TFA)82.5%85%Cleavage Agent
    Phenol5%-Scavenger
    Water5%5%Scavenger/Solubilization
    Thioanisole5%10% Primary Benzyl Cation Scavenger
    1,2-Ethanedithiol (EDT)2.5%-Scavenger
    Triisopropylsilane (TIS)-2.5%General Cation Scavenger
  • Protocol: Use the "Optimized Cocktail for Tyr(Bzl)" for a 2-4 hour cleavage at room temperature. The increased concentration of thioanisole will preferentially react with the liberated benzyl cations, preventing their addition to your peptide.

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}

Sources

Optimization

Benzyl Ether Bond Stability: A Technical Support Guide for Synthetic Chemists

Welcome to the Technical Support Center for the stability and strategic application of the benzyl ether protecting group. This guide is designed for researchers, scientists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stability and strategic application of the benzyl ether protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter the benzyl (Bn) ether in their synthetic pathways. Here, we move beyond simple protocols to address the nuanced challenges and troubleshooting scenarios you face in the lab. Our focus is on the causality behind experimental choices, ensuring that every step is a self-validating system grounded in robust chemical principles.

Section 1: Foundational Stability of the Benzyl Ether

The benzyl ether is a workhorse protecting group for hydroxyl functionalities, prized for its general robustness across a wide range of reaction conditions.[1][2] Its popularity stems from a delicate balance: it is stable enough to withstand many synthetic transformations yet can be cleaved under specific, often mild, conditions.[2][3]

Core Strengths:

  • Broad pH Resistance: Generally stable to both mild/moderate acidic and strongly basic conditions.[1]

  • Orthogonality: Its cleavage conditions, particularly catalytic hydrogenolysis, are orthogonal to many other common protecting groups like silyl ethers and acetals, which is a cornerstone of modern synthetic strategy.[2]

Key Vulnerabilities:

  • Reductive Cleavage: Highly susceptible to catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][4]

  • Strong Acid Lability: Can be cleaved by strong Brønsted or Lewis acids (e.g., HBr, BBr₃).[1]

  • Oxidative Cleavage: Can be removed under specific oxidative conditions (e.g., with DDQ), especially in the case of electron-rich derivatives like the p-methoxybenzyl (PMB) ether.[3]

The following table provides a high-level overview of the benzyl ether's stability profile.

Reaction Condition Reagent Class Stability of Benzyl Ether Key Considerations & Potential Side Reactions
Acidic Mild/Moderate Acids (e.g., AcOH, p-TsOH)Generally StableProlonged exposure or high temperatures may lead to slow cleavage.
Strong Brønsted Acids (e.g., HBr, HI)Labile (Cleavage)Mechanism can be Sₙ1 or Sₙ2 depending on the substrate.[1][5] Risk of acid-sensitive functional group degradation.
Lewis Acids (e.g., BBr₃, BCl₃, AlCl₃)Labile (Cleavage)Very effective but can be aggressive, potentially cleaving other ethers (like methyl ethers) or complexing with other functional groups.[5][6]
Basic Strong Bases (e.g., NaH, KOH, Carbonates)Generally StableHighly robust under non-nucleophilic basic conditions.[1]
Organometallics Grignard Reagents (RMgX), Organolithiums (RLi)Generally StableBenzyl ethers are typically used as solvents for Grignard reactions and are stable.[7] However, n-BuLi can deprotonate the benzylic position, especially with additives like TMEDA.[8][9]
Reductive Catalytic Hydrogenolysis (H₂ with Pd/C, Pt/C, Ra-Ni)Labile (Cleavage)This is the most common deprotection method.[4][10] Care must be taken with other reducible groups (alkenes, alkynes, nitro groups, etc.).
Dissolving Metal Reduction (e.g., Na/NH₃)Labile (Cleavage)Effective but harsh conditions can affect other functional groups.[6]
Hydride Reagents (e.g., LiAlH₄, NaBH₄)Generally StableBenzyl ethers are stable to most common hydride reducing agents.
Oxidative Common Oxidants (e.g., KMnO₄, CrO₃)Generally StableStable to many standard oxidation conditions.
Specific Oxidants (e.g., DDQ, CAN)Labile (Cleavage)Particularly effective for electron-rich benzyl ethers like PMB.[3] Standard benzyl ethers may require photoirradiation for efficient cleavage with DDQ.[11][12]

Section 2: Troubleshooting and FAQs

This section addresses specific, practical issues encountered during synthesis in a question-and-answer format.

FAQ 1: Catalytic Hydrogenolysis Issues

Question: I am trying to reduce a double bond in my molecule using H₂/Pd-C, but my benzyl ether is also being cleaved. How can I achieve selective reduction of the alkene?

Answer: This is a classic chemoselectivity challenge. Standard palladium on carbon (Pd/C) is a highly active catalyst that readily cleaves benzyl ethers.[6] To preserve the benzyl ether while reducing an alkene, you need to modify your catalytic system.

Causality & Strategy: The key is to use a less active or "poisoned" catalyst that preferentially adsorbs and reduces the alkene over the benzylic C-O bond.

Recommended Solutions:

  • Use Lindlar's Catalyst: Commercially available Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is designed for the selective hydrogenation of alkynes to cis-alkenes but is also effective for reducing alkenes in the presence of benzyl ethers.[13]

  • Employ Catalyst Poisons: The addition of nitrogen-containing bases like ammonia, pyridine, or triethylamine can act as catalyst poisons, suppressing the hydrogenolysis of the benzyl ether while allowing for the hydrogenation of other reducible groups.[2]

  • Alternative Catalysts: In some cases, rhodium on alumina (Rh-Al₂O₃) has been used to selectively reduce alkenes in the presence of benzyl ethers.[13]

Pro-Tip: The solvent can also influence selectivity. Running the reaction in toluene, for example, can sometimes disfavor benzyl ether cleavage compared to more polar solvents like ethanol or methanol.[6]

Question: My catalytic hydrogenolysis reaction to remove a benzyl ether has stalled. What are the common causes and how can I troubleshoot it?

Answer: A stalled hydrogenolysis reaction is a common issue that can often be resolved by systematically evaluating the reaction components.

Causality & Strategy: The problem usually lies with either an inactive catalyst, a poisoned catalyst, or insufficient hydrogen availability.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your Pd/C is fresh and active. Old catalyst can absorb moisture and lose activity. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative, especially for substrates containing nitrogen, which can poison Pd/C.[6][14]

  • Catalyst Poisoning: Your substrate or solvent may contain impurities that are poisoning the catalyst. Sulfur-containing compounds are notorious catalyst poisons. If suspected, purifying the starting material is crucial. In some cases, increasing the catalyst loading can overcome minor poisoning.[14]

  • Solvent Choice: The reaction rate is highly solvent-dependent. The general order of efficiency for debenzylation is: toluene < methanol < ethanol << THF < acetic acid.[6] Switching to a solvent like THF or adding a small amount of acetic acid can dramatically increase the reaction rate by facilitating protonation of the ether oxygen.[2][6]

  • Hydrogen Delivery: Ensure good mixing and a sufficient hydrogen supply. For balloon hydrogenations, ensure the balloon is adequately filled and the system is properly purged. For more stubborn substrates, increasing the hydrogen pressure using a Parr shaker or similar apparatus may be necessary.[14]

FAQ 2: Acidic Cleavage Challenges

Question: I need to remove a benzyl ether with a strong Lewis acid like BBr₃, but my molecule has other sensitive functional groups. I'm observing significant decomposition. What can I do?

Answer: Boron tribromide (BBr₃) is a very powerful reagent for ether cleavage, but its high reactivity can lead to undesired side reactions.[5] Success with BBr₃ often hinges on careful control of reaction conditions.

Causality & Strategy: BBr₃ is a hard Lewis acid that coordinates strongly to the ether oxygen, facilitating cleavage.[15] However, it can also coordinate to other Lewis basic sites in your molecule, leading to degradation. The key is to moderate its reactivity, primarily through temperature control.

Recommended Solutions:

  • Strict Temperature Control: Always perform BBr₃ reactions at low temperatures. Start the reaction at -78 °C and allow it to warm slowly only if necessary. Quenching the reaction should also be done at low temperature before workup.[5][6]

  • Stoichiometry: Use the minimum effective amount of BBr₃. While a 1:1 stoichiometry is often cited, sometimes a slight excess is needed. However, a large excess will increase the likelihood of side reactions.[15]

  • Alternative Lewis Acids: If BBr₃ is too harsh, consider other Lewis acids. For example, if you are trying to selectively cleave an aryl methyl ether in the presence of a benzyl ether, aluminum trichloride (AlCl₃) with a cation scavenger might offer better selectivity.[5]

FAQ 3: Oxidative and Chemoselective Deprotection

Question: I have both a standard benzyl (Bn) ether and a p-methoxybenzyl (PMB) ether in my molecule. How can I selectively deprotect one in the presence of the other?

Answer: This is an excellent example of leveraging electronic effects for chemoselective deprotection. The electron-donating methoxy group on the PMB ether makes it significantly more susceptible to oxidative cleavage.

Causality & Strategy: The PMB group can be oxidized to form a stabilized benzylic cation intermediate much more readily than an unsubstituted benzyl group. This difference in oxidation potential is the basis for their selective removal.

Recommended Solutions:

  • Selective PMB Cleavage (Oxidative): To remove the PMB group while leaving the Bn group intact, use a mild oxidant. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the classic reagent for this transformation.[3][11] It selectively oxidizes the electron-rich PMB ether.

  • Selective Bn Cleavage (Reductive): While less common, it is possible to selectively cleave a Bn ether in the presence of a PMB ether using certain reductive conditions, such as with a lithium di-tert-butylbiphenyl (LiDBB) radical anion reductant.[16] This complements the oxidative strategy.

Section 3: Key Experimental Protocols

Protocol 1: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Materials:

  • Benzyl-protected alcohol

  • Solvent (e.g., Methanol, Ethanol, THF, or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (typically 10-20 mL per gram of substrate).

  • Carefully add the palladium catalyst (typically 10 mol% with respect to the substrate) to the solution under an inert atmosphere.[17] Note: Pd/C can be pyrophoric; never add it to a solvent in the presence of air.

  • Securely attach a hydrogen-filled balloon to the reaction flask via a three-way stopcock.

  • Purge the reaction vessel by evacuating the flask under vacuum and refilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol.

Protocol 2: Deprotection of Benzyl Ethers with Boron Tribromide (BBr₃)

Objective: To cleave a benzyl ether using a strong Lewis acid.

Materials:

  • Benzyl-protected alcohol

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃) solution (e.g., 1.0 M in DCM)

  • Quenching agent (e.g., Methanol or Water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the benzyl-protected alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (typically 1.1-1.5 equivalents) dropwise via syringe. A precipitate may form.[18]

  • Stir the reaction at -78 °C for the recommended time (can range from 30 minutes to several hours, substrate-dependent). If the reaction is sluggish, allow it to warm slowly to 0 °C or room temperature while carefully monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to -78 °C or 0 °C.

  • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with excess BBr₃.

  • Allow the mixture to warm to room temperature, then add water and dilute with more DCM.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography.

Protocol 3: Oxidative Deprotection of p-Methoxybenzyl (PMB) Ethers with DDQ

Objective: To selectively cleave a PMB ether in the presence of other functional groups, including a standard benzyl ether.

Materials:

  • PMB-protected alcohol

  • Dichloromethane (DCM) and Water (typically in a 10:1 to 20:1 ratio)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (typically 1.1-1.5 equivalents) portion-wise. The reaction mixture will often turn dark.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ and brine. The aqueous layers will contain the reduced hydroquinone byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining DDQ or its byproduct.

Safety Note: DDQ is toxic if swallowed and can release toxic gas upon contact with water or acid.[11][13][14][16][19] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Section 4: Visualized Workflows and Mechanisms

Decision Workflow for Benzyl Ether Deprotection

The choice of deprotection method is critical and depends entirely on the other functional groups present in the molecule. This workflow provides a logical decision-making process.

Deprotection_Workflow Start Start: Benzyl-protected substrate Check_Reducible Are other easily reducible groups present? (e.g., alkenes, alkynes, nitro, azides) Start->Check_Reducible Check_Acid_Sensitive Are acid-sensitive groups present? (e.g., acetals, TBS ethers) Check_Reducible->Check_Acid_Sensitive Yes Hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) Check_Reducible->Hydrogenolysis No Check_PMB Is it a p-methoxybenzyl (PMB) ether? Check_Acid_Sensitive->Check_PMB Yes Acid_Cleavage Use Strong Acid Cleavage (BBr₃, HBr) Check_Acid_Sensitive->Acid_Cleavage No Check_Base_Sensitive Are base-sensitive groups present? (e.g., esters) Oxidative Use Oxidative Cleavage (DDQ) Check_PMB->Oxidative Yes Poisoned_Catalyst Consider Transfer Hydrogenation or Poisoned Catalyst (Lindlar) Check_PMB->Poisoned_Catalyst No

Caption: Decision workflow for choosing a benzyl ether deprotection method.

Mechanism of Catalytic Hydrogenolysis

This diagram illustrates the generally accepted mechanism for the cleavage of a benzyl ether on a palladium surface.

Hydrogenolysis_Mechanism cluster_surface Palladium Catalyst Surface Start R-O-CH₂Ph + H₂ + Pd(0) Adsorption Adsorption of H₂ and Benzyl Ether on Pd surface Start->Adsorption Step 1 Oxidative_Addition Oxidative Addition Forms Pd(II) intermediate Adsorption->Oxidative_Addition Step 2 Hydride_Transfer Hydride Transfer to Benzylic Carbon Oxidative_Addition->Hydride_Transfer Step 3 Reductive_Elimination Reductive Elimination Hydride_Transfer->Reductive_Elimination Step 4 Products R-OH + Toluene + Pd(0) Reductive_Elimination->Products Step 5

Caption: Mechanism of benzyl ether hydrogenolysis on a palladium catalyst.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Chemical Synthesis with DDQ: Properties, Applications, and Safety. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2,3-DICHLORO-5,6-DICYANO-P-BENZOQUINONE (FOR SYNTHESIS) (DDQ) Safety Data Sheet. Retrieved from [Link]

  • Walvoord, R. R., et al. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Organolithium reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Reddit. (2014). Will BBr3 cleave a benzyl ether?. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium reagents. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

  • Grayson, M. N. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. Retrieved from [Link]

Sources

Troubleshooting

Minimizing racemization of O-Benzyl-L-tyrosine during activation

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals Welcome to our dedicated technical support guide for handling O-Benzyl-L-tyrosine. As Senior Application Scientists, we understand tha...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for handling O-Benzyl-L-tyrosine. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your amino acids is paramount to the success of your peptide synthesis projects. Racemization of O-Benzyl-L-tyrosine during the carboxyl group activation step is a common but manageable challenge. This guide provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic reasoning behind our recommendations to ensure you achieve the highest possible optical purity in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding racemization.

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the process by which an enantiomerically pure compound, such as L-tyrosine, converts into a mixture of both L- and D-isomers.[1] In peptide synthesis, this is highly undesirable. The biological activity of a peptide is dictated by its precise three-dimensional structure, which is determined by its sequence of L-amino acids. The incorporation of a D-amino acid creates a diastereomeric impurity (an epimer) that can be difficult to purify, reduce the final yield of the target peptide, and drastically alter or eliminate its biological function.[2]

Q2: What is the primary cause of racemization for O-Benzyl-L-tyrosine during activation?

A: The most prevalent mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] After the carboxyl group of the N-protected O-Benzyl-L-tyrosine is activated by a coupling reagent, it can undergo an intramolecular cyclization. The α-proton of this oxazolone ring is highly acidic and can be easily abstracted by a base. Tautomerization to the aromatic oxazole followed by re-protonation can occur from either face, leading to a loss of the original stereochemistry.[4][5]

Q3: Which experimental factors have the greatest impact on racemization?

A: Several factors influence the rate of oxazolone formation and subsequent racemization. The most critical are:

  • The choice of coupling reagent: Different reagents create activated intermediates with varying reactivity and propensity for cyclization.[4][6]

  • The use of additives: Certain additives can suppress racemization by forming more stable active esters.[5][7]

  • The type and amount of base: Bases are often required for the reaction but can also directly promote racemization by abstracting the α-proton.[3][4]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of racemization.[4]

  • Solvent Polarity: The choice of solvent can influence the reaction pathways.[8]

Q4: Are urethane-type protecting groups like Fmoc or Boc sufficient to prevent racemization?

A: While urethane-based protecting groups (Fmoc, Boc, Z) are known to significantly reduce the rate of oxazolone formation compared to acyl groups, they do not eliminate the risk entirely.[4][9] Under harsh activation conditions, with highly activating coupling reagents, or in the presence of strong or excess base, racemization can still be a significant side reaction.[4]

Troubleshooting Guide: High D-Isomer Content

If you have detected significant racemization of your O-Benzyl-L-tyrosine residue, this guide will help you diagnose the cause and implement effective solutions.

Logical Flow for Troubleshooting Racemization

G cluster_0 Reagent & Additive Strategy cluster_1 Base & Conditions Strategy Start Problem: High Racemization of O-Bzl-Tyr Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Reagent Base Step 2: Scrutinize Base Selection & Stoichiometry Reagent->Base If racemization persists Carbodiimide Using Carbodiimide? (DCC, DIC, EDC) Reagent->Carbodiimide Conditions Step 3: Optimize Reaction Conditions Base->Conditions If racemization persists BaseChoice Base Used: DIPEA or TEA? Base->BaseChoice Solution Solution: High Optical Purity Conditions->Solution Onium Using Onium Salt? (HATU, HBTU, PyBOP) Carbodiimide->Onium No Additives Action: Add Suppressing Agent (Oxyma, HOAt, HOBt) Or CuCl₂ for severe cases Carbodiimide->Additives Yes SwitchReagent Action: Switch to a more robust onium salt (e.g., COMU) Onium->SwitchReagent Yes Additives->Base SwitchReagent->Base WeakerBase Action: Switch to weaker, hindered base (NMM, Collidine) BaseChoice->WeakerBase Yes BaseAmount Action: Reduce base to stoichiometric amount WeakerBase->BaseAmount Temp Action: Lower reaction temperature to 0°C BaseAmount->Temp Temp->Conditions

Caption: A workflow for troubleshooting racemization issues.

1. The Critical Choice: Coupling Reagent and Additives

The single most important factor is your activation strategy. The goal is to form a reactive intermediate that couples efficiently with the amine component but is stable enough to resist cyclization into the oxazolone.

  • Carbodiimides (DCC, DIC, EDC): These are powerful dehydrating agents but, when used alone, generate a highly reactive O-acylisourea intermediate that rapidly forms the oxazolone.[3] Using a carbodiimide without an additive is a primary cause of racemization.

  • Onium Salts (HBTU, HATU, PyBOP, COMU): These reagents are generally considered "low-racemization" because they react in situ to form active esters derived from additives like HOBt, HOAt, or Oxyma.[3][6] However, their effectiveness varies significantly.

  • Additives (HOBt, HOAt, OxymaPure): These are nucleophilic agents that intercept the highly reactive intermediate (e.g., O-acylisourea from carbodiimides) to form a more stable active ester.[3][4][7] This active ester is less prone to racemization and still sufficiently reactive for amide bond formation. Their ability to suppress racemization generally follows the order: OxymaPure > HOAt > HOBt .[10][11]

Table 1: Comparison of Common Activation Strategies on Racemization

Coupling ReagentAdditivePropensity for RacemizationMechanistic Rationale & Comments
DIC / DCCNoneVery High Forms a highly unstable O-acylisourea intermediate that readily cyclizes to the oxazolone.[3] Not recommended for sensitive amino acids.
DIC / DCCHOBtModerateHOBt intercepts the O-acylisourea to form the HOBt-ester, which is more stable and less prone to racemization.[4][12]
DIC / DCCHOAtLowHOAt is a more effective additive than HOBt, providing better suppression of racemization.[13]
DIC / DCCOxymaPureVery Low Oxyma is considered superior to both HOBt and HOAt in suppressing racemization and is not explosive, unlike HOBt.[10][14]
HBTU(Internal HOBt)Low-ModerateForms the HOBt-ester in situ. Generally reliable, but racemization can still occur, especially with strong bases.[12][15]
HATU(Internal HOAt)Low Forms the more stable HOAt-ester in situ. Generally superior to HBTU for suppressing racemization.[4][15][16]
PyBOPNoneLowPhosphonium salt that forms the HOBt-ester. A safer alternative to its predecessor, BOP, which produces carcinogenic HMPA.[4][17]
COMU(Internal Oxyma)Very Low A modern uronium salt with built-in Oxyma. Offers high reactivity with excellent suppression of racemization.[10][15]
DEPBTNoneExtremely Low A phosphonium reagent known for its remarkable resistance to racemization, even in challenging couplings.[4][14]
2. The Role of the Base: A Double-Edged Sword

Onium salt couplings require a tertiary amine base to deprotonate the carboxylic acid. However, the base can also directly abstract the α-proton from the activated intermediate or the oxazolone, causing racemization.[2][4]

  • Strength and Steric Hindrance: Strong and sterically unhindered bases like triethylamine (TEA) are more likely to cause racemization. Weaker or more sterically hindered bases are preferred.[18]

  • Stoichiometry: Using an excess of base significantly increases the risk of racemization and should be avoided.[18]

Table 2: Impact of Base Selection on Racemization

BaseTypeRecommendation
DIPEA (Diisopropylethylamine)Strong, HinderedCommonly used, but can still cause racemization. Use with caution.
TEA (Triethylamine)Strong, UnhinderedNot Recommended. High risk of promoting racemization.
NMM (N-Methylmorpholine)Weaker, Less HinderedRecommended. A good alternative to DIPEA for reducing racemization risk.[4]
2,4,6-CollidineWeak, HinderedHighly Recommended for very sensitive couplings where racemization is a major concern.[4]
3. Optimizing Reaction Conditions
  • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C). This slows down the rate of oxazolone formation relative to the rate of the desired aminolysis reaction.[4][16]

  • Pre-activation Time: For onium salt reagents, a short pre-activation time (1-5 minutes) before adding the amine component is usually sufficient. Prolonged activation times can increase the opportunity for oxazolone formation.[5]

Recommended Low-Racemization Protocols

Here are three validated protocols, increasing in their power to suppress racemization.

Protocol 1: Cost-Effective, Low-Racemization Coupling (DIC/Oxyma)

This method is an excellent starting point, leveraging the low cost of carbodiimides with a highly effective modern additive.

  • Dissolve O-Benzyl-L-tyrosine (1.0 eq) and OxymaPure (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.0 eq) to the solution and stir for 5-10 minutes (pre-activation).

  • Add the amine component (e.g., the resin with the free N-terminal, 1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by a Kaiser test.

Protocol 2: High-Efficiency Onium Salt Coupling (HATU/NMM)

This is a robust and widely used protocol for solid-phase peptide synthesis (SPPS).

  • In a separate vessel, dissolve O-Benzyl-L-tyrosine (1.0 eq) and HATU (0.95 eq) in DMF.

  • Add N-Methylmorpholine (NMM) (2.0 eq) to the solution and vortex for 1-2 minutes (pre-activation).

  • Immediately add the activated amino acid solution to the synthesis vessel containing the resin-bound peptide with a free N-terminus.

  • Allow the coupling to proceed for 1-2 hours at room temperature.

Protocol 3: Maximum Racemization Suppression (DIC/Oxyma/CuCl₂)

For exceptionally difficult cases where racemization persists, the addition of copper(II) chloride has been shown to be a highly effective suppressant, likely by chelating the oxazolone intermediate and preventing its tautomerization.[11][19]

  • Dissolve O-Benzyl-L-tyrosine (1.0 eq), OxymaPure (1.0 eq), and anhydrous CuCl₂ (1.0 eq) in DMF.

  • Cool the solution to 0 °C.

  • Add DIC (1.0 eq) and stir for 5 minutes.

  • Add the amine component and let the reaction proceed at 0 °C, warming to room temperature overnight.

Mechanism of Oxazolone-Mediated Racemization

Caption: The competing pathways during amino acid activation.

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Technical Support Center: Minimizing Racemization During Amino Acid Activ
  • Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH.
  • Recent Advances in Chemoenzymatic Peptide Syntheses. (n.d.). PubMed Central - NIH.
  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. (n.d.). PubMed.
  • Racemization in Peptide Synthesis. Mechanism-specific Models. (n.d.). RSC Publishing.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
  • Studies on Racemization Associated With the Use of benzotriazol-1-yl-tris (Dimethylamino)
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd..
  • 3.8 Uronium/Guanidinium Salts. (n.d.). Thieme Chemistry.
  • Minimizing racemization of trifluoromethylated amino acids during activ
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing.
  • 7.
  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020). YouTube.
  • Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.).
  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.). PMC - NIH.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.
  • Preventing racemization of Bzl-his-ome during coupling. (2025). BenchChem.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). MDPI.
  • Study on the racemization of L-tyrosine. (n.d.).

Sources

Optimization

Scavengers for preventing side reactions during cleavage of Tyr(Bzl)

A Guide to Preventing Side Reactions with Effective Scavenger Strategies Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our Senior Application Scientists, provide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Side Reactions with Effective Scavenger Strategies

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the cleavage of peptides containing Tyrosine protected with a benzyl group (Tyr(Bzl)). Our focus is to equip you with the knowledge to mitigate common side reactions and ensure the highest purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of using scavengers during the cleavage of a Tyr(Bzl)-containing peptide?

A1: During the final cleavage step in SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove the benzyl (Bzl) protecting group from the tyrosine residue. This acid-catalyzed process generates a highly reactive benzyl carbocation. The primary role of scavengers is to act as "traps" for these electrophilic carbocations. Without effective scavengers, these benzyl cations can reattach to the deprotected tyrosine's phenol ring, predominantly at the ortho position, leading to the formation of 3-benzyltyrosine as a significant impurity. This and other potential side reactions with nucleophilic residues can substantially reduce the purity of the final peptide.

Q2: What are the most common side reactions observed during the cleavage of Tyr(Bzl)-containing peptides, and how do scavengers prevent them?

A2: The most prevalent side reaction is the alkylation of the tyrosine side chain by the liberated benzyl cation, resulting in 3-benzyltyrosine. Other nucleophilic amino acid residues are also at risk of being modified by these reactive carbocations. These include methionine (Met), cysteine (Cys), and tryptophan (Trp). Scavengers, being nucleophilic compounds themselves, are added to the cleavage cocktail in excess to react with and neutralize the benzyl cations before they can react with the peptide.

Q3: Which scavengers are most effective for cleaving peptides that include Tyr(Bzl)?

A3: A single scavenger is often insufficient. Therefore, a "cocktail" of scavengers is typically employed to effectively quench the various reactive species generated during cleavage. For peptides containing Tyr(Bzl), some of the most recommended scavengers include:

  • Thioanisole: Highly effective at scavenging benzyl cations.

  • Phenol or p-cresol: These also act as excellent scavengers for benzyl cations and can help to suppress oxidation.

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a broad range of carbocations.

  • Triisopropylsilane (TIS): While primarily used for scavenging trityl cations from residues like Asn, Gln, and His, it is also effective against other carbocations.

  • Water: Often included in cleavage cocktails to act as a scavenger for tert-butyl cations that arise from other protecting groups (e.g., on Asp, Glu, Ser, Thr).

Troubleshooting Guide

Problem: My peptide purity is low after cleavage, and mass spectrometry indicates the presence of a +90 Da adduct on Tyrosine.

  • Likely Cause: This mass shift corresponds to the addition of a benzyl group, indicating the formation of 3-benzyltyrosine. This is a classic sign of inefficient scavenging of the benzyl cations generated during the deprotection of Tyr(Bzl).

  • Solution:

    • Review Your Scavenger Cocktail: Ensure you are using an appropriate scavenger cocktail. For Tyr(Bzl), a combination of thioanisole and a phenolic compound like phenol or p-cresol is highly recommended. Consider using a well-established, robust cocktail like Reagent K.

    • Increase Scavenger Concentration: The standard cleavage cocktails typically contain about 5% of each scavenger. If you have multiple Tyr(Bzl) residues or other sensitive amino acids, consider increasing the scavenger concentration.

    • Ensure Fresh Reagents: Scavengers, particularly thiols, can degrade over time. Always use fresh, high-quality reagents for your cleavage cocktail.

Problem: Besides the 3-benzyltyrosine adduct, I'm observing other unexpected modifications on my peptide.

  • Likely Cause: Benzyl cations can also react with other nucleophilic residues like Met, Cys, and Trp. If your peptide contains these amino acids, they are also susceptible to alkylation if scavenging is not optimal.

  • Solution:

    • Employ a Broader Spectrum Scavenger Cocktail: For peptides containing a variety of sensitive residues, a more comprehensive cocktail is necessary. "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) is designed for this purpose and provides protection for a wide range of amino acids.

    • Protect Tryptophan: If your peptide contains Tryptophan, consider using a Boc protecting group on the indole side chain (Trp(Boc)) during synthesis. This can significantly reduce side reactions during TFA cleavage.

Visualizing the Mechanism

The following diagram illustrates the cleavage of Tyr(Bzl), the formation of the reactive benzyl cation, and its subsequent quenching by a scavenger to prevent the formation of the 3-benzyltyrosine side product.

G cluster_0 TFA-Mediated Cleavage cluster_1 Potential Pathways Tyr_Bzl Tyr(Bzl) Residue Protonated_Tyr_Bzl Protonated Tyr(Bzl) Tyr_Bzl->Protonated_Tyr_Bzl Protonation TFA TFA (H⁺) TFA->Protonated_Tyr_Bzl Deprotected_Tyr Deprotected Tyr Residue Protonated_Tyr_Bzl->Deprotected_Tyr Cleavage Benzyl_Cation Benzyl Cation (Reactive) Protonated_Tyr_Bzl->Benzyl_Cation Release Side_Product 3-Benzyltyrosine (Side Product) Deprotected_Tyr->Side_Product Benzyl_Cation->Side_Product Side Reaction (Undesirable) Quenched_Cation Scavenged Cation (Inactive) Benzyl_Cation->Quenched_Cation Scavenging (Desired) Scavenger Scavenger (e.g., Thioanisole) Scavenger->Quenched_Cation

Caption: Mechanism of Tyr(Bzl) cleavage and scavenger action.

Quantitative Data: Scavenger Cocktail Performance

The choice of scavenger cocktail can significantly impact the final purity of a Tyr(Bzl)-containing peptide. The table below provides a comparison of common cocktails and their expected performance.

Cleavage CocktailComposition (v/v/v)Expected Purity*Key Applications & Remarks
Cocktail A 95% TFA / 5% H₂O70-85%Minimal protection; significant 3-benzyltyrosine formation is likely.
Cocktail B 92.5% TFA / 5% Thioanisole / 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.
Cocktail C 90% TFA / 5% p-Cresol / 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT>95%A comprehensive cocktail that protects a wide range of sensitive residues, including Tyr, Met, Cys, and Trp.

*Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.

Experimental Protocols

Protocol for Evaluating Scavenger Efficiency in Tyr(Bzl) Peptide Cleavage

This protocol outlines a method to compare the effectiveness of different scavenger cocktails on the final purity of a Tyr(Bzl)-containing peptide.

  • Peptide-Resin Preparation:

    • Synthesize the desired Tyr(Bzl)-containing peptide on a suitable

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and peptide synthesis, the structural integrity of building blocks is paramount. 2-Amino-3-[4-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and peptide synthesis, the structural integrity of building blocks is paramount. 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, a key derivative of L-tyrosine also known as O-benzyl-L-tyrosine, is frequently utilized as a precursor in the synthesis of complex peptide-based drugs and other bioactive molecules.[1] Its benzyl protecting group enhances lipophilicity, making it a versatile component in drug design.[1]

This guide provides an in-depth analysis of the characterization of O-benzyl-L-tyrosine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with alternative analytical techniques, supported by experimental data and authoritative references.

The Power of NMR: A Window into Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to probe the magnetic properties of atomic nuclei—specifically ¹H and ¹³C in this context—provides an unparalleled, atom-by-atom map of a molecule. This technique allows for the unambiguous determination of connectivity and stereochemistry, which is critical for ensuring the identity, purity, and batch-to-batch consistency of pharmaceutical intermediates like O-benzyl-L-tyrosine.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The validity of any spectral analysis hinges on a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality ¹H and ¹³C NMR data for O-benzyl-L-tyrosine.

Step-by-Step Methodology:

  • Solvent Selection & Sample Preparation:

    • Rationale: The choice of a deuterated solvent is critical. It must dissolve the analyte completely without contributing interfering signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar molecules like amino acid derivatives and its chemical shift appearing in a relatively clear region of the spectrum.[2]

    • Protocol: Accurately weigh 5-10 mg of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid. Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution by gentle vortexing.

  • Instrument Setup & Calibration:

    • Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[3] The instrument must be properly shimmed to ensure a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • Protocol: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR and δ ≈ 39.52 ppm for ¹³C NMR).[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Visualizing the NMR Workflow

NMR_Workflow Figure 1: Standard NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Insert Sample into Spectrometer B->C D Lock, Tune, and Shim C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform & Phasing E->F G Baseline Correction & Integration F->G H Peak Picking & Structural Assignment G->H

Caption: A streamlined workflow for NMR analysis.

Interpreting the Spectra: Decoding the Molecular Signature

The true expertise in NMR lies in the interpretation of the resulting spectra. Each peak's position (chemical shift), splitting pattern (multiplicity), and area (integration) provides a piece of the structural puzzle.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following table summarizes the expected signals for O-benzyl-L-tyrosine in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.9-3.1Multiplet2Hβ-CH₂Protons adjacent to the stereocenter and the phenyl ring. They are diastereotopic and couple with the α-proton.
~3.9-4.1Multiplet1Hα-CHThe proton on the chiral carbon, coupled to the adjacent β-protons. Its shift is influenced by the adjacent amino and carboxyl groups.
~5.08Singlet2HO-CH₂ (Benzyl)Methylene protons of the benzyl group are deshielded by the adjacent oxygen and phenyl ring. Typically a sharp singlet.[4]
~6.95Doublet2HAromatic (Tyrosine ring)Protons ortho to the benzyloxy group, shielded by its electron-donating effect.
~7.15Doublet2HAromatic (Tyrosine ring)Protons meta to the benzyloxy group.
~7.3-7.5Multiplet5HAromatic (Benzyl ring)Protons of the monosubstituted benzyl ring, appearing as a complex multiplet.[4]
~8.0-9.0Broad Singlet2HNH₂Amine protons are often broad and their shift can be variable. They may exchange with trace water in the solvent.
~12.0-13.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.

Note: Chemical shifts are predictive and can vary slightly based on concentration and exact experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~36.5β-CH₂Aliphatic carbon adjacent to the aromatic ring.
~55.0α-CHThe chiral carbon, shifted downfield by the attached nitrogen and carboxyl group.
~69.2O-CH₂ (Benzyl)Methylene carbon of the benzyl group, deshielded by the attached oxygen.
~114.8Aromatic (Tyrosine ring)Carbons ortho to the benzyloxy group.
~127.7Aromatic (Benzyl ring)Para carbon of the benzyl ring.
~127.9Aromatic (Benzyl ring)Ortho carbons of the benzyl ring.
~128.4Aromatic (Benzyl ring)Meta carbons of the benzyl ring.
~129.5Aromatic (Tyrosine ring)Quaternary carbon of the tyrosine ring attached to the aliphatic chain.
~130.2Aromatic (Tyrosine ring)Carbons meta to the benzyloxy group.
~137.1Aromatic (Benzyl ring)Quaternary carbon of the benzyl ring attached to the ether oxygen.
~157.0Aromatic (Tyrosine ring)Quaternary carbon of the tyrosine ring attached to the ether oxygen.
~173.5COOHCarbonyl carbon of the carboxylic acid, appearing significantly downfield.

Note: Data is based on analysis of similar structures and predictive models. For an example of a related compound, see the ¹³C NMR spectrum of Boc-O-benzyl-L-tyrosine.[5]

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization often employs orthogonal techniques. The choice of method is dictated by the analytical question at hand.

Technique Comparison
  • Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.[6] It is highly sensitive but offers limited information on atom connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for rapidly identifying functional groups (e.g., -OH, -NH₂, C=O, aromatic C-H).[7][8] It provides a molecular "fingerprint" but does not yield a detailed structural map.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity and quantifying the analyte.[9] It separates the target compound from impurities but does not provide structural information on its own.[10]

Visualizing the Analytical Decision Matrix

Analytical_Techniques Figure 2: Decision Matrix for Compound Characterization cluster_goals cluster_methods A Analytical Goal? B Structural Elucidation (Connectivity, Stereochemistry) A->B  What is the exact structure? C Molecular Formula & Fragmentation A->C  What is the molecular weight? D Functional Group Identification A->D  What functional groups are present? E Purity & Quantification A->E  How pure is my sample? F NMR (1H, 13C, 2D) B->F G Mass Spectrometry (MS) C->G H FTIR Spectroscopy D->H I HPLC E->I

Caption: Choosing the right tool for the analytical job.

Summary of Techniques

Table 3: Comparison of Key Analytical Methods

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Detailed molecular structure, atom connectivity, stereochemistryUnambiguous structural elucidation, non-destructiveLower sensitivity, requires higher sample amount
MS Molecular weight, elemental composition, fragmentationHigh sensitivity, small sample size, compatible with LC/GC[11]Indirect structural information, isomers can be indistinguishable
FTIR Presence of functional groupsFast, inexpensive, provides a "fingerprint"Limited structural detail, not suitable for complex mixtures[7][12]
HPLC Purity, quantification, separation of componentsExcellent for purity assessment, high precision and accuracy[13]Provides no structural information, method development can be time-consuming

Conclusion

The comprehensive analysis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid relies on the strategic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy serve as the definitive methods for absolute structural confirmation, providing the detailed atomic-level information necessary to ensure the identity and quality of this critical pharmaceutical building block. While techniques like MS, FTIR, and HPLC are indispensable for confirming molecular weight, identifying functional groups, and assessing purity, respectively, NMR remains the cornerstone for unambiguous structural elucidation. For drug development professionals, a multi-technique, or "orthogonal," approach—leveraging the strengths of each method—provides the most robust and reliable characterization, ensuring the integrity of the final therapeutic product.

References

  • Infrared Spectroscopy of Amino Acid Side Chains.
  • Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column.SIELC Technologies.
  • Hydration of amino acids: FTIR spectra and molecular dynamics studies.PubMed.
  • Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum.ChemicalBook.
  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.
  • A Comparative Guide to HPLC Methods for Amino Acid Analysis.Benchchem.
  • O-benzyl-L-tyrosine | C16H17NO3 | CID 725701.PubChem, NIH.
  • O-benzyl-L-tyrosine.Biosynth.
  • Amino acid side chain contribution to protein FTIR spectra.PMC, NIH, 2021.
  • FTIR spectra of (a) the amino acid/peptide systems that formed...
  • Amino Acid Analysis Methods.
  • Supporting Inform
  • O-Benzyl-L-tyrosine.Chem-Impex.
  • O-Benzyl- L -tyrosine >= 99.0 NT 16652-64-5.Sigma-Aldrich.
  • Analytical Methods for Amino Acids.Shimadzu.
  • 1H NMR (DMSO-d6).The Royal Society of Chemistry.
  • 3-[3,4-bis(benzyloxy)phenyl]propanoic acid | 35591-10-7.Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Identity of O-Benzyl-L-tyrosine: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible results. O-Benzyl-L-tyrosine, a key building block in pep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible results. O-Benzyl-L-tyrosine, a key building block in peptide synthesis and a derivative of the essential amino acid L-tyrosine, is no exception.[1] Its proper identification is critical in ensuring the integrity of synthesized peptides and the safety and efficacy of potential drug candidates. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the definitive identification of O-Benzyl-L-tyrosine, grounded in scientific principles and practical, field-proven insights.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of molecules due to its exceptional sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components. The process involves ionizing the analyte and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Electrospray Ionization (ESI): A Gentle Approach for a Labile Molecule

For a molecule like O-Benzyl-L-tyrosine, electrospray ionization (ESI) is the preferred ionization method. ESI is a "soft" ionization technique that allows for the generation of intact molecular ions with minimal in-source fragmentation.[2] This is crucial for preserving the integrity of the molecule and obtaining a clear molecular weight, the first piece of the identification puzzle.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Unambiguous Identification

While the molecular ion provides the molecular weight, tandem mass spectrometry (MS/MS) is the key to unlocking the structural details. In MS/MS, the molecular ion of O-Benzyl-L-tyrosine is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a unique "fingerprint" of the molecule.

Based on the fragmentation patterns of related compounds like tyrosine and benzylamines, we can predict the primary fragmentation pathways for O-Benzyl-L-tyrosine.[3][4] The protonated molecule, [M+H]⁺, with a theoretical m/z of 272.1287, is expected to undergo fragmentation at its most labile bonds.

Proposed ESI-MS/MS Fragmentation Pathway of O-Benzyl-L-tyrosine

The following diagram illustrates the predicted fragmentation pathway of protonated O-Benzyl-L-tyrosine. This pathway is constructed based on established fragmentation principles of amino acids and benzyl-containing compounds.

M [M+H]⁺ m/z = 272.13 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 254.12 M->F1 - H₂O F2 Loss of COOH [M+H-HCOOH]⁺ m/z = 226.13 M->F2 - HCOOH F6 Loss of Benzyl Group [M+H-C₇H₇]⁺ m/z = 181.08 M->F6 - C₇H₇• F5 Iminium Ion [C₉H₁₀NO]⁺ m/z = 148.07 F2->F5 - CO F3 Benzyl Cation [C₇H₇]⁺ m/z = 91.05 F4 Tropylium Ion [C₇H₇]⁺ m/z = 91.05 F3->F4 Rearrangement F6->F3 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of O-Benzyl-L-tyrosine.

Causality Behind the Fragmentation Choices:

  • Loss of Water (H₂O) and Formic Acid (HCOOH): The carboxylic acid and amino groups are common sites for neutral losses in amino acids. The loss of water from the carboxylic acid and the loss of the entire carboxyl group as formic acid are highly probable fragmentation pathways.[3]

  • Formation of the Benzyl/Tropylium Cation (m/z 91): The bond between the oxygen and the benzyl group is susceptible to cleavage, leading to the formation of a stable benzyl cation. This cation can then rearrange to the even more stable tropylium ion. This fragment is a strong indicator of the presence of the benzyl group.

  • Formation of the Iminium Ion: Following the loss of the carboxyl group, further fragmentation can lead to the formation of a stable iminium ion, which is characteristic of amino acids.

A Comparative Look: Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive approach to identity confirmation often involves orthogonal techniques. Here, we compare LC-MS with High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of O-Benzyl-L-tyrosine.

FeatureLC-MS/MSHPLC-UVNMR Spectroscopy
Specificity Very High (based on m/z and fragmentation)Moderate (based on retention time and UV spectrum)Very High (provides detailed structural information)
Sensitivity High (picogram to femtogram range)Moderate (nanogram to microgram range)Low (microgram to milligram range)
Analysis Time Fast (minutes per sample)Moderate (minutes to tens of minutes per sample)Slow (minutes to hours per sample)
Sample Requirement Low (microliters)Low (microliters)High (milligrams)
Structural Information Molecular weight and fragmentation patternRetention time and UV absorbanceDetailed 3D structure and connectivity
Cost (Instrument) HighModerateVery High
Cost (Per Sample) ModerateLowHigh
Ease of Use Moderate to High (requires expertise)Low to ModerateHigh (requires significant expertise)

Key Insights from the Comparison:

  • LC-MS/MS excels in providing a balance of high specificity, sensitivity, and speed, making it ideal for routine identity confirmation and quantification in complex matrices.

  • HPLC-UV is a cost-effective and robust technique suitable for purity assessments and quantification when high sensitivity is not a primary concern. A specific HPLC method for O-Benzyl-L-tyrosine toluene-p-sulphonate has been described, utilizing a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[5]

  • NMR Spectroscopy is the gold standard for unambiguous structure elucidation, providing unparalleled detail about the molecular architecture. However, its lower sensitivity and higher cost make it less practical for high-throughput screening.

Experimental Protocols for Definitive Identification

To ensure the trustworthiness of your results, a well-defined and validated experimental protocol is paramount.

Protocol 1: LC-MS/MS Analysis of O-Benzyl-L-tyrosine

This protocol outlines a general procedure for the confident identification of O-Benzyl-L-tyrosine using a standard LC-MS/MS system.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Dissolve O-Benzyl-L-tyrosine in 50:50 Acetonitrile:Water P2 Filter through 0.22 µm syringe filter P1->P2 LC1 C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) P2->LC1 LC4 Gradient Elution (e.g., 5-95% B over 5 min) LC1->LC4 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC2->LC4 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC3->LC4 MS1 Electrospray Ionization (ESI) in Positive Mode LC4->MS1 MS2 Full Scan MS (m/z 100-500) MS1->MS2 MS3 Targeted MS/MS of m/z 272.13 MS2->MS3

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Assessment of H-Tyr(Bn)-OH

For researchers, scientists, and drug development professionals vested in peptide synthesis and pharmaceutical development, the purity of starting materials is not merely a quality metric—it is a foundational pillar for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in peptide synthesis and pharmaceutical development, the purity of starting materials is not merely a quality metric—it is a foundational pillar for success. H-Tyr(Bn)-OH, or O-Benzyl-L-tyrosine, is a critical protected amino acid derivative whose purity directly dictates the outcome of complex synthetic pathways, influencing yield, impurity profiles, and the ultimate efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for the purity assessment of such molecules.

This guide provides an in-depth, objective comparison of HPLC methodologies for the comprehensive purity analysis of H-Tyr(Bn)-OH. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for developing and validating robust, self-validating analytical systems. The methodologies discussed herein are grounded in established chromatographic principles and aligned with regulatory expectations, ensuring both scientific integrity and practical applicability in a GxP environment.

The Analytical Imperative: Why Purity Matters for H-Tyr(Bn)-OH

H-Tyr(Bn)-OH serves as a key building block in the synthesis of peptide-based drugs and other complex molecules.[1] The presence of impurities can have cascading negative effects:

  • Process-Related Impurities: Starting materials such as L-tyrosine and benzylating agents (e.g., benzyl bromide or chloride), or by-products from their reaction, can carry through the synthesis and purification process.[2][3]

  • Stereoisomeric Impurities: The presence of the D-enantiomer, D-Tyr(Bn)-OH, can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its three-dimensional structure and biological activity.

  • Degradation Products: H-Tyr(Bn)-OH can degrade under various stress conditions (e.g., acid, base, oxidation, heat, light), leading to the formation of new, potentially reactive species. A key degradation pathway for O-benzyl protected amino acids is acid-catalyzed debenzylation.[4]

A robust analytical method must be able to separate and quantify the main H-Tyr(Bn)-OH peak from all these potential impurities, ensuring the material meets the stringent quality requirements for its intended use.

Comparative Analysis of HPLC Methodologies

The purity of H-Tyr(Bn)-OH is typically assessed using two orthogonal HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Within RP-HPLC, methods can be tailored for either rapid quality control or high-resolution impurity profiling.

Method 1: Rapid-Screening Stability-Indicating RP-HPLC

This method is optimized for high-throughput analysis, making it ideal for routine in-process controls and final product release testing where a quick confirmation of purity is needed. It employs a shorter column and a faster gradient.

Method 2: High-Resolution Stability-Indicating RP-HPLC

Designed for comprehensive impurity profiling, this method uses a longer column and a shallower gradient to achieve maximum separation of closely eluting impurities. It is indispensable during process development, for the characterization of reference standards, and in formal stability studies.

Method 3: Chiral HPLC for Enantiomeric Purity

This method specifically targets the separation of the L-enantiomer (H-Tyr(Bn)-OH) from its D-counterpart. This is critical as regulatory bodies often require strict control of stereoisomeric purity.[5][6]

The table below provides a comparative summary of the key chromatographic parameters for these three methodologies.

ParameterMethod 1: Rapid-Screening RP-HPLCMethod 2: High-Resolution RP-HPLCMethod 3: Chiral HPLC
Objective Fast, routine purity assessmentComprehensive impurity profilingQuantitation of enantiomeric impurity
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmChiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water:Methanol (90:10, v/v)
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Methanol
Gradient 10-90% B in 15 minutes10-90% B in 30 minutesIsocratic (e.g., 100% Mobile Phase A) or shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C25 °C
Detection (UV) 220 nm & 254 nm220 nm & 254 nm220 nm
Injection Volume 10 µL20 µL10 µL
Typical Run Time ~20 minutes~40 minutes~30 minutes

Experimental Protocols

Adherence to detailed protocols is paramount for achieving reproducible and reliable results. The following sections provide step-by-step methodologies for sample preparation, system setup, and analysis.

General Sample Preparation
  • Standard Solution (~0.5 mg/mL): Accurately weigh approximately 10 mg of H-Tyr(Bn)-OH reference standard and transfer to a 20 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.

  • Sample Solution (~0.5 mg/mL): Prepare the test sample of H-Tyr(Bn)-OH in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.

Protocol for RP-HPLC Methods (Method 1 & 2)

The workflow for both RP-HPLC methods is fundamentally the same, differing only in the specific instrument parameters outlined in the table above.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220/254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for RP-HPLC purity analysis.

Protocol for Chiral HPLC (Method 3)

The chiral separation requires a specialized column and mobile phase to resolve the enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing weigh Weigh Racemic/Test Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for chiral HPLC analysis of H-Tyr(Bn)-OH.

Method Validation: The Trustworthiness Pillar

A described method is only as reliable as its validation. In accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, any analytical procedure for purity assessment must be validated to demonstrate its fitness for purpose.[7][8][9][10][11]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity/ Stability-Indicating Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Specificity and Stability-Indicating Nature: The most critical aspect of a purity method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, forced degradation studies are essential.[4][12][13]

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B).

The chosen HPLC method (e.g., Method 2) must demonstrate baseline resolution between the H-Tyr(Bn)-OH peak and all degradation products formed under these stress conditions. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Conclusion: A Framework for Reliable Purity Assessment

The selection of an appropriate HPLC method for assessing the purity of H-Tyr(Bn)-OH is a critical decision that impacts the entire drug development lifecycle. This guide has presented a comparative analysis of three distinct yet complementary HPLC methodologies: a rapid-screening RP-HPLC method for routine quality control, a high-resolution RP-HPLC method for in-depth impurity profiling, and a chiral HPLC method for ensuring stereochemical integrity.

The causality behind the choice of columns, mobile phases, and gradients has been elucidated to empower the scientist not just to follow a protocol, but to understand and troubleshoot it. By grounding these practical methods in the rigorous validation framework of the ICH Q2(R2) guidelines and emphasizing the importance of forced degradation studies, this guide provides a comprehensive and authoritative resource for researchers, scientists, and drug development professionals. Adherence to these principles will ensure the generation of trustworthy, reproducible data, underpinning the quality and safety of the final pharmaceutical products.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • SIELC Technologies. (n.d.). Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. [Link]

  • PubMed. (2015). Amino acid analysis for pharmacopoeial purposes. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • ResearchGate. (2020). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Daicel. (n.d.). alpha-Methyl-DL-tyrosine - DAICEL Chiral Application Search. [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). [Link]

  • PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACS Publications. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

  • PubChem. (n.d.). O-benzyl-L-tyrosine. [Link]

  • ResearchGate. (2022). Chiral analysis of β‐alanyl‐d,l‐tyrosine and its derivatives and estimation of binding constants of their complexes with 2‐hydroxypropyl‐β‐cyclodextrin by capillary electrophoresis. [Link]

  • Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
  • PubMed. (2022). Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives and estimation of binding constants of their complexes with 2-hydroxypropyl-β-cyclodextrin by capillary electrophoresis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. [Link]

  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • A professional chemical materials supplier. (n.d.). O-Benzyl-L-Tyrosine CAS 16652-64-5 H-Tyr(Bzl)-OH Purity >99.0% (HPLC) Factory. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Tyrosine Protection: A Comparative Analysis of O-Benzyl-L-tyrosine and its Alternatives in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The trifunctional nature of amino acids nec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The trifunctional nature of amino acids necessitates a robust protection strategy to prevent side reactions and ensure the fidelity of the final peptide sequence. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a particular challenge. Unprotected, this side chain is susceptible to O-acylation during coupling steps and alkylation by carbocations generated during deprotection, leading to undesired byproducts and purification challenges.[1]

This guide provides an in-depth comparison of O-Benzyl-L-tyrosine (Tyr(Bzl)), a classical choice for hydroxyl group protection, with other prevalent protecting groups. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting experimental data to offer a comprehensive framework for selecting the optimal tyrosine protecting group for your specific application.

The Central Role of the Tyrosine Protecting Group

The ideal side-chain protecting group must exhibit orthogonality, meaning it remains stable throughout the iterative steps of peptide chain elongation (Nα-deprotection and coupling) and can be selectively removed under conditions that do not affect the peptide backbone or other protecting groups.[2] This principle governs the two primary strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. The choice of tyrosine protection is intrinsically linked to the chosen strategy.

O-Benzyl-L-tyrosine (Tyr(Bzl)): The Veteran Protector

The benzyl (Bzl) ether is one of the most established protecting groups for the tyrosine hydroxyl function and is compatible with both Boc and Fmoc SPPS strategies.[1]

Key Characteristics:

  • Stability: Tyr(Bzl) is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the moderate acidic conditions (e.g., ~20-50% trifluoroacetic acid in dichloromethane) for Boc removal.[2]

  • Cleavage: The Bzl group is typically removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often concurrently with the final cleavage of the peptide from the resin in Boc-SPPS.[2][3] An alternative and milder deprotection method is catalytic hydrogenation (e.g., H₂/Pd-C), which is useful in solution-phase synthesis or for peptides that are sensitive to strong acids.

The Causality Behind its Use: In the Boc/Bzl strategy, the differential acid lability between the Nα-Boc group and the Bzl side-chain protection forms the basis of a "quasi-orthogonal" system. The Boc group is cleaved by moderate acid (TFA), while the more robust Bzl ether requires a much stronger acid (HF) for removal.[2]

Experimental Insights and Challenges: A significant drawback of the Bzl group is its susceptibility to partial cleavage by the repeated TFA treatments during Nα-Boc deprotection in Boc-SPPS, especially in the synthesis of longer peptides.[1] This premature deprotection exposes the hydroxyl group, risking side reactions in subsequent steps.

Furthermore, a well-documented side reaction is the acid-catalyzed O- to C-benzyl migration . During acidolysis, the benzyl group can migrate from the phenolic oxygen to the electron-rich ortho position of the tyrosine ring, yielding an irreversible 3-benzyltyrosine modification.[4] This side reaction can be minimized by using a mixture of trifluoroacetic acid and acetic acid for Boc deprotection or by employing specific cleavage cocktails containing scavengers like phenol and p-cresol during the final deprotection with HBr.[4]

Key Alternatives to O-Benzyl-L-tyrosine

The limitations of the Bzl group have spurred the development of several alternatives, each with distinct advantages tailored to specific synthetic strategies.

tert-Butyl (tBu) Ether: The Fmoc Workhorse

The tert-butyl (tBu) ether is the preferred protecting group for tyrosine in the widely used Fmoc/tBu strategy.[1]

  • Orthogonality: The tBu group is completely stable to the basic conditions used for Fmoc removal, providing excellent orthogonality.

  • Cleavage: It is readily cleaved by TFA in the final deprotection and cleavage step, generating a volatile tert-butyl cation that can be effectively neutralized by scavengers like water and triisopropylsilane (TIS).[5] This clean and efficient deprotection simplifies the final workup.

  • Performance: Fmoc-Tyr(tBu)-OH is the standard choice for automated peptide synthesis due to the mild conditions of the Fmoc/tBu strategy, which minimizes side reactions and generally leads to high crude peptide purity.[6]

2,6-Dichlorobenzyl (DCB) Ether: Enhanced Acid Stability for Boc Synthesis

To overcome the instability of the Bzl group in Boc-SPPS, the 2,6-dichlorobenzyl (DCB or 2,6-Cl₂Bzl) ether was introduced. The electron-withdrawing chlorine atoms decrease the electron density of the benzyl ring, making the ether linkage significantly more stable to acid.

  • Stability: The DCB group is stable to 50% TFA in DCM, making it fully compatible with the repeated Nα-Boc deprotection steps.[2]

  • Cleavage: It is efficiently removed by HF, making it an excellent choice for the Boc/Bzl strategy, particularly for the synthesis of long or complex peptides where multiple TFA exposures are required.[2]

2-Bromobenzyloxycarbonyl (2-BrZ): A Carbonate Alternative

The 2-bromobenzyloxycarbonyl (2-BrZ) group offers another acid-stable option for Boc-SPPS.

  • Stability: Similar to DCB, the 2-BrZ group is stable to 50% TFA.

  • Cleavage: It is removed by strong acids like HF or HBr.[2] However, a notable characteristic is its lability to piperidine, which limits its use in standard Fmoc synthesis, except for introducing a tyrosine residue near the N-terminus of a peptide.[1]

Quantitative Performance Comparison

While exact yields are highly sequence-dependent, the following table summarizes the general performance characteristics of the most common tyrosine protecting groups.

Protecting GroupStrategyStability to Nα-DeprotectionCleavage ConditionsCommon Side ReactionsTypical Crude Purity
Benzyl (Bzl) Boc / FmocPartial lability to TFA (Boc)HF, TFMSA, H₂/Pd-CO- to C-benzyl migration, premature deprotectionGood to Moderate
tert-Butyl (tBu) FmocHigh stability to piperidineTFA (+ scavengers)Ring alkylation by carbocations (if scavengers are inefficient)High
2,6-Dichlorobenzyl (DCB) BocHigh stability to TFAHF, TFMSAFewer than Bzl due to higher stabilityHigh
2-Bromobenzyloxycarbonyl (2-BrZ) BocHigh stability to TFAHF, HBrLability to piperidine can be a drawback if used in FmocHigh

Experimental Protocols

To provide a practical context, detailed methodologies for the protection of L-tyrosine with a benzyl group and a standard deprotection workflow in SPPS are provided below.

Protocol 1: Synthesis of N-Boc-O-Benzyl-L-tyrosine

This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.

Rationale: The amino and carboxylic acid groups are first protected (in this case with Boc and as a salt, respectively) to prevent them from reacting with the benzylating agent. A base is used to deprotonate the phenolic hydroxyl, creating a phenoxide that acts as a nucleophile to attack the benzyl bromide.

  • Materials: N-Boc-L-tyrosine, Methanol, 28% Sodium methoxide in methanol, Benzyl bromide, Water, Toluene, Hydrochloric acid.

  • Procedure:

    • Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL) in a round-bottom flask.[7]

    • Add 28% sodium methoxide-methanol solution (2.1 mmol) to the flask. This deprotonates both the carboxylic acid and the phenolic hydroxyl group.

    • Add benzyl bromide (1.4 mmol) and stir the mixture at 40°C for 3 hours.[7]

    • Monitor the reaction by HPLC. A conversion yield of approximately 95% is expected.[7]

    • Add water (2 mL) to the reaction mixture to create a homogeneous solution.

    • Wash the aqueous solution with toluene (0.5 mL) to remove excess benzyl bromide and other nonpolar impurities.

    • Carefully neutralize the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum to yield N-Boc-O-benzyl-L-tyrosine. An isolated yield of around 84-95% can be expected.[7]

Protocol 2: Final Cleavage and Deprotection in Fmoc-SPPS (TFA-based)

This protocol outlines the final step for a peptide synthesized on a resin using the Fmoc/tBu strategy, where Tyr(tBu) is used.

Rationale: A strong acid, TFA, is used to cleave all acid-labile protecting groups (like tBu from tyrosine) and to cleave the peptide from the acid-sensitive resin (e.g., Rink Amide). Scavengers are critical to "scavenge" or trap the reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing them from modifying nucleophilic residues like tryptophan or deprotected tyrosine.[5]

  • Materials: Peptide-resin, Dichloromethane (DCM), Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)), Cold diethyl ether.

  • Procedure:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[5]

    • Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of additional TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualization of Key Workflows

To better illustrate the processes discussed, the following diagrams outline the protection/deprotection logic and a typical SPPS workflow.

Protection_Deprotection_Logic cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_N Nα-Boc Tyr_Bzl Tyr(Bzl) Fmoc_N Nα-Fmoc Tyr_tBu Tyr(tBu) TFA Moderate Acid (e.g., 20-50% TFA) TFA->Boc_N Cleaves TFA->Tyr_tBu Cleaves (Final Step) Piperidine Base (e.g., 20% Piperidine) Piperidine->Fmoc_N Cleaves HF Strong Acid (e.g., HF) HF->Tyr_Bzl Cleaves

Caption: Orthogonality of Tyrosine Protecting Groups in Boc and Fmoc Strategies.

SPPS_Workflow Start Start: Resin Support Deprotection 1. Nα-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Couple Protected AA (e.g., Fmoc-Tyr(tBu)-OH) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Final_Cleavage Final Cycle Purification Purification & Analysis (HPLC, MS) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice of a tyrosine protecting group is a strategic decision that significantly influences the outcome of a peptide synthesis campaign.

  • O-Benzyl-L-tyrosine remains a viable option, particularly in solution-phase synthesis where its removal via catalytic hydrogenation offers a mild alternative to strong acids. In Boc-SPPS, its use should be carefully considered, especially for longer peptides, due to its partial lability to TFA and the risk of O- to C-benzyl migration.

  • For Fmoc-SPPS , Fmoc-Tyr(tBu)-OH is the undisputed standard. Its high stability, orthogonality, and clean deprotection profile make it the most reliable and efficient choice for both manual and automated synthesis, generally resulting in higher purity crude products and simpler purification.[6]

  • For demanding syntheses via the Boc-SPPS route, acid-stable derivatives such as Boc-Tyr(DCB)-OH or Boc-Tyr(2-BrZ)-OH are superior to Boc-Tyr(Bzl)-OH. They provide the necessary stability to withstand repeated TFA treatments, ensuring the integrity of the tyrosine side chain until the final HF cleavage.

Ultimately, the optimal choice depends on a holistic analysis of the synthetic strategy (Boc vs. Fmoc), the length and sequence of the target peptide, and the available deprotection methodologies. By understanding the chemical principles and potential pitfalls associated with each protecting group, researchers can make informed decisions to maximize yield, purity, and overall synthetic efficiency.

References

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem Technical Support Team. (2025, December).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Google Patents. (2007, May 15). US7217835B2 - Production method of O-substituted tyrosine compound.
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024, September 1). Digital Commons @ Michigan Tech.
  • The Royal Society of Chemistry. (2016).
  • Organic Chemistry of L-Tyrosine. 1.
  • Sigma-Aldrich. (n.d.). O-Benzyl-L-tyrosine >= 99.0 NT 16652-64-5.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.
  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). ACS Omega.
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • Google Patents. (1970, November 3). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Amino Acid Deriv
  • The mechanisms of the acid catalyzed migration paths. (n.d.).
  • Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Khadse, S. (2014, June 4).
  • (PDF) Side reactions in peptide synthesis: An overview. (2018, August 12).
  • National Institutes of Health. (n.d.). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • National Institutes of Health. (2017, February 2). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • Cleavage Cocktail Selection. (n.d.). CDN.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. (2025, August 6).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020, January 19). Digital CSIC.
  • Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • National Institutes of Health. (2015, October 19).
  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. (n.d.).
  • Google Patents. (n.d.). EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl) -.
  • TSI Journals. (n.d.).
  • National Institutes of Health. (n.d.). O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem.

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

In the landscape of pharmaceutical development and biochemical research, the stereochemistry of molecules is a critical quality attribute. For active pharmaceutical ingredients (APIs) and synthetic intermediates like 2-A...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and biochemical research, the stereochemistry of molecules is a critical quality attribute. For active pharmaceutical ingredients (APIs) and synthetic intermediates like 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, also known as O-Benzyl-L-tyrosine, ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for safety and efficacy.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this crucial amino acid derivative, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a key building block in the synthesis of various peptide-based drugs and other bioactive compounds.[2][3] As with most chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. The presence of an undesired enantiomer, even in trace amounts, can lead to reduced therapeutic effect, altered pharmacokinetics, or unforeseen adverse reactions.[1] Therefore, robust and reliable analytical methods are paramount for the quality control of this compound.

This guide will explore and compare the three most prevalent techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC stands as the most widely adopted technique for enantioselective analysis in the pharmaceutical industry due to its versatility, robustness, and scalability.[4][5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For amino acids and their derivatives, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™): These phases, like those based on teicoplanin or vancomycin, offer broad enantioselectivity for a wide range of ampholytic compounds, including amino acids.[6][7] They can be used in reversed-phase, normal-phase, and polar ionic modes, providing a high degree of flexibility in method development.

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of primary amino acids.[8] The chiral recognition mechanism involves the complexation of the protonated primary amine of the analyte within the chiral crown ether cavity.

  • Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX™): These phases are designed for the separation of amphoteric molecules like amino acids and small peptides.[9] They operate based on a double ion-pairing mechanism, offering excellent resolution for free amino acids.

The choice of mobile phase is equally critical. It must not only facilitate the chiral recognition process but also ensure adequate solubility of the analyte. A typical mobile phase for the analysis of O-Benzyl-L-tyrosine on a macrocyclic glycopeptide CSP might consist of a mixture of an organic modifier (like methanol or acetonitrile), water, and additives such as acids (e.g., acetic acid, formic acid) and bases (e.g., triethylamine) to control the ionization state of both the analyte and the stationary phase.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid using a macrocyclic glycopeptide-based CSP.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Water/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.05 v/v/v/v)

  • Sample: 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid dissolved in mobile phase (e.g., 1 mg/mL)

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample solution.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Identify the peaks corresponding to the L- and D-enantiomers based on the injection of individual standards or a racemate.

  • Calculate the enantiomeric purity (enantiomeric excess, %ee) using the peak areas.

Data Presentation: Comparative Performance of Chiral HPLC Columns
CSP TypeTypical Mobile PhaseElution OrderResolution (Rs)Analysis Time (min)
Macrocyclic GlycopeptideMethanol/Water/Acid/BaseL-enantiomer first> 2.015-25
Crown EtherPerchloric Acid in Methanol/WaterD-enantiomer first> 1.810-20
Zwitterionic Ion-ExchangeAcetonitrile/Methanol/Water/Acid/BaseDependent on selector> 2.520-30
Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Injector Inject Sample SamplePrep->Injector MobilePhasePrep Prepare Mobile Phase Mixture Column Chiral Column Separation MobilePhasePrep->Column Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Gas Chromatography (GC): A High-Resolution Alternative

Chiral Gas Chromatography is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[10][11] For non-volatile compounds like amino acids, derivatization is a necessary prerequisite to increase their volatility.

Causality Behind Experimental Choices in Chiral GC

The key to successful chiral GC analysis of amino acids lies in the derivatization step and the choice of the chiral stationary phase. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. This two-step process converts the zwitterionic amino acid into a volatile and thermally stable derivative.

The most common chiral stationary phases for amino acid analysis are based on cyclodextrin derivatives or chiral polysiloxanes.[12] These phases provide a chiral environment that allows for the separation of the derivatized enantiomers based on differences in their interactions with the stationary phase.

Experimental Protocol: Chiral GC Analysis

Objective: To determine the enantiomeric purity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Materials:

  • Column: Chirasil-Val capillary column (or similar)

  • Derivatization Reagents: e.g., Thionyl chloride in isopropanol (for esterification) and Trifluoroacetic anhydride (for acylation)

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Derivatization:

    • Esterify the amino acid with thionyl chloride in isopropanol.

    • Acylate the resulting ester with trifluoroacetic anhydride.

    • Dissolve the final derivative in a suitable solvent (e.g., dichloromethane).

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Employ a suitable temperature program to ensure good separation and peak shape.

    • Detect the eluted components using an FID.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized L- and D-enantiomers.

    • Calculate the enantiomeric purity based on the peak areas.

Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis Derivatization Derivatize Amino Acid GC_Injector Inject Derivatized Sample Derivatization->GC_Injector GC_Column Chiral Capillary Column GC_Injector->GC_Column FID_Detector FID Detection GC_Column->FID_Detector GC_Chromatogram Generate Chromatogram FID_Detector->GC_Chromatogram GC_Integration Peak Integration GC_Chromatogram->GC_Integration GC_Calculation Calculate % Enantiomeric Purity GC_Integration->GC_Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral GC.

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary Electrophoresis offers a high-efficiency, low-sample-consumption alternative for chiral separations.[13][14] The separation is based on the differential migration of enantiomers in an electric field within a capillary filled with a background electrolyte containing a chiral selector.

Causality Behind Experimental Choices in Chiral CE

The success of a chiral CE separation depends on the choice of the chiral selector and the composition of the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of chiral molecules.[15]

The BGE composition, including pH and the concentration of the chiral selector, must be optimized to achieve the best separation. The pH of the BGE influences the charge of the analyte and the electroosmotic flow, both of which affect the migration times and resolution.

Experimental Protocol: Chiral CE Analysis

Objective: To determine the enantiomeric purity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid using a cyclodextrin-modified BGE.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Materials:

  • Capillary: Fused-silica capillary

  • Background Electrolyte (BGE): e.g., Phosphate buffer at a specific pH containing a chiral selector like hydroxypropyl-β-cyclodextrin.

  • Sample: 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid dissolved in water or BGE.

Procedure:

  • Condition the capillary with sodium hydroxide, water, and BGE.

  • Fill the capillary with the BGE.

  • Inject the sample using either hydrodynamic or electrokinetic injection.

  • Apply a high voltage across the capillary.

  • Detect the migrating enantiomers at a suitable wavelength.

  • Calculate the enantiomeric purity from the peak areas in the electropherogram.

Visualization: Chiral CE Workflow

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE System cluster_data_ce Data Analysis SamplePrepCE Dissolve Sample InjectionCE Inject Sample SamplePrepCE->InjectionCE BGEPrep Prepare BGE with Chiral Selector SeparationCE Electrophoretic Separation BGEPrep->SeparationCE InjectionCE->SeparationCE DetectionCE UV Detection SeparationCE->DetectionCE Electropherogram Generate Electropherogram DetectionCE->Electropherogram IntegrationCE Peak Integration Electropherogram->IntegrationCE CalculationCE Calculate % Enantiomeric Purity IntegrationCE->CalculationCE

Caption: Workflow for enantiomeric purity analysis by Chiral CE.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability and accuracy.[16][17] Key validation parameters for an enantiomeric purity method include:

  • Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical technique for determining the enantiomeric purity of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid depends on several factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development.

  • Chiral HPLC is generally the preferred method due to its robustness, versatility, and ease of use, making it ideal for routine quality control.

  • Chiral GC can offer very high resolution but requires a derivatization step, which can add complexity and potential for error. It is a valuable tool for specific applications where high sensitivity is required.

  • Chiral CE provides high efficiency and requires minimal sample and solvent, making it a cost-effective and environmentally friendly option, particularly for early-stage research and development.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174–176. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Apostol, I., & Kelner, D. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Parr, W., & Howard, P. Y. (1972). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. Journal of Chromatographic Science, 10(5), 304-307. [Link]

  • Marriott, P. J., & Haglund, P. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228–234. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science. [Link]

  • Marriott, P., & Haglund, P. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Monash University. [Link]

  • D'Hondt, M., Gevaert, K., & Gevaert, O. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]

  • Armstrong, D. W. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. [Link]

  • Ates, H., & Koc, E. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346. [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. [Link]

  • Alam, P., & Ali, A. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. [Link]

  • Bhawsar, A. P., Gholve, S. L., & Deshpande, A. D. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 72(1), 113–117. [Link]

  • SIELC Technologies. (n.d.). Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. [Link]

  • Castro-Puyana, M., & Crego, A. L. (2023). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. In Methods in Molecular Biology (Vol. 2683, pp. 317-331). [Link]

  • Fanali, S. (1991). Enantiomers and Separation. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Enantiomeric Separation by Capillary Electro chromatography with a Novel β-cyclodextrin-hyperbranched Carbosilane–silica. Journal of The Chemical Society of Pakistan, 43(5). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Capot Chemical. (n.d.). Specifications of (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid. [Link]

  • Global Substance Registration System. (n.d.). O-BENZYL-L-TYROSINE. [Link]

  • Molbase. (n.d.). 2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID. [Link]

  • Nishi, H., & Terabe, S. (1996). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 735(1-2), 333–343. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. [Link]

  • Bio-Rad. (n.d.). O-Benzyl-L-tyrosine methyl ester hydrochloride. SpectraBase. [Link]

  • Zhang, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 96612. [Link]

Sources

Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for Solid-Phase Peptide Synthesis with O-Benzyl-L-tyrosine

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a daily challenge. The choice of synthetic strategy is paramount to achieving high yield and purity, especial...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a daily challenge. The choice of synthetic strategy is paramount to achieving high yield and purity, especially when incorporating sensitive amino acids. This guide provides an in-depth, objective comparison of the two cornerstone methodologies of Solid-Phase Peptide Synthesis (SPPS)—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on the incorporation of O-Benzyl-L-tyrosine (Tyr(Bzl)). This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and provide field-proven insights to inform your synthetic choices.

The Principle of Orthogonality: The Foundation of SPPS

Successful peptide synthesis hinges on the concept of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain without unintended reactions on the amino acid side chains.[1][2] In SPPS, we are primarily concerned with two classes of protecting groups: the temporary Nα-amino protecting group, which is removed at each cycle of synthesis, and the "permanent" side-chain protecting groups, which are cleaved only at the final step. The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of this orthogonal scheme.[3]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[4][5]Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically Benzyl (Bzl) basedTypically tert-butyl (tBu) based
Final Cleavage Strong acid (e.g., anhydrous HF, TFMSA)[1][6][7]Strong acid (e.g., TFA)[8][9]
Orthogonality Quasi-orthogonal (both groups acid-labile)[5]Fully orthogonal (base vs. acid labile)[2]

The Challenge of O-Benzyl-L-tyrosine

O-Benzyl-L-tyrosine is a commonly used derivative for incorporating tyrosine into peptides. The benzyl (Bzl) group protects the phenolic hydroxyl side chain, preventing unwanted acylation or other side reactions during synthesis. However, the Bzl group's stability is a critical factor that differs significantly between the Boc and Fmoc strategies.

The benzyl ether is susceptible to acidolysis.[10] In the Boc strategy , the repetitive use of 50% trifluoroacetic acid (TFA) for Nα-deprotection can lead to the partial cleavage of the Tyr(Bzl) side-chain protection.[5][10] This premature deprotection exposes the hydroxyl group, making it vulnerable to modification in subsequent coupling steps. A more significant concern is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine ring, leading to the formation of the 3-benzyltyrosine byproduct.[11] This side reaction is particularly problematic in the synthesis of longer peptides that require numerous deprotection cycles.[11]

In contrast, the Fmoc strategy employs basic conditions (piperidine in DMF) for Nα-deprotection, to which the benzyl ether of tyrosine is completely stable. The Bzl group is then removed during the final TFA-mediated cleavage from the resin. This makes Fmoc-Tyr(Bzl)-OH a more robust building block for Fmoc-SPPS, minimizing the risk of side-chain modifications during chain assembly.[5]

Experimental Comparison: Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)

To illustrate the practical differences, we will consider the synthesis of the model pentapeptide, Leu-enkephalin, which contains a tyrosine residue.

Boc Strategy Workflow

The Boc/Bzl strategy for Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) synthesis is a classic approach that relies on graded acid lability.[3]

cluster_0 Boc-SPPS Cycle for Leu-enkephalin Resin Merrifield Resin Load_Leu 1. Load Boc-Leu-OH Resin->Load_Leu Deprotect_1 2. Deprotect with 50% TFA/DCM Load_Leu->Deprotect_1 Neutralize_1 3. Neutralize with 10% DIEA/DCM Deprotect_1->Neutralize_1 Couple_Phe 4. Couple Boc-Phe-OH Neutralize_1->Couple_Phe Repeat_Cycle Repeat steps 2-4 for Gly, Gly, Tyr(Bzl) Couple_Phe->Repeat_Cycle Final_Peptide Boc-Tyr(Bzl)-Gly-Gly-Phe-Leu-Resin Repeat_Cycle->Final_Peptide Cleavage Final Cleavage with Anhydrous HF Final_Peptide->Cleavage Crude_Peptide Crude Leu-enkephalin Cleavage->Crude_Peptide cluster_1 Fmoc-SPPS Cycle for Leu-enkephalin Resin Wang or Rink Amide Resin Load_Leu 1. Load Fmoc-Leu-OH Resin->Load_Leu Deprotect_1 2. Deprotect with 20% Piperidine/DMF Load_Leu->Deprotect_1 Couple_Phe 3. Couple Fmoc-Phe-OH Deprotect_1->Couple_Phe Repeat_Cycle Repeat steps 2-3 for Gly, Gly, Tyr(Bzl) Couple_Phe->Repeat_Cycle Final_Peptide Fmoc-Tyr(Bzl)-Gly-Gly-Phe-Leu-Resin Repeat_Cycle->Final_Peptide Final_Deprotect Final Fmoc Deprotection Final_Peptide->Final_Deprotect Cleavage Final Cleavage with TFA Cocktail Final_Deprotect->Cleavage Crude_Peptide Crude Leu-enkephalin Cleavage->Crude_Peptide

Caption: Fmoc-SPPS workflow for Leu-enkephalin synthesis.

  • Resin Preparation and First Amino Acid Loading:

    • Swell Wang resin (for a C-terminal acid) in DMF for 1 hour. [12] * Couple Fmoc-Leu-OH (10 equivalents) to the resin using DIC and DMAP in DCM/DMF. [13] * Cap any unreacted hydroxyl groups with acetic anhydride/pyridine. [13] * Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (One Cycle for Phe, Gly, Gly, Tyr(Bzl)):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM. * Coupling: Pre-activate Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (4 equivalents) with a coupling reagent like HBTU/HOBt or HATU in the presence of DIEA in DMF. Add to the resin and agitate for 1-2 hours. Monitor completion with the Kaiser test. [12] * Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with a cleavage cocktail. For a peptide containing Tyr(Bzl), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 1-2 hours. [14]TIS acts as a scavenger for the benzyl and other carbocations generated. [14] * Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry.

Performance Comparison: Yield, Purity, and Side Reactions

ParameterBoc Strategy with Tyr(Bzl)Fmoc Strategy with Tyr(Bzl)
Expected Crude Yield 60-80% (highly sequence dependent) [15]70-90% (generally higher for standard peptides) [16]
Crude Purity Can be lower due to side reactions from repeated acid exposure.Generally higher due to milder deprotection conditions. [3]
Key Side Reactions - Partial cleavage of Tyr(Bzl) during Nα-deprotection. [10] - O- to C-migration of the benzyl group. [11] - Alkylation of sensitive residues by carbocations during HF cleavage. [1]- Diketopiperazine formation at the dipeptide stage. - Aspartimide formation with Asp-containing sequences. [2] - Racemization (can be minimized with appropriate coupling reagents).

The primary advantage of the Fmoc strategy when using Tyr(Bzl) is the avoidance of side reactions associated with the benzyl protecting group during chain elongation. The fully orthogonal nature of the Fmoc/tBu approach ensures the integrity of the Tyr(Bzl) side chain until the final cleavage step. [2]While the Boc strategy can be effective, particularly for aggregating sequences, the risk of generating hard-to-remove byproducts like 3-benzyltyrosine is a significant drawback that requires careful consideration and optimization. [17][11]

Purification and Analysis

Regardless of the synthetic strategy, the crude peptide will require purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18, 3.5-5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of 5-95% B over 20-30 minutes is a good starting point.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues like Tyr and Phe).

The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion and Recommendations

Both Boc and Fmoc SPPS are powerful techniques for peptide synthesis. However, for the incorporation of O-Benzyl-L-tyrosine, the Fmoc strategy is generally the superior choice . Its key advantages include:

  • Milder Nα-deprotection conditions that preserve the integrity of the acid-labile Tyr(Bzl) side chain.

  • Reduced risk of side reactions such as benzyl group migration.

  • Higher crude purity in most cases, simplifying subsequent purification.

The Boc strategy remains a viable option, particularly for sequences prone to aggregation where the acidic deprotection steps can be beneficial. However, researchers must be aware of the potential for side reactions involving Tyr(Bzl) and may need to consider more acid-stable protecting groups (e.g., 2,6-dichlorobenzyl) for longer or more sensitive sequences. [10] Ultimately, the choice of strategy should be guided by the specific peptide sequence, the scale of the synthesis, and the available resources. For routine synthesis of peptides containing O-Benzyl-L-tyrosine, the robustness and reliability of the Fmoc approach make it the recommended methodology for achieving high-quality products.

References

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-62. [Link]

  • Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Methods Mol Biol., 35, 41-62. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. [Link]

  • ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Springer Nature Experiments. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • Aapptec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. [Link]

  • Google Patents. (2006). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed Central. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. [Link]

  • Repository of the Academy's Library. (n.d.). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of O-Benzyl-L-tyrosine Derivatives: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, the therapeutic potential of a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, the therapeutic potential of a compound. O-Benzyl-L-tyrosine and its derivatives are crucial building blocks in peptide synthesis and medicinal chemistry, making a comprehensive understanding of their solid-state conformation essential. This guide provides an in-depth technical comparison of X-ray crystallography for elucidating the structures of various O-Benzyl-L-tyrosine derivatives, supported by experimental data. Furthermore, it explores alternative and complementary techniques, offering a holistic view of modern structural analysis.

The Indispensable Role of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the atomic and molecular structure of crystalline compounds.[1] By irradiating a well-ordered crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a precise three-dimensional model of the electron density, and thus the atomic arrangement within the crystal lattice. This technique provides unparalleled accuracy in measuring bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

However, the success of this technique is fundamentally dependent on the ability to grow high-quality single crystals, a process that can be both an art and a science, and often presents a significant bottleneck.[2] For amino acid derivatives, factors such as solubility, purity, and the presence of flexible side chains can complicate crystallization efforts.[3][4][5][6][7]

Experimental Protocol: From Powder to Structure

The journey from a synthesized O-Benzyl-L-tyrosine derivative to a refined crystal structure follows a meticulous workflow. The following protocol is a representative example for obtaining diffraction-quality crystals and subsequent structure determination.

1. Synthesis and Purification: The initial step involves the synthesis of the desired O-Benzyl-L-tyrosine derivative. For instance, O-benzyl-L-tyrosine N-carboxy anhydride (OBLT-NCA) can be synthesized by reacting O-benzyl-L-tyrosine with triphosgene in an appropriate solvent like tetrahydrofuran. Purity is critical for successful crystallization; therefore, the crude product must be thoroughly purified, often by recrystallization or column chromatography.

2. Crystallization: The purified compound is then subjected to various crystallization screening conditions. A common method for small molecules is slow evaporation from a mixed solvent system. For OBLT-NCA, colorless, needle-shaped crystals were successfully grown by slow evaporation from a mixture of ethyl acetate and hexane (1:50 v/v), with careful exclusion of moisture.

3. X-ray Diffraction Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled to a cryogenic temperature (e.g., 123 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Comparative Analysis of O-Benzyl-L-tyrosine Derivative Crystal Structures

To illustrate the structural diversity and the detailed information obtainable from X-ray crystallography, the following table compares the crystallographic data of three different O-Benzyl-L-tyrosine derivatives.

ParameterO-benzyl-L-tyrosine N-carboxy anhydride[3]O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine[8][9]N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester[10]
Chemical Formula C₁₇H₁₅NO₄C₂₂H₂₇NO₅C₂₃H₂₈N₂O₆
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁P2₁2₁2₁P 1 2₁ 1
Unit Cell Dimensions a = 7.7388 Å, b = 5.9128 Å, c = 15.7769 Å, β = 96.390°Not explicitly stated in abstracta = 11.2986 Å, b = 4.89970 Å, c = 21.6179 Å, β = 102.6360°
Key Conformational Features Oxazolidine ring is planar. Benzyloxy and benzyl rings are nearly coplanar.Side chain has a folded conformation. The two phenyl rings are effectively perpendicular.Not detailed in abstract
Intermolecular Interactions N—H⋯O and C—H⋯O hydrogen bonds forming ribbons; C—H⋯π interactions.Strong intermolecular O—H⋯O hydrogen bond between the carboxylate hydroxyl and the urethane carbonyl.Aromatic π–π interactions are noted as significant.

This comparison highlights how modifications to the amino and carboxyl termini of the O-Benzyl-L-tyrosine core lead to different crystal packing arrangements and intermolecular interactions, ultimately influencing the solid-state properties of the material.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography is the gold standard, it is not always feasible, particularly when only very small crystals can be obtained. In such cases, other techniques can provide invaluable structural information.

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique, MicroED, utilizes an electron beam instead of X-rays to obtain diffraction data from nanocrystals that are a billionth of the size required for conventional X-ray crystallography.[1][3]

Advantages over X-ray Crystallography:

  • Smaller Crystals: MicroED can be used to determine the structures of molecules from crystals that are far too small for X-ray diffraction.[1]

  • Powder Samples: It is possible to obtain high-resolution structures from powdered samples without the need for extensive crystallization screening.[3]

  • Speed: The entire process from data collection to structure solution can be significantly faster than X-ray crystallography.[11][12]

Limitations:

  • Sample Preparation: Preparing samples for MicroED can be challenging and may require specialized equipment.

  • Data Processing: The data processing can be more complex due to the nature of electron diffraction.[10]

A comparative study on a non-canonical amino acid demonstrated that MicroED not only confirmed the structure suggested by NMR and mass spectrometry but also provided stereoisomeric information that was difficult to obtain with the other techniques, all within about an hour.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into their dynamic behavior.[13][14] For small molecules like O-Benzyl-L-tyrosine derivatives, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are primarily used to confirm the chemical structure by establishing through-bond connectivities.

Advantages:

  • Solution-State Structure: Provides information about the molecule's conformation in a more biologically relevant solution state.[13]

  • No Crystallization Required: Circumvents the often-difficult process of growing single crystals.

Limitations for 3D Structure Determination of Small Molecules:

  • Indirect 3D Information: While NMR can provide distance restraints (e.g., through NOE experiments), generating a high-resolution 3D structure of a small, flexible molecule can be challenging and often results in an ensemble of possible conformations rather than a single, precise structure.[15][16]

  • Size Limitations: While not a major issue for these derivatives, NMR becomes increasingly complex for larger molecules.[14][16]

For O-Benzyl-L-tyrosine derivatives, NMR is an essential tool for verifying the successful synthesis and purity of the compound before attempting crystallization.

Logical Frameworks and Workflows

The choice of structural elucidation technique depends on the specific research question and the nature of the sample.

Workflow for Structural Analysis

workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis synthesis Synthesize Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr_ms NMR & Mass Spec Confirmation purification->nmr_ms crystal_screen Crystallization Screening nmr_ms->crystal_screen xray Single-Crystal X-ray Diffraction crystal_screen->xray Large Crystals (> 5 µm) microed MicroED crystal_screen->microed Nanocrystals / Powder structure_solution Structure Solution & Refinement xray->structure_solution microed->structure_solution

Caption: A typical workflow for the structural elucidation of O-Benzyl-L-tyrosine derivatives.

Decision Pathway for Method Selection

decision_pathway node_result X-ray Crystallography (Gold Standard) start High-Quality Single Crystals Obtainable? start->node_result Yes method1 Solution-State Conformation Needed? start->method1 No node_result2 NMR Spectroscopy method1->node_result2 Yes node_result3 MicroED (from nanocrystals/powder) method1->node_result3 No (Solid-State Structure Required)

Caption: A decision-making guide for selecting the appropriate structural analysis method.

Conclusion

The structural elucidation of O-Benzyl-L-tyrosine derivatives is a critical step in their development for various applications. Single-crystal X-ray crystallography provides the most detailed and unambiguous solid-state structural information, revealing subtle conformational differences and packing interactions that arise from chemical modifications. However, the requirement for high-quality crystals can be a significant hurdle. In such cases, MicroED has emerged as a powerful alternative, capable of solving structures from minute crystalline samples. NMR spectroscopy remains an indispensable tool for initial characterization and for studying the behavior of these molecules in solution. A judicious application of these techniques, guided by the specific research goals and sample characteristics, will undoubtedly accelerate the pace of discovery in peptide and medicinal chemistry.

References

  • Jankowska, E., Gilski, M., Jaskólski, M., Grzonka, Z., & Łankiewicz, L. (2002). O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 6), o353–o354. [Link]

  • Nicholas, S., & Sumesh, C. K. (2015). The peptide NCbz-Val-Tyr-OMe and aromatic π–π interactions. Acta Crystallographica Section C: Structural Chemistry, 71(3), 198-202. [Link]

  • Kanazawa, H. (2017). Crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 553–555. [Link]

  • Jankowska, E., Gilski, M., Jaskólski, M., Grzonka, Z., & Lankiewicz, L. (2002). O-Benzyl-N-tert-butoxycarbonyl-N-methyl-l-tyrosine. Acta Crystallographica Section C: Crystal Structure Communications, 58(6), o353-o354. [Link]

  • Sgourakis, N. G., & Lange, O. F. (2021). An Integrative Approach to Determine 3D Protein Structures Using Sparse Paramagnetic NMR Data and Physical Modeling. Frontiers in Molecular Biosciences, 8, 718885. [Link]

  • Martynowycz, M. W., & Gonen, T. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences, 7, 618683. [Link]

  • Creative Biostructure. (n.d.). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved January 16, 2026, from [Link]

  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved January 16, 2026, from [Link]

  • Patil, S., & Singh, S. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-26. [Link]

  • Martynowycz, M. W., & Gonen, T. (2021). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences, 7. [Link]

  • Shiraki, K., & Funatsu, K. (2010). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Symmetry, 2(3), 1233-1254. [Link]

  • Ito, L., & Shiraki, K. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 395–398. [Link]

  • Nannenga, B. L., & Gonen, T. (2019). An Overview of Microcrystal Electron Diffraction (MicroED). Annual Review of Biophysics, 48, 333–353. [Link]

  • Klein, B. A. (2017). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. [Link]

  • Ito, L., & Shiraki, K. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica. Section F, Structural Biology and Crystallization Communications, 64(5), 395-398. [Link]

  • DAV University. (n.d.). Determination of protein three-dimensional structure. Retrieved January 16, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 16, 2026, from [Link]

  • Shiraki, K., & Funatsu, K. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 744–749. [Link]

  • PubChem. (n.d.). O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). N-benzyloxycarbonyl-l-tyrosine. Retrieved January 16, 2026, from [Link]

  • Global Substance Registration System. (n.d.). O-BENZYL-L-TYROSINE. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). O-benzyl-L-tyrosine. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). O-benzyl-l-tyrosine (C16H17NO3). Retrieved January 16, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. Retrieved January 16, 2026, from [Link]

  • Wlodawer, A. (2013). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current pharmaceutical design, 19(35), 6231–6239. [Link]

  • Molbase. (n.d.). N-(N2-benzyloxycarbonyl-L-glutaminyl)-L-tyrosine methyl ester. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Cbz-L-tyrosine. Retrieved January 16, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Boc-N-alpha-methyl-O-benzyl-L-tyrosine. Retrieved January 16, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Kinetic Studies of Enzymes with O-Benzyl-L-tyrosine Containing Substrates

For researchers, scientists, and professionals in drug development, understanding the intricate dance between an enzyme and its substrate is paramount. The kinetics of this interaction, quantified by parameters like Kₘ,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between an enzyme and its substrate is paramount. The kinetics of this interaction, quantified by parameters like Kₘ, kcat, and Vmax, provides a window into the efficiency and mechanism of catalysis. O-Benzyl-L-tyrosine (Tyr(Bzl)) and its derivatives serve as invaluable tools in this exploration.[1] The benzyl group acts as a protecting group for the hydroxyl moiety of tyrosine, preventing unwanted side reactions and allowing for the precise study of enzymatic activity on the peptide backbone or other functional groups.[2] This guide provides an in-depth comparison of enzyme kinetics using substrates containing O-Benzyl-L-tyrosine, contrasted with alternative substrates, and grounded in detailed experimental protocols.

Part 1: The Cornerstone of Enzyme Kinetics: A Michaelis-Menten Refresher

Before delving into comparative studies, a firm grasp of the foundational principles of enzyme kinetics is essential. The majority of enzyme-catalyzed reactions can be effectively modeled by the Michaelis-Menten equation.[3][4][5] This model describes the relationship where an enzyme (E) binds to a substrate (S) to form an enzyme-substrate complex (ES), which then irreversibly converts into the product (P) and the free enzyme.[3][6][7]

The velocity of this reaction is defined by several key parameters:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.[3]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.[3][4] It serves as an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[3]

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.[8]

  • kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding affinity and catalytic rate.[8]

Understanding these parameters is critical in drug discovery for evaluating the potency of inhibitors and in biochemistry for characterizing enzyme function.[9]

Part 2: Comparative Kinetic Analysis: O-Benzyl-L-tyrosine Substrates in Action

The utility of O-Benzyl-L-tyrosine is best illustrated by examining its application in the study of specific enzymes and comparing the resulting kinetics to those of alternative substrates.

Enzyme System 1: α-Chymotrypsin - A Model Serine Protease

α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids like tyrosine.[10] Substrates containing tyrosine analogs are therefore ideal for studying its activity.

Substrate Comparison: A widely used substrate is N-Benzoyl-L-tyrosine ethyl ester (BTEE), a close structural analog of an O-Benzyl-L-tyrosine derivative.[11][12] We can compare its kinetic profile with that of N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl), where the oxygen of the ester linkage is replaced by sulfur.[13][14]

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
α-ChymotrypsinN-acetyl-L-Trp-ethylester0.09727~278,000[10]
α-ChymotrypsinAcetyl-Tyr-O-Ethylester0.7193280,000[11]
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.02371,850,000[13][14]
Note: These are close structural analogs of Bz-Tyr-OEt. Kinetic constants for Bz-Tyr-OEt itself can vary but are expected to be in a similar range.

Experimental Insights: The data reveals that N-benzoyl-L-tyrosine thiobenzyl ester exhibits a significantly lower Kₘ and a higher catalytic efficiency (kcat/Kₘ) compared to its oxygen-ester counterparts.[13][14] This suggests that the thioester is a more efficient substrate for chymotrypsin. The choice between these substrates in an experimental setting depends on the research goal. The high sensitivity of the thiobenzyl ester assay makes it excellent for detecting low levels of enzyme activity.[13] Conversely, an oxygen-ester like BTEE might be preferred for routine assays due to its stability and the straightforward spectrophotometric monitoring of its hydrolysis at 256 nm.[10][11]

Enzyme System 2: Carboxypeptidase A - A Zinc-Containing Exopeptidase

Carboxypeptidase A (CPA) is a metalloprotease that hydrolyzes the C-terminal peptide bond of proteins and peptides, showing a preference for residues with bulky aromatic or branched aliphatic side chains.[15] Thus, peptides ending in O-Benzyl-L-tyrosine are relevant substrates.

Substrate Comparison: Direct kinetic data for a simple O-Benzyl-L-tyrosine substrate is not readily available in the literature. However, we can infer its performance by comparing the hydrolysis of standard peptide substrates, like N-Cbz-glycyl-L-phenylalanine, with the principles of CPA's substrate specificity.[16] Studies have shown that the nature of the C-terminal residue is critical. For instance, peptides with C-terminal L-amino acids are hydrolyzed orders of magnitude faster than those with D-amino acids, even though the binding affinity (Kₘ) can be similar.[17]

EnzymeSubstrate TypeRelative Hydrolysis RateKey ObservationReference
Carboxypeptidase YL-amino acid C-terminusHigh (2-5 orders of magnitude faster)Efficient catalysis[17]
Carboxypeptidase YD-amino acid C-terminusLowSlow catalysis despite similar binding affinity[17]
Carboxypeptidase AN-Cbz-glycyl-L-phenylalanineStandard referencePeptidase activity is sensitive to active site modifications[16]
Carboxypeptidase AHippuryl-L-phenyllactic acidStandard referenceEsterase activity is less sensitive to certain active site modifications[16]

Experimental Insights: The key takeaway is that both binding and catalysis are distinct steps. The benzyl protection on the tyrosine side chain in a peptide substrate would likely enhance binding to CPA's hydrophobic pocket. However, the overall catalytic efficiency would still be governed by the precise orientation of the scissile peptide bond within the active site, which also involves a critical tyrosine residue (Tyr-248) in the enzyme itself.[16][18] The choice to use an O-Benzyl-L-tyrosine containing peptide allows researchers to probe the enzyme's S1' binding pocket without complications from the hydroxyl group.

Enzyme System 3: Tyrosinase - A Copper-Containing Oxidase

Tyrosinase is a key enzyme in melanin synthesis, catalyzing the hydroxylation of monophenols (like L-tyrosine) to o-diphenols and their subsequent oxidation to o-quinones.[19][20]

Substrate Comparison: Here, O-Benzyl-L-tyrosine presents a unique case. Because its phenolic hydroxyl group is blocked by the benzyl group, it cannot be hydroxylated by tyrosinase. Therefore, it is not a substrate but can act as a competitive inhibitor or a negative control. We can compare the kinetics of the natural substrate, L-tyrosine, with its enantiomer, D-tyrosine, to understand the enzyme's specificity.

| Enzyme | Substrate | Kₘ (mM) | Vmax (µM/min) | Key Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Mushroom Tyrosinase | L-DOPA | 0.84 | 33.0 | Standard substrate for diphenolase activity |[20] | | Mushroom Tyrosinase | L-tyrosine | Lower Kₘ | - | More efficient substrate than D-tyrosine |[19] | | Mushroom Tyrosinase | D-tyrosine | Higher Kₘ | - | Acts as a substrate but with lower efficiency, delaying melanin formation |[19] |

Experimental Insights: The study of L- and D-tyrosine reveals that while both can be processed, the natural L-enantiomer is a much more efficient substrate.[19] O-Benzyl-L-tyrosine would be used in this system to probe the active site's binding requirements. By measuring its ability to inhibit the oxidation of L-tyrosine, one can determine its binding affinity (Ki) for the enzyme. This is a classic experimental design to differentiate between substrate binding and catalytic activity and is crucial for designing effective enzyme inhibitors.

Part 3: Methodologies and Protocols

Scientific integrity demands reproducible and self-validating protocols. Below are detailed workflows for conducting the kinetic studies discussed.

General Protocol for a Continuous Spectrophotometric Enzyme Assay

This protocol outlines the fundamental steps for measuring enzyme activity by monitoring changes in absorbance over time.[5][21]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer Solution (Constant pH, Temp) P2 Prepare Enzyme Stock (Known Concentration) P3 Prepare Substrate Stock (Serial Dilutions) A2 Pipette Buffer & Substrate into Cuvette P3->A2 A1 Equilibrate Spectrophotometer (Assay Temp, λmax) A1->A2 A3 Add Enzyme to Initiate Reaction & Mix A2->A3 A4 Record Absorbance vs. Time A3->A4 D1 Plot Absorbance vs. Time A4->D1 D2 Determine Initial Velocity (v₀) from Linear Slope D1->D2 D3 Repeat for all [S] D2->D3

Caption: General workflow for a continuous spectrophotometric enzyme assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate) and ensure they are equilibrated to the desired assay temperature.[9] The buffer composition and pH should remain constant across all experiments.[9]

  • Spectrophotometer Setup: Set the spectrophotometer to the correct wavelength (e.g., 256 nm for BTEE hydrolysis) and temperature.[10]

  • Blank Measurement: Prepare a blank sample containing all components except the enzyme to account for any non-enzymatic substrate degradation.[21]

  • Reaction Initiation: In a cuvette, combine the buffer and a specific concentration of the substrate solution. Place the cuvette in the spectrophotometer and begin recording.

  • Enzyme Addition: Initiate the reaction by adding a small, known volume of the enzyme stock solution. Mix quickly and thoroughly.[21]

  • Data Acquisition: Record the change in absorbance over a set period. Ensure you are measuring the initial, linear phase of the reaction.[22]

  • Calculate Initial Velocity: Determine the initial reaction rate (v₀) from the slope of the linear portion of the absorbance vs. time plot. Convert this rate from ΔAbs/min to concentration/min using the Beer-Lambert law (A = εcl).

Specific Protocol: Determining Kₘ and Vmax for α-Chymotrypsin with BTEE

This protocol applies the general method to a specific enzyme-substrate pair.

Data Analysis Workflow Diagram:

G cluster_MM Michaelis-Menten Plot cluster_LB Lineweaver-Burk Plot D0 Obtain Set of (v₀, [S]) Data Pairs M1 Plot v₀ vs. [S] D0->M1 L1 Calculate 1/v₀ and 1/[S] D0->L1 M2 Fit Data to Hyperbolic Curve (Non-linear Regression) M1->M2 M3 Estimate Vmax (Asymptote) & Kₘ (at Vmax/2) M2->M3 L2 Plot 1/v₀ vs. 1/[S] L1->L2 L3 Determine Vmax from Y-intercept (1/Vmax) & Kₘ from X-intercept (-1/Kₘ) L2->L3

Caption: Data analysis workflow for determining Kₘ and Vmax.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.[11]

    • Enzyme Stock: Prepare a 10-30 µg/mL solution of α-chymotrypsin in 1 mM HCl.

    • BTEE Stock Solutions: Due to its limited water solubility, prepare a primary stock of BTEE (e.g., 1.18 mM) in a methanol/water mixture.[10][11] From this, create a series of dilutions to achieve final assay concentrations ranging from approximately 0.2 to 5 times the expected Kₘ (a good starting range is 0.1 mM to 1.0 mM).[9][11]

  • Assay Procedure:

    • For each substrate concentration, pipette the appropriate volumes of buffer and BTEE solution into a cuvette.

    • Equilibrate in the spectrophotometer at 25°C for 4-5 minutes.[11]

    • Initiate the reaction by adding a fixed amount of the chymotrypsin stock solution (e.g., 10 µL).

    • Immediately begin monitoring the increase in absorbance at 256 nm for several minutes.

  • Data Analysis:

    • For each BTEE concentration, calculate the initial velocity (v₀) as described in the general protocol. The molar extinction coefficient (ε) for the product at 256 nm is 964 M⁻¹cm⁻¹.[10]

    • Michaelis-Menten Plot: Plot v₀ versus substrate concentration ([S]). Use non-linear regression software to fit the data to the Michaelis-Menten equation to determine Vmax and Kₘ.[9]

    • Lineweaver-Burk Plot: For a linear visualization, plot 1/v₀ versus 1/[S].[23] The y-intercept of the resulting line is 1/Vmax, and the x-intercept is -1/Kₘ. While historically important, this method can disproportionately weight data at low substrate concentrations.

Conclusion

O-Benzyl-L-tyrosine and its derivatives are versatile and powerful tools for the kinetic characterization of enzymes. By protecting the reactive hydroxyl group, these substrates allow researchers to focus on the interactions at the peptide backbone and within hydrophobic binding pockets. As demonstrated with chymotrypsin, carboxypeptidase A, and tyrosinase, substrates containing Tyr(Bzl) can be used to determine catalytic efficiency, probe binding site specificity, and even characterize inhibitors. A rigorous and well-designed experimental approach, grounded in the principles of Michaelis-Menten kinetics, is essential for obtaining reliable and insightful data that can accelerate both fundamental biochemical understanding and the development of novel therapeutics.

References

  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • Khan Academy. Steady states and the Michaelis Menten equation (video). [Link]

  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.3: Michaelis-Menten Kinetics. [Link]

  • Open Library Publishing Platform. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*. [Link]

  • Creative Biogene. Enzyme Kinetic Assay. [Link]

  • MDPI. (2024, August 26). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. [Link]

  • Longdom Publishing SL. The Experimental Techniques and Practical Applications of Enzyme Kinetics. [Link]

  • University of San Diego. Biochem Lab Enzyme Kinetics Instructions F21. [Link]

  • PubMed. (1975, September 25). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN. [Link]

  • PubMed. Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis. [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • ResearchGate. Enzyme assay techniques and protocols | Request PDF. [Link]

  • PubMed. Kinetics of activation of latent mushroom (Agaricus bisporus) tyrosinase by benzyl alcohol. [Link]

  • Indian Academy of Sciences. Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. [Link]

  • OUCI. Kinetics of the chymotrypsin-catalyzed condensation of N-benzoyl-l-tyrosine with glycylanilide. [Link]

  • ResearchGate. α-Chymotrypsin Catalyzed Hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester Anchored in β-Cyclodextrin | Request PDF. [Link]

  • PubMed. Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther. [Link]

  • Filo. Initial velocities have been measured for the reaction of alpha chymotryp... [Link]

  • ResearchGate. Use of N benzoyl L tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by ?? chymotrypsin and subtilisin BPN. [Link]

  • YouTube. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more. [Link]

  • Wiley Periodicals, Inc. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l‐ and d‐melanogenesis pathways. [Link]

  • PubMed. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. [Link]

  • ACS Publications. The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses*. [Link]

  • NIH. (2022, September 16). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. [Link]

  • PubChem - NIH. O-benzyl-L-tyrosine. [Link]

  • ResearchGate. Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther | Request PDF. [Link]

  • CORE. Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. [Link]

  • NIH. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Tyrosine Protection: A Comparative Stability Analysis of Benzyl vs. Tert-Butyl Ethers

For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex molecule construction, the strategic selection of protecting groups for trifunctional amino acids like tyrosine is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex molecule construction, the strategic selection of protecting groups for trifunctional amino acids like tyrosine is a critical decision that profoundly impacts synthetic efficiency and final product purity. The nucleophilic phenolic hydroxyl group of tyrosine, while pivotal for biological function, necessitates robust protection to prevent unwanted side reactions during synthesis. This guide provides an in-depth comparative analysis of two of the most ubiquitous protecting groups for tyrosine's hydroxyl moiety: the benzyl (Bzl) ether and the tert-butyl (tBu) ether. We will delve into their comparative stability, deprotection methodologies, and potential side reactions, supported by mechanistic insights and detailed experimental protocols.

The Orthogonality Principle in Peptide Synthesis: A Strategic Imperative

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is built upon the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the sequential elongation of the peptide chain with high fidelity.[1][2][3] The choice between benzyl and tert-butyl protection for tyrosine is fundamentally tied to the overarching Nα-amino protection strategy: the Boc/Bzl strategy, which relies on acid-labile Nα-Boc groups and more robust, yet still acid-cleavable or hydrogenolytically-cleavable, side-chain protection; and the Fmoc/tBu strategy, which utilizes a base-labile Nα-Fmoc group and acid-labile side-chain protection.[1][4]

Performance Comparison at a Glance: Benzyl vs. Tert-Butyl Ethers

The following table summarizes the key performance characteristics of benzyl and tert-butyl ethers as protecting groups for the tyrosine side chain, based on established practices in organic and peptide synthesis.

ParameterBenzyl (Bzl) EtherTert-Butyl (tBu) Ether
Chemical Structure -CH₂-C₆H₅-C(CH₃)₃
Typical Synthetic Strategy Boc/Bzl SPPSFmoc/tBu SPPS[4][5]
Stability Stable to mild acids and bases.[6]Stable to bases (e.g., piperidine) and nucleophilic reagents.[6][7]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HF, HBr/AcOH).[6][8][9]Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[6][10]
Key Advantages High stability; orthogonal to many other protecting groups.[4]Facile and clean cleavage under moderately acidic conditions, compatible with final resin cleavage in Fmoc-SPPS.[4][11]
Key Disadvantages Hydrogenolysis requires a specific catalyst that can be poisoned; strong acid cleavage can be harsh and may lead to side products.[4][12]The generation of reactive tert-butyl cations necessitates the use of scavengers to prevent side reactions.[6][10]
Common Side Reactions Formation of 3-benzyltyrosine during HF cleavage.[12]Formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine) in the absence of effective scavengers.[6]

Mechanistic Insights into Deprotection

The differing stabilities of benzyl and tert-butyl ethers stem from the distinct mechanisms of their cleavage.

Benzyl Ether Deprotection

The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis .[13][14] This reaction involves the use of hydrogen gas and a palladium on carbon catalyst (Pd/C) to reductively cleave the C-O bond, yielding the deprotected alcohol and toluene as a byproduct.[13][15] This method is highly efficient and clean, with the primary drawback being the potential for catalyst poisoning by sulfur-containing residues.[4]

Alternatively, strong acids like hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH) can cleave benzyl ethers.[8] This proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon. However, these harsh conditions can be detrimental to sensitive functional groups within the peptide.

Tert-Butyl Ether Deprotection

The deprotection of tert-butyl ethers is exclusively acid-mediated and relies on the exceptional stability of the resulting tert-butyl carbocation.[16][17] The reaction is initiated by protonation of the ether oxygen by a strong acid, such as TFA. This is followed by the departure of the alcohol (the deprotected tyrosine) and the formation of the tert-butyl cation. This highly reactive cation must be "scavenged" by nucleophiles present in the cleavage cocktail (e.g., water, triisopropylsilane) to prevent it from re-reacting with the electron-rich aromatic ring of tyrosine or other sensitive residues like tryptophan.[6][10]

G cluster_0 Benzyl Ether Deprotection (Hydrogenolysis) cluster_1 Tert-Butyl Ether Deprotection (Acidolysis) Bzl_Tyr Tyr(Bzl)-Peptide H2_PdC H₂ / Pd-C Bzl_Tyr->H2_PdC Catalytic Hydrogenolysis Deprotected_Tyr Tyr-Peptide H2_PdC->Deprotected_Tyr Toluene Toluene H2_PdC->Toluene tBu_Tyr Tyr(tBu)-Peptide TFA TFA tBu_Tyr->TFA Protonation Protonated_Ether Protonated Ether Intermediate TFA->Protonated_Ether Deprotected_Tyr2 Tyr-Peptide Protonated_Ether->Deprotected_Tyr2 Cleavage tBu_Cation tert-Butyl Cation Protonated_Ether->tBu_Cation Scavenger Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Deprotection mechanisms for Benzyl and Tert-Butyl ethers.

Experimental Protocols

The following are representative protocols for the deprotection of benzyl and tert-butyl protected tyrosine residues.

Protocol 1: Deprotection of Benzyl-Protected Tyrosine via Catalytic Hydrogenolysis

This protocol is suitable for peptides that do not contain functional groups susceptible to reduction.

Materials:

  • Benzyl-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

G Start Dissolve Tyr(Bzl)-Peptide in Solvent Add_Catalyst Add 10% Pd/C Start->Add_Catalyst H2_Atmosphere Establish H₂ Atmosphere Add_Catalyst->H2_Atmosphere Stir Stir at Room Temperature H2_Atmosphere->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate End Obtain Deprotected Peptide Evaporate->End

Workflow for Benzyl deprotection via hydrogenolysis.
Protocol 2: Deprotection of Tert-Butyl-Protected Tyrosine using a TFA Cleavage Cocktail

This protocol is standard for the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis.[10]

Materials:

  • Tert-butyl-protected peptide on resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.

  • Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS.[10] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-3 hours.[10]

  • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen or by rotary evaporation to reduce the volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the deprotected peptide under vacuum.

G Start Swell Tyr(tBu)-Peptide-Resin Add_Cocktail Add TFA/Scavenger Cocktail Start->Add_Cocktail Agitate Agitate at Room Temperature Add_Cocktail->Agitate Filter Filter to Collect Peptide Solution Agitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate Peptide in Cold Ether Concentrate->Precipitate Collect Collect Peptide (Centrifuge/Filter) Precipitate->Collect End Obtain Deprotected Peptide Collect->End

Workflow for Tert-Butyl deprotection using TFA.

Conclusion

The choice between benzyl and tert-butyl protection for tyrosine is a strategic one, dictated by the overall synthetic methodology. Benzyl ethers, with their robustness to a range of conditions, are a cornerstone of the Boc/Bzl strategy, with catalytic hydrogenolysis offering a mild and efficient deprotection route.[13][14] Conversely, the tert-butyl ether is the protecting group of choice for the widely adopted Fmoc/tBu strategy, prized for its lability under the acidic conditions used for final peptide cleavage from the resin.[5][11] A thorough understanding of the stability, deprotection mechanisms, and potential side reactions associated with each group is paramount for any researcher aiming to synthesize high-purity peptides and complex organic molecules. By carefully considering the factors outlined in this guide, scientists can make informed decisions to optimize their synthetic outcomes.

References

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592. [Link]

  • Sajiki, H., & Kume, K. (2003). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Journal of the American Chemical Society, 125(25), 7674-7675. [Link]

  • Horisaki, T., & Smith, M. D. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7436–7448. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. [Link]

  • Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104–126. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 38(3), 591-592. [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Bartoli, G., et al. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(11-12), 1937-1942. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Miller, S. J., et al. (2014). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic letters, 16(19), 5028–5031. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

  • Gouverneur, V., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 813-817. [Link]

  • Wakharkar, R. D., et al. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45(1), 322-324. [Link]

  • Li, P., et al. (2016). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic letters, 18(15), 3622–3625. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 2). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from [Link]

  • Wyzant. (2019, June 24). Is the t-butyl carbocation more stable than the benzyl carbocation? Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 1-102). Humana Press. [Link]

  • Gdaniec, M., et al. (2002). O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine. Acta Crystallographica Section C, 58(Pt 7), o436-o437. [Link]

  • Chemistry Stack Exchange. (2015, February 24). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Retrieved from [Link]

  • Quora. (2017, May 22). Is the t-butyl carbocation more stable than the benzyl carbocation? Retrieved from [Link]

  • IITian Explains. (2018, September 8). Which is more stable tertiary carbocation with 9 alpha H or benzyl carbocation?| Explained by IITian [Video]. YouTube. [Link]

  • ResearchGate. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • McMahon, T. B., & Kebarle, P. (1977). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. Journal of the American Chemical Society, 99(7), 2222–2230. [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 5). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a r...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (also known as O-Benzyl-L-tyrosine), ensuring the protection of personnel and the environment. This procedure is grounded in established safety principles and data from authoritative sources.

Compound Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. While 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is not classified as a hazardous substance under the US OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1][2] Therefore, it must be handled with the standard precautions afforded to all laboratory chemicals.

The primary principle here is one of proactive mitigation: we treat unknown potential for hazard with the same respect as a known hazard. The benzyl and amino acid moieties suggest certain chemical reactivities and potential biological effects that warrant caution.

Table 1: Key Properties and Identifiers

PropertyInformation
IUPAC Name 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Common Synonyms O-Benzyl-L-tyrosine, 4-Benzyloxy-L-phenylalanine[2][3]
CAS Number 16652-64-5[3]
Molecular Formula C₁₆H₁₇NO₃[3]
Appearance Off-white to white, odorless solid powder[2]
Primary Hazards May cause skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[4][5]
Incompatibilities Strong oxidizing agents[1][2]
Combustion Products Thermal decomposition can produce irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation). For a solid powder like O-Benzyl-L-tyrosine, the primary risk during handling and disposal is the generation of airborne dust.

  • Eye Protection : Wear chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] This is non-negotiable to prevent airborne particles from causing eye irritation.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[6] Gloves prevent direct skin contact. Always inspect gloves before use and wash hands thoroughly after handling the material.[7]

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[4]

  • Respiratory Protection : If handling procedures are likely to generate significant dust, a NIOSH-approved particulate filter respirator (e.g., N95) is necessary.[4][6] All handling of the powder, especially weighing and transferring, should ideally be performed in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[4][8]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The goal in managing a spill of solid O-Benzyl-L-tyrosine is to contain the material without creating dust.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Collect: Gently sweep up the spilled solid material.[2] Crucially, avoid dry sweeping that creates dust. If necessary, lightly moisten a paper towel to wipe up the final traces. Place all spilled material and cleanup supplies into a clearly labeled, sealable container for hazardous waste disposal.[6]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: The sealed container with the spilled material is now considered chemical waste and must be disposed of according to the workflow in Section 4.

Waste Disposal Workflow: A Systematic Approach

The guiding principle for the disposal of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is that it must be managed as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [9][10] This prevents the release of a substance with unknown environmental effects into aquatic systems.

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid waste. It must be clearly labeled as "Hazardous Waste" and list the full chemical name: "2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid".

  • Collect Waste: Place all surplus, unwanted, or contaminated O-Benzyl-L-tyrosine into this designated container. This includes material from spills.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[4]

  • Arrange for Pickup: Once the container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and final disposal.[9][11] All disposal must be carried out in accordance with federal, state, and local environmental regulations.[9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of O-Benzyl-L-tyrosine.

G Disposal Workflow for 2-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance cluster_prohibited Prohibited Actions start Generation of Waste (Unused chemical, spill residue, contaminated consumables) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Step 2: Place Waste in a DEDICATED & LABELED Hazardous Waste Container ppe->container storage Step 3: Store Container Securely (Closed, Ventilated Area, Away from Oxidizers) container->storage ehs Step 4: Contact EHS or Licensed Waste Disposal Service storage->ehs When container is full or project is complete transport Step 5: Professional Collection & Transport ehs->transport final_disposal Step 6: Final Disposal via Incineration or Landfill (per regulations) transport->final_disposal drain DO NOT Pour Down Drain trash DO NOT Discard in Regular Trash

Sources

Handling

Personal protective equipment for handling 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

A Proactive Approach to Laboratory Safety for a Novel Compound As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Approach to Laboratory Safety for a Novel Compound

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS: 16652-64-5). In the absence of exhaustive toxicological data for this specific molecule, this directive emphasizes a conservative, safety-first methodology, drawing from the known profiles of structurally analogous aminopropanoic acid derivatives. The core principle is to mitigate risk through a comprehensive understanding of potential hazards and the stringent application of engineering controls, personal protective equipment, and standardized operational and disposal protocols.

Hazard Assessment and Core Precautions

While a specific Safety Data Sheet (SDS) with comprehensive hazard classifications for 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is not prominently available, the molecular structure suggests potential for mild to moderate irritation upon contact with skin, eyes, and the respiratory tract. The compound is a solid, and the primary risk of exposure is through the inhalation of fine dust particles or direct contact. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.

Based on safety data for similar compounds, the following risk and safety phrases are prudent to observe:

  • S22: Do not breathe dust. [1]

  • S24/25: Avoid contact with skin and eyes. [1]

In the event of exposure, immediate and thorough rinsing of the affected area is critical.[2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid.

Operation Required PPE Justification
Weighing and Aliquoting • Safety Goggles• Nitrile Gloves• Lab Coat• N95 Particulate RespiratorMaximum risk of inhaling airborne particulates. Goggles provide superior protection over safety glasses from fine dust.
Solution Preparation • Safety Glasses with Side Shields• Nitrile Gloves• Lab CoatReduced risk of aerosolization, but splash protection remains critical.
General Handling • Safety Glasses with Side Shields• Nitrile Gloves• Lab CoatStandard laboratory practice to prevent incidental contact.
Spill Cleanup • Chemical Splash Goggles• Nitrile Gloves• Lab Coat• N95 Particulate RespiratorHigh potential for dust generation and direct contact during cleanup.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling minimizes the risk of exposure and cross-contamination.

I. Preparation and Engineering Controls

  • Ventilation: All manipulations of solid 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid must be conducted in a certified chemical fume hood or a powder containment hood to control dust.

  • Pre-operational Check: Ensure all necessary PPE, spill containment materials, and designated waste containers are readily accessible before handling the compound.

II. Donning and Doffing of PPE

The sequence of donning and doffing PPE is critical to prevent the spread of contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Glasses Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Glasses Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

III. Handling Procedures

  • Weighing: Use anti-static weigh boats and spatulas to minimize dust generation. Avoid pouring the solid directly.

  • Solution Preparation: Add the solid to the solvent slowly. Keep containers covered as much as possible.

IV. Post-Handling

  • Decontamination: Clean all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste, including contaminated weigh boats, wipes, and unused compound, must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid should be disposed of in a designated hazardous waste container, segregated by solvent type. Do not pour down the drain.[5]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the designated solid hazardous waste stream.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Protocols: Preparedness for the Unexpected

I. Spill Response

  • Alert: Immediately notify colleagues and the laboratory supervisor.

  • Evacuate: If the spill is large or if dust is airborne, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Assess: Evaluate the extent of the spill and refer to the SDS for similar compounds for specific cleanup advice if available.

  • Clean-up:

    • For small spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

    • Wearing appropriate PPE, carefully sweep up the material and place it in a sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

II. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

References

  • Sigma-Aldrich. (2025, February 1).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.).
  • Cole-Parmer. (n.d.).
  • ChemBK. (2024, April 9). (2S)-2-aMino-3-[4-(benzyloxy)phenyl]propanoic acid - Risk and Safety.
  • Apollo Scientific. (2023, October 13). (2R)-2-amino-3-phenylpropanoic acid.
  • AK Scientific, Inc. (n.d.). 3-(4-(2-Aminoethyl)phenyl)propanoic acid.
  • Combi-Blocks, Inc. (2023, July 8). JR-3515 p.
  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • PubChem. (n.d.). 2-Amino-2-benzyl-3-phenylpropanoic acid.
  • P&S Chemicals. (n.d.). Product information, 2-Amino-3-[4-(benzyloxy)phenyl]propionic acid.
  • XIAMEN EQUATION. (n.d.). Buy O-Benzyl-L-tyrosine Industrial Grade.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Reactant of Route 2
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
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